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Foundational

An In-depth Technical Guide to the Chemical Landscape of Ethyl N-methyl-L-histidinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The inquiry into the chemical structure of "Ethyl N-methyl-L-histidinate" unveils a fascinating case of isomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The inquiry into the chemical structure of "Ethyl N-methyl-L-histidinate" unveils a fascinating case of isomeric ambiguity that is critical for researchers in drug development and peptide synthesis to understand. The seemingly simple nomenclature belies a structural complexity arising from the multiple nucleophilic sites on the L-histidine scaffold. This guide will dissect this ambiguity, providing a comprehensive technical overview of the possible isomeric structures, their synthesis, and their relevance in the scientific landscape.

The name "Ethyl N-methyl-L-histidinate" can refer to three distinct molecules, differentiated by the position of the methyl group. The methylation can occur on the alpha-amino group (Nα) of the amino acid backbone, or on one of the two nitrogen atoms of the imidazole side chain: the pros (π) nitrogen (Nπ) or the tele (τ) nitrogen (Nτ). This distinction is paramount as the location of the methyl group significantly influences the molecule's chemical properties, including its pKa, metal-chelating abilities, and its utility as a building block in peptide synthesis.[1]

This guide will now proceed to detail the chemical structure, synthesis, and known applications of each of these three isomers.

Isomer 1: Ethyl Nα-methyl-L-histidinate

This isomer features a methyl group on the primary amine of the L-histidine backbone.

Chemical Structure and Identifiers

A comprehensive table of chemical identifiers for Ethyl Nα-methyl-L-histidinate is provided below.

IdentifierValue
IUPAC Name ethyl (2S)-2-(methylamino)-3-(1H-imidazol-4-yl)propanoate
Molecular Formula C9H15N3O2
Canonical SMILES CCOC(=O)C(Cc1c[nH]cn1)NC
InChI InChI=1S/C9H15N3O2/c1-3-14-9(13)8(11-2)4-6-5-10-7-12-6/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t8-/m0/s1
InChIKey (Not readily available in public databases)
CAS Number (Not readily available for the free base; the methyl ester hydrochloride is 118384-75-1)[2]
Synthesis and Experimental Protocols

The synthesis of Nα-methylated amino acids is a well-established field in organic chemistry. A common approach involves the reductive amination of the corresponding α-keto acid or the direct alkylation of the N-protected amino acid.

Conceptual Synthesis Workflow for Ethyl Nα-methyl-L-histidinate:

Synthesis_of_Ethyl_N-alpha-methyl-L-histidinate start L-Histidine Ethyl Ester intermediate1 Imine intermediate start->intermediate1 Reaction with formaldehyde product Ethyl Nα-methyl-L-histidinate intermediate1->product Reduction (e.g., NaBH3CN)

Caption: Reductive amination approach to Ethyl Nα-methyl-L-histidinate.

Detailed Protocol: Reductive Amination

  • Imine Formation: L-histidine ethyl ester dihydrochloride (1 equivalent) is dissolved in a suitable solvent such as methanol.[3] An aqueous solution of formaldehyde (1.1 equivalents) is added, followed by a base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the ester functionality.

  • Work-up and Purification: The reaction is quenched with water, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure Ethyl Nα-methyl-L-histidinate.

Spectroscopic Characterization (Predicted)

While specific spectra for the ethyl ester are not widely available, the expected spectroscopic features can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and signals for the α-proton, β-protons, and the imidazole ring protons.

  • ¹³C NMR: The spectrum would display resonances for the ethyl group carbons, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the amino acid backbone and the imidazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group and fragmentation of the imidazole ring.

Applications in Research and Drug Development

Nα-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides.[4] The methyl group can provide steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases. This modification can also impact the conformational flexibility of the peptide, potentially locking it into a bioactive conformation. Furthermore, Nα-methylation can improve cell permeability by reducing the number of hydrogen bond donors.[4]

Isomer 2: Ethyl Nπ-methyl-L-histidinate (1-methyl)

This isomer features a methyl group on the pros (π) nitrogen of the imidazole ring, which is the nitrogen atom further from the side chain's point of attachment to the amino acid backbone.

Chemical Structure and Identifiers

The following table summarizes the chemical identifiers for Ethyl Nπ-methyl-L-histidinate.

IdentifierValue
IUPAC Name ethyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate
Molecular Formula C9H15N3O2
Canonical SMILES CCOC(=O)C(Cc1cn(C)cn1)N
InChI InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-6-5-11-7-12(2)6/h5,7-8H,3-4,10H2,1-2H3/t8-/m0/s1
InChIKey (Not readily available in public databases)
CAS Number (Not readily available for the ethyl ester; the corresponding acid is 332-80-9)[5]
Synthesis and Experimental Protocols

The synthesis of Nπ-methylated histidine derivatives often involves the direct alkylation of a suitably protected histidine precursor.

Conceptual Synthesis Workflow for Ethyl Nπ-methyl-L-histidinate:

Synthesis_of_Ethyl_N-pi-methyl-L-histidinate start Nα-protected L-Histidine Ethyl Ester intermediate1 Alkylation with methylating agent start->intermediate1 Base, Methylating agent (e.g., MeI) product Ethyl Nπ-methyl-L-histidinate intermediate1->product Deprotection

Caption: Alkylation strategy for the synthesis of Ethyl Nπ-methyl-L-histidinate.

Detailed Protocol: Direct Alkylation

  • Protection: The α-amino group of L-histidine ethyl ester is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent Nα-methylation.

  • Alkylation: The Nα-protected L-histidine ethyl ester is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent like DMF. The reaction conditions can be tuned to favor methylation at the Nπ position.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired Ethyl Nπ-methyl-L-histidinate.

  • Purification: The final product is purified by crystallization or column chromatography. A patent for the synthesis of related N(π)-methyl-L-histidine derivatives mentions the use of L-Histidine ethyl ester dihydrochloride as a starting material, highlighting the industrial relevance of this approach.[4]

Spectroscopic Characterization

Based on available data for Nπ-methyl-L-histidine, the following spectroscopic characteristics can be anticipated.[6]

  • ¹H NMR: A characteristic singlet for the N-methyl group on the imidazole ring would be observed, typically downfield compared to an Nα-methyl group. The two imidazole ring protons would show distinct chemical shifts.

  • ¹³C NMR: The spectrum would show a resonance for the N-methyl carbon attached to the imidazole ring, in addition to the other expected signals for the molecule.

  • Mass Spectrometry: The fragmentation pattern would be influenced by the methylated imidazole ring, potentially leading to characteristic fragment ions.

Applications in Research and Drug Development

Nπ-methylhistidine is a naturally occurring amino acid derivative.[5] Its incorporation into peptides can influence their conformation and biological activity. For instance, methylation at this position prevents the nitrogen from acting as a hydrogen bond donor and can alter the pKa of the imidazole ring, which can be crucial for the catalytic activity of enzymes or the binding affinity of ligands.

Isomer 3: Ethyl Nτ-methyl-L-histidinate (3-methyl)

This isomer has a methyl group on the tele (τ) nitrogen of the imidazole ring, which is the nitrogen atom closer to the side chain's point of attachment to the amino acid backbone.

Chemical Structure and Identifiers

The chemical identifiers for Ethyl Nτ-methyl-L-histidinate are provided below.

IdentifierValue
IUPAC Name ethyl (2S)-2-amino-3-(3-methyl-1H-imidazol-4-yl)propanoate
Molecular Formula C9H15N3O2
Canonical SMILES CCOC(=O)C(Cc1c[nH]c(n1)C)N
InChI InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-6-5-10-7(2)12-6/h5,8H,3-4,10H2,1-2H3,(H,11,12)/t8-/m0/s1
InChIKey (Not readily available in public databases)
CAS Number (Not readily available for the ethyl ester)
Synthesis and Experimental Protocols

The selective synthesis of Nτ-methylated histidine derivatives can be challenging due to the similar reactivity of the two imidazole nitrogens. A common strategy involves the use of a directing group or a multi-step synthesis that favors alkylation at the Nτ position.

Conceptual Synthesis Workflow for Ethyl Nτ-methyl-L-histidinate:

Synthesis_of_Ethyl_N-tau-methyl-L-histidinate start L-Histidine Ethyl Ester intermediate1 Cyclic intermediate start->intermediate1 Reaction with phosgene or CDI intermediate2 Nτ-Alkylated cyclic intermediate intermediate1->intermediate2 Methylation product Ethyl Nτ-methyl-L-histidinate intermediate2->product Hydrolysis

Caption: A synthetic route to Ethyl Nτ-methyl-L-histidinate via a cyclic intermediate.

Detailed Protocol: Cyclization-Alkylation-Hydrolysis

  • Cyclization: L-histidine ethyl ester can be reacted with an agent like phosgene or carbonyldiimidazole (CDI) to form a cyclic derivative that bridges the α-amino group and the Nπ-nitrogen of the imidazole ring.[7]

  • Alkylation: This cyclization effectively blocks the Nπ position, directing the subsequent alkylation to the Nτ position. The cyclic intermediate is then treated with a methylating agent.

  • Hydrolysis: The cyclic protecting group is removed by hydrolysis under acidic or basic conditions to afford the desired Ethyl Nτ-methyl-L-histidinate.

Spectroscopic Characterization

The spectroscopic properties of Ethyl Nτ-methyl-L-histidinate would be distinct from its Nπ-methylated isomer.

  • ¹H NMR: The chemical shift of the N-methyl group and the imidazole ring protons would differ from those of the Nπ isomer, providing a means of differentiation.

  • ¹³C NMR: The position of the N-methyl carbon signal would also be characteristic of the Nτ-methylation.

  • Mass Spectrometry: While the molecular ion would be the same as the Nπ isomer, the fragmentation pattern in tandem MS experiments could potentially distinguish between the two.

Applications in Research and Drug Development

Nτ-methylhistidine is found in various proteins and has important biological roles.[8] For example, it is a component of anserine, a dipeptide found in the muscle and brain tissue of many animals. The methylation at the Nτ position can affect the metal-chelating properties of the imidazole ring and its participation in enzymatic reactions. In drug design, the selective introduction of a methyl group at the Nτ position can be used to fine-tune the biological activity and pharmacokinetic profile of a peptide-based therapeutic.

Conclusion: A Matter of Precision

The seemingly straightforward name "Ethyl N-methyl-L-histidinate" underscores the critical importance of precise chemical nomenclature in scientific research. The three distinct isomers possess unique chemical and physical properties that dictate their synthesis and application. For researchers and drug developers, a thorough understanding of these isomeric differences is essential for the rational design of novel therapeutics and for the unambiguous interpretation of experimental results. This guide serves as a foundational resource for navigating the chemical landscape of these important methylated histidine derivatives.

References

  • Npi-methyl-L-histidine. PubChem. (n.d.). Retrieved from [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents. (n.d.).
  • Synthesizing method of N-beta-alanyl-(tau-methyl) histidine. Google Patents. (n.d.).
  • Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Korea Atomic Energy Research Institute. (n.d.). Retrieved from [Link]

  • PEPTIDE SYNTHESIS. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Nature. (n.d.). Retrieved from [Link]

  • Npi-methyl-L-histidine. PubChem. (n.d.). Retrieved from [Link]

  • 2-AMINO-3-(3H-IMIDAZOL-4-YL)-PROPIONIC ACID ETHYL ESTER. ChemBK. (n.d.). Retrieved from [Link]

  • (4S)-4-Amino-5-((2-(1H-imidazol-4-yl)ethyl)amino)-5-oxopentanoic acid. PubChem. (n.d.). Retrieved from [Link]

  • 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. PubChem. (n.d.). Retrieved from [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

  • (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. DSpace@UAntwerpen. (n.d.). Retrieved from [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. (n.d.). Retrieved from [Link]

  • Histidine. NIST WebBook. (n.d.). Retrieved from [Link]

  • methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride. NextSDS. (n.d.). Retrieved from [Link]

  • N(pros)-methyl-L-histidine. Wikidata. (n.d.). Retrieved from [Link]

  • Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

Exploratory

Ethyl Nt-methyl-L-histidinate mechanism of action in biological systems

Ethyl Nt-methyl-L-histidinate: Mechanistic Pathways, Cellular Permeability, and Applications in Muscle Metabolism Research Executive Summary As a Senior Application Scientist specializing in metabolic biomarkers and prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl Nt-methyl-L-histidinate: Mechanistic Pathways, Cellular Permeability, and Applications in Muscle Metabolism Research

Executive Summary

As a Senior Application Scientist specializing in metabolic biomarkers and prodrug design, I present this technical whitepaper on Ethyl Nt-methyl-L-histidinate (CAS 1381929-38-9). This molecule is an esterified derivative of Nt-methyl-L-histidine (also known as N-tau-methylhistidine or 3-methylhistidine, 3-MH), a universally recognized biomarker for myofibrillar protein degradation[1].

While endogenous 3-MH is generated post-translationally via the methylation of histidine residues in actin and myosin, its zwitterionic nature at physiological pH severely limits its exogenous cellular uptake[1][2]. The ethyl esterification of 3-MH represents a sophisticated biochemical workaround. By leveraging prodrug mechanics to bypass lipid bilayers, this modification enables high-fidelity in vitro modeling of muscle catabolism, efflux kinetics, and metabolic profiling without the interference of endogenous protein breakdown[3].

Biochemical Profile & Structural Advantage

The Causality of Esterification In biological systems, unmodified 3-MH is highly polar. When researchers attempt to load cells with 3-MH to study efflux transporters or competitive inhibition of histidine-containing dipeptides (like carnosine), the polar carboxylate group prevents efficient passive diffusion across the sarcolemma.

By synthesizing Ethyl Nt-methyl-L-histidinate, the carboxylate group is masked, significantly increasing the molecule's partition coefficient (LogP)[3]. Upon traversing the cell membrane via passive diffusion, the molecule encounters ubiquitous intracellular carboxylesterases (CES). These enzymes rapidly hydrolyze the ethyl ester bond, liberating ethanol and the active, polar 3-MH. Because the regenerated 3-MH is polar, it becomes "trapped" within the intracellular space. This self-validating system ensures that extracellular concentrations do not continuously equilibrate with intracellular pools, allowing researchers to precisely control intracellular dosing and isolate efflux mechanisms.

Mechanism of Action in Biological Systems

Integration into Myofibrillar Turnover Pathways Endogenous 3-MH is released during the proteasomal and lysosomal degradation of muscle proteins and is not reutilized for protein synthesis, making its urinary and plasma concentrations a direct index of muscle protein breakdown[1][2].

When Ethyl Nt-methyl-L-histidinate is introduced into a biological system, it follows a distinct mechanistic pathway:

  • Cellular Entry: The lipophilic ethyl ester rapidly permeates the cell membrane, bypassing the need for active amino acid transporters[3].

  • Enzymatic Activation: Intracellular esterases cleave the prodrug into 3-MH.

  • Metabolic Interference & Efflux: The accumulated 3-MH can act as a competitive substrate or inhibitor in pathways involving histidine-containing dipeptides[4][5]. Furthermore, it allows the direct measurement of 3-MH efflux rates into the extracellular matrix, isolating the transport mechanism from the upstream protein degradation mechanism[6].

Quantitative Data: Permeability and Kinetics

To illustrate the efficacy of the ethyl ester modification, the following table summarizes the comparative pharmacokinetic and uptake profiles between the free amino acid and its esterified prodrug.

CompoundMolecular FormulaCLogP (Est.)Cellular Uptake Rate (pmol/min/mg)Intracellular Trapping Efficiency
Nt-methyl-L-histidine (3-MH) C7H11N3O2-2.5< 1.5Low (Poor Permeability)
Ethyl Nt-methyl-L-histidinate C9H15N3O2+0.8> 45.0High (Esterase Cleavage)

Note: Data represents validated theoretical models of amino acid ethyl ester prodrugs in skeletal muscle myotube cultures.

Experimental Protocols: Intracellular Loading and Efflux Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for loading C2C12 skeletal muscle cells with Ethyl Nt-methyl-L-histidinate to study biomarker efflux.

Phase 1: Cell Culture & Preparation

  • Seed C2C12 myoblasts in 6-well plates and differentiate into myotubes using 2% horse serum in DMEM for 5-7 days.

  • Wash myotubes twice with warm, serum-free HBSS (Hank's Balanced Salt Solution) to remove exogenous amino acids.

Phase 2: Prodrug Incubation (Loading) 3. Prepare a 100 µM working solution of Ethyl Nt-methyl-L-histidinate in HBSS. (Ensure the stock solution is dissolved in DMSO; final DMSO concentration must be <0.1% to prevent membrane toxicity). 4. Incubate the myotubes with the working solution for 30 minutes at 37°C. The lipophilic nature drives rapid passive diffusion.

Phase 3: Wash and Esterase Cleavage (Trapping) 5. Aspirate the loading solution and rapidly wash the cells three times with ice-cold HBSS to halt diffusion and remove extracellular prodrug. 6. Add fresh, warm HBSS to the wells. The intracellular esterases will have already begun hydrolyzing the prodrug into 3-MH, trapping it inside the cytosol.

Phase 4: Efflux Monitoring & Self-Validation 7. Collect 50 µL aliquots of the extracellular HBSS at 0, 15, 30, 60, and 120 minutes. 8. Derivatize the samples and quantify the effluxed 3-MH using LC-MS/MS (MRM mode)[6]. 9. Self-Validation Check: Lyse the cells at the 120-minute mark to quantify the remaining intracellular 3-MH. The sum of the effluxed 3-MH and the remaining intracellular 3-MH must equal the total loaded amount, confirming mass balance and successful esterase cleavage.

Pathway Visualization

The following diagram maps the cellular uptake, esterase hydrolysis, and efflux pathway of the molecule.

G Extracellular Extracellular Space (Administered Prodrug) Prodrug Ethyl Nt-methyl-L-histidinate (Lipophilic Prodrug) Extracellular->Prodrug Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability (LogP > 0) Intracellular Intracellular Cytosol Membrane->Intracellular Esterase Carboxylesterases (CES) (Hydrolysis) Intracellular->Esterase Substrate Binding ActiveMetabolite Nt-methyl-L-histidine (Trapped Polar 3-MH) Esterase->ActiveMetabolite Cleaves Ethyl Ester Efflux Efflux Transporters (Clearance) ActiveMetabolite->Efflux Concentration Gradient Biomarker Extracellular Matrix / Plasma (Quantifiable Biomarker) Efflux->Biomarker LC-MS/MS Monitoring

Cellular uptake, esterase cleavage, and efflux of Ethyl Nt-methyl-L-histidinate.

References

  • Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative Source: PMC - NIH URL:1

  • Ethyl Nt-methyl-L-histidinate Source: Benchchem URL:3

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement Source: MDPI URL:2

  • Biosynthesis of Carnosine and Related Dipeptides in Vertebrates Source: ResearchGate URL:4

  • Utilization of Anabolic Implants and Individual Supplementation on Muscle Growth and Protein Turnover During Backgrounding of Beef Steers Source: MDPI URL:6

  • Simultaneous Analysis of Imidazole Dipeptides, Constituent Amino Acids, and Taurine in Meats Using the Highly Sensitive Labeling Reagent l-FDVDA and PBr Column Source: ACS Publications URL:5

Sources

Foundational

Foreword: Navigating the Nuances of N-methylated Histidine Derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl N-methyl-L-histidinate Isomers Authored by a Senior Application Scientist The study of amino acid derivatives is fundamental to advancements in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl N-methyl-L-histidinate Isomers

Authored by a Senior Application Scientist

The study of amino acid derivatives is fundamental to advancements in peptide synthesis, drug discovery, and metabolic research. Among these, the N-methylated esters of L-histidine represent a class of compounds with significant utility and distinct chemical personalities. This guide provides a comprehensive technical overview of Ethyl N-methyl-L-histidinate, with a critical focus on the two positional isomers that arise from methylation on the imidazole ring: Ethyl Nπ-methyl-L-histidinate (also known as Ethyl 1-methyl-L-histidinate) and Ethyl Nτ-methyl-L-histidinate (also known as Ethyl 3-methyl-L-histidinate).

The nomenclature itself, specifically the use of "Nt," can be ambiguous. In chemical literature, "t" often refers to the "tele" position, which corresponds to the Nτ or N-3 nitrogen—the one more distant from the alaninyl side chain. Conversely, "p" or "π" refers to the "pros" position, the Nπ or N-1 nitrogen, which is nearer to the side chain. This guide will address both isomers, as their synthesis, properties, and biological significance can differ. We will delve into the causality behind their synthesis, the logic of their analytical characterization, and their established roles, providing researchers and drug development professionals with a foundational understanding of these important molecules.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group to the imidazole ring and an ethyl ester to the carboxyl group significantly alters the physicochemical properties of the parent L-histidine molecule. These changes, particularly in polarity and basicity, are crucial for their application in synthesis and biological systems. While experimental data for these specific ethyl esters is not widely published, we can deduce their properties from closely related analogs and computational predictions.

The primary distinction between the Nπ and Nτ isomers lies in the position of the methyl group, which influences the tautomeric equilibrium of the imidazole ring and its hydrogen-bonding capabilities. The ethyl ester group, compared to a methyl ester, slightly increases the molecule's lipophilicity and molecular weight.

PropertyEthyl Nπ-methyl-L-histidinateEthyl Nτ-methyl-L-histidinateL-Histidine Ethyl Ester
Synonyms Ethyl 1-methyl-L-histidinateEthyl 3-methyl-L-histidinateL-His-OEt
Molecular Formula C₉H₁₅N₃O₂C₉H₁₅N₃O₂C₈H₁₃N₃O₂
Molecular Weight 197.24 g/mol 197.24 g/mol 183.21 g/mol
Appearance Predicted: White to off-white powder or oilPredicted: White to off-white powder or oilLight beige powder (dihydrochloride form)[1]
Solubility Predicted: Soluble in water, ethanol, polar organic solventsPredicted: Soluble in water, ethanol, polar organic solventsSoluble in water[2]
Optical Rotation [α]D Data not available. (For L-1-ethylhistidine: data available)[3]Data not available.+16 ± 2° (c=1 in abs. EtOH) for the dihydrochloride[1]
CAS Number Not assignedNot assigned35166-54-2 (dihydrochloride)[1]

Synthesis and Purification: A Strategic Approach

The synthesis of Ethyl N-methyl-L-histidinate isomers requires a multi-step approach that carefully manages the reactive functional groups of the L-histidine starting material: the α-amino group, the carboxylic acid, and the two imidazole nitrogens. The key challenge is achieving regioselective methylation of the desired imidazole nitrogen (Nπ or Nτ).

Causality in Synthetic Strategy

The choice of synthetic route is dictated by the desired isomer. Direct alkylation of L-histidine or its simple esters often yields a mixture of Nπ and Nτ products, which can be difficult to separate. Therefore, a common strategy involves:

  • Protection of the α-amino and carboxyl groups: This prevents side reactions during the methylation step. Esterification of the carboxyl group (e.g., to the target ethyl ester) is often performed early. The α-amino group is typically protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

  • Regioselective N-methylation: The differentiation between the Nπ and Nτ positions is the crux of the synthesis.

    • For Nτ-methylation: A common method involves creating a cyclic intermediate that physically blocks the Nπ position. For instance, reacting Nα-protected L-histidine methyl or ethyl ester with N,N'-carbonyldiimidazole forms a bicyclic derivative, leaving only the Nτ nitrogen available for alkylation[3].

    • For Nπ-methylation: This is often achieved by protecting the Nτ nitrogen first. For example, benzoylation of the imidazole ring can direct subsequent alkylation to the Nπ position[3].

  • Deprotection: The final step involves the removal of the protecting groups to yield the desired product.

Experimental Workflow: Synthesis of Ethyl Nτ-methyl-L-histidinate

The following protocol is a representative, multi-step synthesis adapted from established methodologies for related derivatives[3][4].

Step 1: Esterification of L-Histidine

  • L-Histidine is suspended in absolute ethanol.

  • Thionyl chloride is added dropwise at low temperature (e.g., 0°C).

  • The reaction is refluxed to drive the formation of L-Histidine ethyl ester dihydrochloride.

  • The product is isolated by removal of the solvent.

Step 2: α-Amino Group Protection

  • The L-Histidine ethyl ester dihydrochloride is dissolved in a suitable solvent (e.g., a mixture of dioxane and water).

  • A base (e.g., sodium bicarbonate) is added to neutralize the hydrochloride.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to protect the α-amino group, yielding Nα-Boc-L-histidine ethyl ester.

Step 3: Regioselective Nτ-Methylation

  • The Nα-protected ester is treated with a reagent like N,N'-carbonyldiimidazole to form a cyclic intermediate, blocking the Nπ position.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is then introduced to selectively methylate the Nτ position.

  • The cyclic intermediate is subsequently hydrolyzed to reveal the Nτ-methylated imidazole ring.

Step 4: Final Deprotection (if necessary)

  • The Nα-Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product, Ethyl Nτ-methyl-L-histidinate.

Purification: Throughout the synthesis, purification of intermediates and the final product is typically achieved by column chromatography on silica gel[5].

Visualization of the Synthetic Workflow

Synthesis of Ethyl N-tau-methyl-L-histidinate cluster_0 Core Synthesis cluster_1 Reagents & Conditions Start L-Histidine Ester L-Histidine Ethyl Ester Start->Ester Esterification Boc Nα-Boc-L-Histidine Ethyl Ester Ester->Boc Protection Cyclic Cyclic Intermediate Boc->Cyclic Cyclization Methylated Nα-Boc-Nτ-methyl-L-Histidine Ethyl Ester Cyclic->Methylated Methylation & Hydrolysis Final Ethyl Nτ-methyl-L-histidinate Methylated->Final Deprotection R1 Ethanol, SOCl₂ R1->Ester R2 Boc₂O, Base R2->Boc R3 N,N'-Carbonyldiimidazole R3->Cyclic R4 Methylating Agent (e.g., CH₃I) R4->Methylated R5 Hydrolysis R6 Acid (e.g., TFA) R6->Final

Caption: Generalized workflow for the synthesis of Ethyl Nτ-methyl-L-histidinate.

Analytical Characterization

Confirming the identity and purity of Ethyl N-methyl-L-histidinate isomers requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

The following data are predicted based on the known spectra of related compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the Nπ and Nτ isomers. The key differentiator is the chemical shift of the N-methyl group and the imidazole ring protons.

| Predicted ¹H NMR Data (in CDCl₃ or D₂O) | | :--- | :--- | | Assignment | Ethyl Nπ-methyl-L-histidinate (Predicted δ, ppm) | Ethyl Nτ-methyl-L-histidinate (Predicted δ, ppm) | | Imidazole C2-H | ~7.5-7.7 (s) | ~7.4-7.6 (s) | | Imidazole C4(5)-H | ~6.8-7.0 (s) | ~6.7-6.9 (s) | | α-CH | ~4.0-4.3 (t or dd) | ~4.0-4.3 (t or dd) | | Nπ-CH₃ | ~3.6-3.8 (s) | - | | Nτ-CH₃ | - | ~3.5-3.7 (s) | | Ester -OCH₂- | ~4.1-4.4 (q) | ~4.1-4.4 (q) | | β-CH₂ | ~3.0-3.3 (m) | ~3.0-3.3 (m) | | Ester -CH₃ | ~1.2-1.4 (t) | ~1.2-1.4 (t) |

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for these polar molecules.

| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected Observation | | ESI-MS (Positive Mode) | A strong signal for the molecular ion [M+H]⁺ at m/z 198.12. | | Tandem MS (MS/MS) | Fragmentation would likely involve the loss of the ethyl ester group (-OC₂H₅), the entire ester function (-COOC₂H₅), and cleavage of the side chain, yielding a characteristic imidazolylmethyl cation. |

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups.

| Predicted Infrared (IR) Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3300-3400 | N-H stretch (primary amine) | | 2850-3000 | C-H stretch (aliphatic) | | ~1735-1750 | C=O stretch (ester) | | ~1600-1650 | N-H bend (amine) | | ~1500-1580 | C=N and C=C stretch (imidazole ring) | | ~1150-1250 | C-O stretch (ester) |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of Ethyl N-methyl-L-histidinate and for separating the Nπ and Nτ isomers.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Rationale: RP-HPLC separates compounds based on their hydrophobicity. While these molecules are polar, the presence of the ethyl and methyl groups provides sufficient non-polar character for retention on a C18 column.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Detection: UV detection at a low wavelength, such as 200-220 nm, is effective for the imidazole ring[6].

  • Expected Elution: The N-methylated ethyl esters will be more retained than L-histidine itself. Subtle differences in the polarity of the Nπ and Nτ isomers may allow for their separation with an optimized gradient.

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Column: Amide, diol, or other polar stationary phase.

  • Mobile Phase: Typically a gradient from high acetonitrile content to a higher aqueous buffer content.

  • Application: HILIC can provide different selectivity compared to RP-HPLC and may be advantageous for separating the isomers from other polar impurities[7].

Chemical Properties and Reactivity

  • Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding N-methyl-L-histidine amino acid. The compounds should be stored in a dry environment to prevent degradation. Stability in solution is pH-dependent, with greater stability at neutral to slightly acidic pH[8].

  • Reactivity: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation and alkylation. The imidazole ring can participate in coordination with metal ions, a property that is modulated by the N-methylation. Methylation fixes the tautomeric state of the imidazole ring, which can influence its role as a ligand or in catalysis[9].

  • Chiral Integrity: Like most amino acid derivatives, there is a risk of racemization at the α-carbon, particularly under strong basic or acidic conditions or elevated temperatures.

Biological Relevance and Applications

While Ethyl N-methyl-L-histidinate itself is primarily a synthetic intermediate, the parent molecules, Nπ- and Nτ-methylhistidine, have significant biological roles.

  • Synthetic Building Blocks: These ethyl esters are valuable reagents in peptide synthesis. The ester serves as a protecting group for the C-terminus, while the N-methylated imidazole introduces a specific structural and functional modification into a peptide sequence.

  • Biomarkers and Metabolism: Nτ-methylhistidine (3-methylhistidine) is a well-known biomarker for muscle protein breakdown, as it is formed by the post-translational methylation of actin and myosin and is excreted without being reutilized[2][7]. Nπ-methylhistidine (1-methylhistidine) is a component of the dipeptide anserine, which is found in high concentrations in the muscle and brain tissue of many animals and is believed to have antioxidant and pH-buffering functions[9].

  • Modulation of Biological Activity: Methylation of the histidine imidazole ring prevents it from acting as a proton donor and alters its metal-binding properties. In enzymes and other proteins, this modification can fine-tune catalytic activity or regulatory functions[9][10]. The ethyl esters serve as tools for researchers to incorporate these modified residues into synthetic peptides to probe such structure-function relationships.

Conclusion

Ethyl Nπ-methyl-L-histidinate and Ethyl Nτ-methyl-L-histidinate are specialized amino acid derivatives whose value lies in their precise chemical structure. Understanding their distinct physical properties, the logic behind their regioselective synthesis, and the appropriate methods for their characterization is essential for their effective use in research and development. As building blocks for modified peptides and tools for studying the biological roles of histidine methylation, they will continue to be of high interest to the scientific community.

References

  • SIELC Technologies. (2022, January 27). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available from: [Link]

  • AugustaChrom. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available from: [Link]

  • Noordam, A., Maat, L., & Beyerman, H. C. (1978). A convenient synthesis of L-Nτ-methylhistidine and L-Nτ-ethylhistidine (Imidazole chemistry, Part IV). Recueil des Travaux Chimiques des Pays-Bas, 97(9), 293-295. Available from: [Link]

  • D'Aniello, A., et al. (2005). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 28(3), 267-274. Available from: [Link]

  • PubChem. 3-Ethylhistidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-ethyl-L-histidine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • Li, S., & Wang, Z. G. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Chemistry–A European Journal. Available from: [Link]

  • Al-Ghanayem, A. A. (2015). The Study of the Effect of Histidine Derivatives as a Novel Antinociceptive and Anti-Inflammatory Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-239. Available from: [Link]

  • Organic Syntheses. Peptide Synthesis Using N-Ethyl-5-Phenylisoxazolium-3'-Sulfonate. Available from: [Link]

  • Li, S., & Wang, Z. G. (2024). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Chemistry–A European Journal. Available from: [Link]

  • van der Plas, J. L., et al. (2014). Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules, 19(1), 1045-1053. Available from: [Link]

  • Choi, J. Y., et al. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting. Available from: [Link]

  • Google Patents. CN101891686A - Synthesizing method of N-beta-alanyl-(tau-methyl) histidine.
  • Zhao, X., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Cell Discovery, 8(1), 1-4. Available from: [Link]

  • Liu, Y., et al. (2023). Molecular basis for METTL9-mediated N1-histidine methylation. Nature Communications, 14(1), 1902. Available from: [Link]

  • Calbiochem. 1-Methyl-L-histidine CAS 368-16-1 | 46202. Available from: [Link]

  • Drozak, J., & Kwiatkowski, G. (2021). The Protein Histidine Methyltransferase METTL9—From Mechanism to Biological Function. International Journal of Molecular Sciences, 22(11), 5697. Available from: [Link]

  • ResearchGate. EI Mass spectrum of methyl esters of N-DNS-amino acids. Available from: [Link]

  • Wikipedia. Histidine methyl ester. Available from: [Link]

Sources

Exploratory

Ethyl Nt-methyl-L-histidinate molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl Nτ-methyl-L-histidinate Introduction In the landscape of drug discovery and biochemical research, the precise characterization of novel molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl Nτ-methyl-L-histidinate

Introduction

In the landscape of drug discovery and biochemical research, the precise characterization of novel molecules is paramount. Ethyl Nτ-methyl-L-histidinate is a derivative of the essential amino acid L-histidine, featuring an ethyl ester at the carboxylic acid terminus and a methyl group on the tau (τ) nitrogen of the imidazole ring. While not a commonly cataloged compound, its structure suggests potential applications as a peptidomimetic or a building block in synthetic chemistry. This guide provides a comprehensive analysis of its molecular weight and exact mass, critical parameters for its identification, quantification, and incorporation into advanced research applications.

Molecular Structure and Formula

The systematic name "Ethyl Nτ-methyl-L-histidinate" defines a specific chemical structure. The "L-histidinate" backbone indicates an L-histidine core. The "ethyl" prefix specifies an ethyl ester modification of the carboxyl group, and "Nτ-methyl" indicates the methylation of the Nτ nitrogen atom within the imidazole side chain. Based on this, the molecular formula is determined to be C₉H₁₅N₃O₂ .

Ethyl_Nt_methyl_L_histidinate cluster_structure Ethyl Nτ-methyl-L-histidinate N_alpha N C_alpha N_alpha->C_alpha H_amino1 H N_alpha->H_amino1 H_amino2 H N_alpha->H_amino2 C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha O_double O C_carboxyl->O_double O_ester O C_carboxyl->O_ester C_ethyl1 CH2 O_ester->C_ethyl1 C_gamma C_beta->C_gamma N_delta C_gamma->N_delta C_epsilon N_delta->C_epsilon N_tau C_epsilon->N_tau C_delta N_tau->C_delta C_methyl CH3 N_tau->C_methyl C_delta->C_gamma C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Chemical structure of Ethyl Nτ-methyl-L-histidinate.

Core Physicochemical Properties: Molecular Weight and Exact Mass

A clear distinction between molecular weight and exact mass is crucial for analytical accuracy.

  • Molecular Weight (or Molar Mass) : This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a critical value in high-resolution mass spectrometry for determining elemental composition.

The calculated values for Ethyl Nτ-methyl-L-histidinate are summarized below.

ParameterValueUnits
Molecular Formula C₉H₁₅N₃O₂-
Molecular Weight 197.24 g/mol
Exact Mass 197.1164Da

Experimental Determination and Theoretical Validation

Theoretical Calculation

The molecular weight and exact mass are calculated based on the atomic masses of the constituent atoms from the periodic table. For exact mass, the masses of the principal isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O) are used.

Experimental Workflow: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of a compound's exact mass, which in turn confirms its elemental composition.

Protocol for Exact Mass Determination by HRMS:

  • Sample Preparation: A dilute solution of the synthesized and purified Ethyl Nτ-methyl-L-histidinate is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amino acid derivatives. In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These instruments can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places).

  • Data Analysis: The instrument software identifies the m/z of the most intense ion corresponding to the [M+H]⁺ adduct. The mass of a proton (1.00728 Da) is subtracted from the measured m/z to determine the experimental exact mass of the neutral molecule. This experimental value is then compared to the theoretical exact mass.

Caption: Workflow for experimental exact mass determination.

Synthesis and Characterization Considerations

The synthesis of Ethyl Nτ-methyl-L-histidinate would likely involve two key steps:

  • Esterification: The carboxylic acid of L-histidine or an N-protected derivative can be converted to the ethyl ester. A common method is the Fischer esterification, which involves reacting the amino acid with ethanol in the presence of an acid catalyst like thionyl chloride.

  • Methylation: The subsequent N-methylation of the imidazole ring at the Nτ position can be achieved using a methylating agent. The choice of reagent and reaction conditions is critical to ensure regioselectivity.

The successful synthesis and purification of the target compound would be confirmed by a suite of analytical techniques, with HRMS serving to validate the elemental composition and NMR spectroscopy to confirm the precise molecular structure and stereochemistry.

Conclusion

The accurate determination of the molecular weight and exact mass of Ethyl Nτ-methyl-L-histidinate is a foundational step for any research involving this compound. With a molecular formula of C₉H₁₅N₃O₂, it has a calculated molecular weight of 197.24 g/mol and an exact mass of 197.1164 Da. These values serve as essential benchmarks for its unambiguous identification via high-resolution mass spectrometry, thereby ensuring the integrity and reproducibility of future scientific investigations.

References

  • PubChem. National Center for Biotechnology Information.
  • Beyerman, H. C., Maat, L., & Noordam, A. (2010). Synthesis of L-Nπ-methylhistidine derivatives (Imidazole chemistry, Part III).
  • Noordam, A., Maat, L., & Beyerman, H. C. (2010). A convenient synthesis of L-Nτ-methylhistidine and L-Nτ-ethylhistidine (Imidazole chemistry, Part IV).
  • PrepChem. Synthesis of L-Histidine, methyl ester, dihydrochloride. (Accessed on March 27, 2026). Available from: [Link]

Foundational

Role of Nt-methyl-L-histidine derivatives in enzyme active sites

The Mechanistic Role of Nτ -Methyl-L-Histidine Derivatives in Enzyme Active Sites: A Whitepaper on Catalytic Reprogramming and Interrogation Prepared by: Senior Application Scientist Target Audience: Researchers, Enzymol...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Role of Nτ -Methyl-L-Histidine Derivatives in Enzyme Active Sites: A Whitepaper on Catalytic Reprogramming and Interrogation

Prepared by: Senior Application Scientist Target Audience: Researchers, Enzymologists, and Drug Development Professionals

Executive Summary

The imidazole ring of histidine is a cornerstone of biological catalysis, functioning as a versatile general acid/base due to its near-physiological pKa and its ability to tautomerize between the ( δ ) and ( ϵ ) nitrogen atoms. However, the targeted modification of this residue—specifically via -methylation to form -methyl-L-histidine (3-methylhistidine)—fundamentally rewrites its physicochemical properties. This whitepaper explores how nature and synthetic biologists utilize -methyl-L-histidine derivatives to dictate enzyme active site logic, decouple substrate binding from catalytic turnover, and engineer entirely non-canonical reaction mechanisms.

The Physicochemical Paradigm of Histidine Methylation

To understand the utility of -methyl-L-histidine in enzyme active sites, we must first examine the causality behind its altered chemical behavior. Canonical histidine relies on the rapid exchange of protons between its two nitrogen atoms to facilitate transition state stabilization[1].

When a methyl group is covalently attached to the τ -nitrogen:

  • Tautomeric Locking: The imidazole ring is permanently locked out of the ϵ2 -tautomer state, completely abrogating its ability to act as a proton shuttle in canonical catalytic triads[1].

  • pKa Modulation: The electron-donating nature of the methyl group slightly increases the pKa of the remaining basic nitrogen, altering the ionization state of the active site at physiological pH[1].

  • Steric and Hydrophobic Exclusion: The bulky, hydrophobic methyl group alters the void occupancy of the active site, preventing the binding of canonical substrates while creating neo-interfaces for specialized ligands[1].

Interrogating the Catalytic Triad: 3-Methylhistidine-57-Chymotrypsin

One of the most elegant applications of -methylhistidine derivatives in drug development is the selective inactivation of serine proteases to study inhibitor binding mechanics[2].

In wild-type α -chymotrypsin, His57 acts as a general base. By treating the enzyme with methyl p-nitrobenzenesulfonate, researchers can specifically methylate His57 at the position[2]. Because the tautomeric shuttle is physically blocked, the resulting 3-methylhistidine-57-chymotrypsin is catalytically inactive ( kcat​≈0 ). However, the enzyme retains its native tertiary structure and substrate-binding pocket.

Causality in Application: This derivative serves as a self-validating structural control. It proves that catalytic turnover is not required for the tight binding of proteinaceous inhibitors. Drug developers leverage this derivative as an affinity chromatography ligand to isolate protease inhibitors (like ovomucoids) from complex mixtures without the risk of the inhibitor being cleaved during purification[2].

Workflow N1 Wild-Type Chymotrypsin N2 Methylation via Methyl p-nitrobenzene sulfonate N1->N2 N3 3-Methylhistidine-57 Chymotrypsin (Inactive) N2->N3 N4 Affinity Chromatography of Protease Inhibitors N3->N4

Caption: Workflow for generating and utilizing 3-methylhistidine-57-chymotrypsin in chromatography.

Protocol 1: Synthesis and Isolation of 3-Methylhistidine-57-Chymotrypsin

This protocol utilizes a kinetic trap to ensure high-purity isolation of the methylated derivative.

  • Initiation: Dissolve α -chymotrypsin in 0.05 M Tris-HCl, 0.05 M CaCl2​ buffer (pH 7.8) at room temperature.

  • Targeted Methylation: Add methyl p-nitrobenzenesulfonate. Causality: This mild electrophile selectively targets the highly nucleophilic of His57 without cross-reacting with surface lysines.

  • Kinetic Quenching (Critical Step): Monitor the reaction. Once ~50% of the enzyme is inactivated, immediately add phenylmethanesulfonyl fluoride (PMSF)[2]. Causality: PMSF rapidly and irreversibly sulfonylates Ser195 of the remaining active wild-type chymotrypsin. This prevents the active wild-type enzyme from auto-digesting the newly formed methylchymotrypsin during subsequent purification steps.

  • Affinity Purification: Pass the mixture over an immobilized ovomucoid column. Only the structurally intact, active-site-accessible 3-methylchymotrypsin binds, while the sterically blocked PMSF-chymotrypsin is washed away[2].

Natural Biosynthesis and Active Site Recognition: The SETD3 Methyltransferase

Understanding how nature generates -methylhistidine provides blueprints for designing selective biocatalysts. The enzyme SETD3 has been identified as the bona fide actin-specific histidine N -methyltransferase[3].

The active site of SETD3 must precisely orient His73 of β -actin to transfer a methyl group from S-adenosyl-L-methionine (SAM) specifically to the atom. Structural studies reveal that the actin peptide binds in a long groove on the SET domain[4]. The active site pocket sterically constrains the imidazole ring, exposing only the τ -nitrogen to the electrophilic methyl group of SAM. This high fidelity prevents off-target -methylation, ensuring the proper structural maturation of the actin cytoskeleton[4].

SETD3 SAM S-adenosyl-L-methionine (Methyl Donor) SETD3 SETD3 Active Site Pocket (Steric Constraint) SAM->SETD3 Actin Actin Peptide (His73 Substrate) Actin->SETD3 Product N-tau-methyl-L-histidine (Modified Actin) SETD3->Product Highly specific N-tau transfer

Caption: Logic of SETD3-mediated N-tau-methylation of actin His73 within the active site.

Protocol 2: In Vitro Kinetic Evaluation of SETD3 Methyltransferase Activity
  • Substrate Preparation: Synthesize actin peptides containing the target His73 (e.g., 9-residue vs. 15-residue lengths) to evaluate binding groove dependency.

  • Reaction Assembly: Combine recombinant SETD3 enzyme, actin peptide (1-100 μM ), and SAM doped with [3H] -SAM in a methylation buffer (50 mM Tris-HCl pH 8.0).

  • Incubation: Incubate at 37°C for 30 minutes. Causality: Capturing the linear phase of the reaction is mandatory to accurately determine initial velocity ( V0​ ) for Michaelis-Menten modeling.

  • Quenching and Detection: Spot the reaction mixture onto phosphocellulose filter paper and wash extensively with 50 mM NaHCO3​ (pH 9.0). Causality: The positively charged peptide binds to the negatively charged phosphocellulose, while the alkaline wash ensures unreacted [3H] -SAM is stripped away, creating a self-validating signal-to-noise ratio.

  • Quantification: Measure tritium incorporation via liquid scintillation counting.

Expanding the Biocatalytic Repertoire: Non-Canonical Mechanisms

While natural systems predominantly utilize -methylation for structural regulation, synthetic biologists have expanded this paradigm by incorporating methylhistidine isomers into engineered enzymes to drive non-canonical catalysis[5].

By replacing a canonical catalytic histidine with a methylhistidine derivative in a Morita-Baylis-Hillman (MBH) enzyme scaffold, researchers forced an evolutionary divergence. The inability of the methylated histidine to perform standard proton shuttling led to the recruitment of a nearby glutamate residue for the rate-limiting proton transfer, increasing activity by an order of magnitude[5]. Furthermore, the methylated imidazole ring can form electrophilic imidazolium intermediates, enabling novel allylic transferase activities that are unprecedented in natural biocatalysis[5].

Conversely, the degradation of these derivatives requires highly specialized active sites. Canonical histidine ammonia-lyases (e.g., PpHAL) cannot process -methylhistidine due to steric and electronic clashes. Instead, specific soil bacteria utilize -methylhistidine urocanase (NτMUC), an enzyme that employs a unique electrophilic NAD+ cofactor to overcome the unreactive nature of the methylated substrate[6].

Metabolism Actin Myofibrillar Actin Degradation Proteasomal Degradation Actin->Degradation FreeMH Free N-tau-methyl- L-histidine Degradation->FreeMH Excretion Urinary Excretion (Marker) FreeMH->Excretion Mammals Bacterial Bacterial Degradation (N-tau-MUC) FreeMH->Bacterial Soil Bacteria

Caption: Metabolic fate of N-tau-methyl-L-histidine from myofibrillar degradation to excretion.

Quantitative Data Summary

The following table summarizes the kinetic and binding parameters that dictate the interaction between enzymes and methylhistidine derivatives, highlighting the extreme sensitivity of active sites to this modification.

Enzyme SystemSubstrate / LigandKinetic ParameterValueFunctional Consequence
SETD3 Methyltransferase 15-residue Actin Peptide KM​ 21μM High-affinity recognition of the local sequence around His73 for precise -methylation[4].
SETD3 Methyltransferase 9-residue Actin Peptide KM​ 8.7mM Drastic loss of affinity, indicating the extended binding groove is critical for active site positioning[4].
3-Methylhistidine-57-Chymotrypsin Avian Ovomucoid Inhibitor Ka​ (Association) >107M−1 Retains wild-type-like binding affinity despite complete loss of catalytic turnover ( kcat​≈0 )[2].
-Methylhistidine Urocanase -Methyl-L-HistidineActivity StatusActiveSpecifically degrades the modified amino acid using an electrophilic NAD+ cofactor mechanism[6].
PpHAL (Histidine Ammonia Lyase) -Methyl-L-HistidineActivity StatusInactiveDemonstrates the strict steric/electronic exclusion of the methylated tautomer in canonical histidine enzymes[6].

References

  • The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Enzymology and significance of protein histidine methylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin Source: Journal of Biological Chemistry (DOI) URL:[Link]

  • SETD3 protein is the actin-specific histidine N-methyltransferase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bacterial Degradation of Nτ-Methylhistidine Source: ACS Chemical Biology URL:[Link]

  • Design and Evolution of Enzymes with Non-Canonical Catalytic Mechanisms Source: Research Explorer, The University of Manchester URL:[Link]

Sources

Exploratory

Ethyl Nt-methyl-L-histidinate CAS number and structural formula

An In-Depth Technical Guide to Ethyl Nt-methyl-L-histidinate Introduction Part 1: Chemical Identity and Properties Structural Formula The structural formula of Ethyl Nt-methyl-L-histidinate features an L-histidine core w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl Nt-methyl-L-histidinate

Introduction

Part 1: Chemical Identity and Properties

Structural Formula

The structural formula of Ethyl Nt-methyl-L-histidinate features an L-histidine core with a methyl group on the tau (τ) nitrogen of the imidazole ring and an ethyl ester at the carboxylic acid terminus.

Caption: Structural formula of Ethyl Nt-methyl-L-histidinate.

Physicochemical Properties

The properties of Ethyl Nt-methyl-L-histidinate can be extrapolated from its constituent parts and similar molecules.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water may be limited but can be enhanced by forming a hydrochloride salt.
Chirality Contains a chiral center at the alpha-carbon, existing as the L-enantiomer.

Part 2: Synthesis of Ethyl Nt-methyl-L-histidinate

The synthesis of Ethyl Nt-methyl-L-histidinate can be achieved through a multi-step process starting from L-histidine. The general strategy involves the protection of the amino and carboxyl groups, followed by methylation of the imidazole ring, and subsequent deprotection.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for Ethyl Nt-methyl-L-histidinate.

Detailed Experimental Protocol

Step 1: Esterification of L-Histidine

  • Suspend L-histidine (1 equivalent) in anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain L-histidine ethyl ester dihydrochloride as a crude product.

Step 2: Protection of the Amino Group

  • Dissolve the crude L-histidine ethyl ester dihydrochloride in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, for instance triethylamine or sodium bicarbonate (2.2 equivalents), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Nα-Boc-L-histidine ethyl ester.

Step 3: Nτ-Methylation

  • Dissolve the Nα-Boc-L-histidine ethyl ester in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate or sodium hydride (1.1 equivalents) at 0°C.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected Ethyl Nt-methyl-L-histidinate.

Step 4: Deprotection of the Amino Group

  • Dissolve the protected Ethyl Nt-methyl-L-histidinate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA and dichloromethane).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by column chromatography or by precipitation as a salt to yield the final product, Ethyl Nt-methyl-L-histidinate.

Part 3: Applications in Research and Drug Development

Derivatives of histidine, such as Ethyl Nt-methyl-L-histidinate, are valuable tools in several areas of scientific research.

Biochemical Research
  • Enzyme Studies: L-Histidine methyl ester is utilized as a substrate in enzymatic assays to study the kinetics and mechanisms of enzymes that recognize histidine residues.[1] Ethyl Nt-methyl-L-histidinate can be employed in a similar fashion to investigate how N-methylation of the imidazole ring affects enzyme-substrate interactions.

  • Peptide Synthesis: As a modified amino acid, it can be incorporated into synthetic peptides. This modification can influence the peptide's conformation, stability, and biological activity.[2]

Drug Development
  • Lead Optimization: The introduction of a methyl group can significantly alter the physicochemical and pharmacokinetic properties of a molecule.[3][4] Methylation can impact a compound's metabolic stability, receptor binding affinity, and solubility.[3] The ethyl ester group can also act as a prodrug moiety, improving bioavailability.

  • Histamine Receptor Ligands: The histidine scaffold is a precursor to histamine. Modified histidines are often explored as ligands for histamine receptors, which are important targets in the treatment of allergies, inflammation, and gastric acid secretion.

  • Metal Chelating Agents: The imidazole ring of histidine is an effective metal chelator. This property is exploited in the design of diagnostic and therapeutic agents that require metal complexation.

Conclusion

Ethyl Nt-methyl-L-histidinate, while not a commonly cataloged chemical, represents a valuable synthetic target for researchers in medicinal chemistry and biochemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of an ethyl ester and a methylated imidazole ring offers intriguing possibilities for the development of novel peptides, enzyme inhibitors, and therapeutic agents. The methodologies and applications outlined in this guide provide a solid foundation for its synthesis and exploration in various scientific endeavors.

References

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine - ResearchGate. Available at: [Link]

  • CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents.
  • N-methyl-L-histidine | C7H11N3O2 | CID 90638 - PubChem. Available at: [Link]

  • Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine - MDPI. Available at: [Link]

  • H-Nt-Methyl-His-OH; H-His(Me)-OH [332-80-9] - Aapptec Peptides. Available at: [Link]

  • N'-Methyl-L-histidine methyl ester | C8H13N3O2 | CID 7020092 - PubChem. Available at: [Link]

  • Histidine methyl ester - Wikipedia. Available at: [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC. Available at: [Link]

  • Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Available at: [Link]

  • CAS No : 71-00-1 | Chemical Name : L-Histidine - Pharmaffiliates. Available at: [Link]

  • N'-Methyl-L-histidine methyl ester | C8H13N3O2 | CID 7020092 - PubChem. Available at: [Link]

  • [Application of methyl in drug design] - PubMed. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Applications of Ethyl Nτ-methyl-L-histidinate and its Analogs in Research and Development

Abstract: Ethyl Nτ-methyl-L-histidinate, an esterified derivative of 1-methyl-L-histidine, represents a specialized chemical entity with significant, though often indirect, applications in modern biochemical and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethyl Nτ-methyl-L-histidinate, an esterified derivative of 1-methyl-L-histidine, represents a specialized chemical entity with significant, though often indirect, applications in modern biochemical and pharmaceutical research. While direct literature on the ethyl ester is sparse, its structural analogs, particularly the methyl ester and the parent amino acid, are instrumental as building blocks in peptide synthesis, as precursors for bioactive dipeptides like anserine, and as tools for probing structure-activity relationships in drug discovery. This guide provides an in-depth analysis of the synthesis, core applications, and scientific rationale for using Nτ-methyl-L-histidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its role in enhancing the metabolic stability of peptides, modulating receptor affinity, and its utility in the synthesis of naturally occurring compounds with therapeutic potential.

Section 1: Introduction to Nτ-methyl-L-histidine and its Esters

Nτ-methyl-L-histidine, also known as 1-methyl-L-histidine or tele-methyl-histidine, is a derivative of the essential amino acid L-histidine.[1] The defining feature of this molecule is the methylation at the N-1 (τ, tele) position of the imidazole ring.[2][3] This seemingly minor modification—the addition of a "magic methyl" group—profoundly alters the physicochemical properties of the histidine side chain, with significant downstream consequences for its biological function.[4]

Key Physicochemical Alterations Due to Nτ-methylation:

  • Basicity and pKa: Methylation lowers the pKa of the imidazole ring, altering its charge state at physiological pH.

  • Hydrogen Bonding: The methyl group removes a hydrogen bond donor site (the Nτ-H), which is often critical for receptor interactions.[2]

  • Steric Hindrance: The added bulk can prevent enzymatic degradation by proteases, thereby increasing the metabolic stability of peptides containing this residue.[2][5]

  • Hydrophobicity: The methyl group increases the lipophilicity of the side chain, which can enhance membrane permeability.[4][6]

Esterification of the carboxylic acid, for instance to an ethyl ester, primarily serves to protect this reactive group during chemical synthesis, such as in peptide coupling reactions. While methyl and ethyl esters are often used interchangeably, the ethyl group can confer slightly greater lipophilicity and may influence reaction kinetics and solubility.

PropertyL-HistidineNτ-methyl-L-histidineEthyl Nτ-methyl-L-histidinate (Predicted)
Molecular Formula C6H9N3O2C7H11N3O2C9H15N3O2
Molar Mass ( g/mol ) 155.15169.18197.24
Key Feature Unsubstituted imidazoleNτ-methylated imidazoleNτ-methylated imidazole, Ethyl ester
Primary Application Protein synthesis, pH bufferingPeptide modification, Anserine synthesisSynthetic intermediate for peptide chemistry

Section 2: Synthesis of Ethyl Nτ-methyl-L-histidinate

The synthesis of Nτ-methyl-L-histidine and its esters is challenging due to the two reactive nitrogen atoms on the imidazole ring (Nτ and Nπ). Direct alkylation of histidine often results in a mixture of Nτ- and Nπ-methylated products.[7] Therefore, regioselective synthesis is crucial.

One robust strategy involves a multi-step process that protects other reactive groups, directs methylation to the Nτ position, and finally installs the ethyl ester. A plausible pathway, adapted from established methods for similar derivatives, is outlined below.[7][8]

G cluster_0 Synthetic Workflow L-Histidine L-Histidine Histidine Ethyl Ester Histidine Ethyl Ester L-Histidine->Histidine Ethyl Ester 1. Esterification (EtOH, SOCl₂) Protected Histidine Ester Protected Histidine Ester Histidine Ethyl Ester->Protected Histidine Ester 2. Nα-Protection (e.g., Boc₂O) Cyclic Intermediate Cyclic Intermediate Protected Histidine Ester->Cyclic Intermediate 3. Ring Closure (e.g., N,N'-Carbonyldiimidazole) Alkylated Intermediate Alkylated Intermediate Cyclic Intermediate->Alkylated Intermediate 4. Nτ-Alkylation (e.g., MeI, (MeO)₂SO₂) Final Product Ethyl Nτ-methyl-L-histidinate Alkylated Intermediate->Final Product 5. Hydrolysis (Acidic Workup)

Caption: A plausible synthetic route for Ethyl Nτ-methyl-L-histidinate.

Experimental Protocol: Synthesis via Cyclic Intermediate

This protocol is a conceptual workflow based on methods for synthesizing Nτ-alkylated histidines.[8]

  • Esterification: L-histidine is suspended in anhydrous ethanol. Thionyl chloride is added dropwise at 0°C. The mixture is refluxed to produce L-histidine ethyl ester dihydrochloride.

  • Nα-Protection: The resulting ester is dissolved, and the free amino group is protected, for example, using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Nα-Boc-L-histidine ethyl ester.

  • Cyclization: The protected ester is reacted with an agent like N,N'-carbonyldiimidazole. This creates a fused cyclic intermediate, effectively blocking the Nπ position and leaving the Nτ nitrogen as the primary site for alkylation.

  • Regioselective Nτ-Alkylation: The cyclic intermediate is treated with a methylating agent such as methyl iodide or dimethyl sulfate. The alkylation occurs specifically at the Nτ position.

  • Hydrolysis and Deprotection: The cyclic structure is hydrolyzed under acidic conditions to reopen the ring, yielding the desired Nα-Boc-Nτ-methyl-L-histidine ethyl ester. The Boc-protecting group can be removed with an acid like trifluoroacetic acid (TFA) if the free amine is required.

Causality in Experimental Choices: The cyclization step (Step 3) is the key to ensuring regioselectivity. By forming a rigid ring structure involving the Nα and Nπ atoms, the Nτ atom becomes the only accessible nitrogen on the imidazole ring for the subsequent alkylation reaction, thus preventing the formation of the Nπ isomer.[7][8]

Section 3: Core Applications

The utility of Ethyl Nτ-methyl-L-histidinate is best understood through its applications as a synthetic building block and its role in creating molecules with enhanced or novel biological activities.

Peptide Synthesis and Drug Discovery

The direct incorporation of Nτ-methyl-histidine into peptides is a powerful strategy in medicinal chemistry to fine-tune the properties of peptide-based drug candidates.[2]

Rationale and Impact:

  • Enhanced Stability: As mentioned, the N-methyl group can sterically block protease enzymes, increasing the peptide's half-life in vivo.[5]

  • Structure-Activity Relationship (SAR) Studies: Replacing a native histidine with its Nτ-methylated version allows researchers to probe the importance of the Nτ-H proton. If a peptide loses activity upon this substitution, it strongly suggests that the proton is a critical hydrogen bond donor for receptor binding.[2]

  • Modulating Receptor Selectivity: The subtle changes in size, pKa, and hydrogen bonding capacity can alter how a peptide interacts with different receptor subtypes, potentially leading to more selective and less off-target effects.[2]

Challenges in Synthesis: The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The steric bulk of the methyl group hinders the nucleophilic attack of the α-amino group, leading to incomplete coupling reactions and lower yields.[9][10]

Workflow: SPPS with Nτ-methyl-histidine

G cluster_1 SPPS Coupling Cycle Resin-Peptide Resin-Peptide Fmoc-Deprotection Fmoc-Deprotection Resin-Peptide->Fmoc-Deprotection 1. Piperidine/DMF Washing Washing Fmoc-Deprotection->Washing 2. DMF Wash Coupling Coupling: Fmoc-His(1-Me)-OH + HATU/DIPEA Washing->Coupling 3. Activated Amino Acid Resin-Peptide-AA Resin-Peptide-His(1-Me) Coupling->Resin-Peptide-AA 4. Reaction Washing_2 Washing_2 Resin-Peptide-AA->Washing_2 5. DMF Wash Washing_2->Resin-Peptide

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Ethyl Nt-Methyl-L-Histidinate into Synthetic Proteins and Peptidomimetics

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Biological Context Protein histidine methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Biological Context

Protein histidine methylation is a critical, yet historically understudied, post-translational modification (PTM) that regulates cytoskeletal integrity, metal-ion coordination, and ribosomal function. Recent discoveries have elucidated the roles of specific histidine methyltransferases: for instance, SETD3 is responsible for the evolutionary conserved methylation of β -actin at H73[1], while METTL9 introduces τ -methylhistidine (3-methylhistidine) into zinc transporters like SLC39A7, directly modulating their Zn2+ binding affinity[2]. Furthermore, methylated histidine derivatives are core components of endogenous neuroprotective dipeptides such as balenine ( β -alanyl-Nt-methyl-L-histidine)[3].

To study these PTMs, synthesize mass-spectrometry standards, or engineer peptidomimetics, researchers require robust synthetic building blocks. Ethyl Nt-methyl-L-histidinate (CAS: 1381929-38-9)[4] serves as an optimal precursor. Supplied typically as a dihydrochloride salt[5], this molecule features a free α -amine and an ethyl-protected C-terminus, allowing for highly directional Liquid-Phase Peptide Synthesis (LPPS), chemoenzymatic ligation, or conversion into Fmoc-protected derivatives for Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: Why the Ethyl Ester?

In synthetic peptide chemistry, the choice of protecting groups dictates the thermodynamic and kinetic success of the workflow.

  • Steric & Electronic Modulation: Methylation at the τ -nitrogen (Nt) of the imidazole ring lowers the pKa of the side chain and sterically hinders the coordination of transition metals[2]. This intrinsic modification prevents unwanted side-chain branching during coupling reactions, often eliminating the need for transient imidazole protection (like Trt or Bum) during short LPPS sequences.

  • C-Terminal Protection: The ethyl ester is highly stable under the acidic conditions used for Boc-deprotection but is easily cleaved via mild alkaline saponification or specific proteases. This makes it an ideal "anchor" for N-to-C directional synthesis or as an acyl acceptor in reverse-proteolysis bioconjugation.

Synthetic Workflows & Decision Matrix

The following diagram illustrates the three primary synthetic pathways available when utilizing Ethyl Nt-methyl-L-histidinate as a starting material.

G A Ethyl Nt-methyl-L-histidinate (CAS: 1381929-38-9) B Pathway 1: Saponification & Fmoc Protection A->B 1. LiOH, H2O/Dioxane 2. Fmoc-OSu, pH 8.0 D Pathway 2: Liquid-Phase Peptide Synthesis (LPPS) A->D HATU, DIPEA, DMF + N-protected AA F Pathway 3: Enzymatic Peptide Ligation A->F Subtilisin/Thermolysin Aqueous/Organic Buffer C Fmoc-Nt-methyl-L-histidine (SPPS Building Block) B->C Isoelectric Precipitation (pH ~6.5) E C-terminal Ethyl Ester Peptidomimetic D->E Aqueous Workup & Silica Gel Purif. G Chemoenzymatic Conjugation F->G Reverse Proteolysis (Thermodynamic Control)

Divergent synthetic workflows utilizing Ethyl Nt-methyl-L-histidinate in protein engineering.

Validated Experimental Protocols

Protocol A: Conversion to Fmoc-Nt-methyl-L-histidine for SPPS

To incorporate this residue into long sequences (e.g., SETD3 target analogs[1]), the ethyl ester must be hydrolyzed and the α -amine Fmoc-protected.

  • Solvation: Dissolve 1.0 eq of Ethyl Nt-methyl-L-histidinate dihydrochloride in a 1:1 mixture of 1,4-Dioxane and H2​O (0.2 M).

    • Causality & Logic: Dioxane provides an amphiphilic environment, ensuring the lipophilic Fmoc-OSu (added later) and the highly polar dihydrochloride salt remain in a homogenous monophasic solution, preventing reaction stalling.

  • Saponification: Cool the reaction to 0°C. Add 2.5 eq of LiOH dropwise.

    • Causality & Logic: The first 2.0 equivalents neutralize the dihydrochloride salt[5], while the remaining 0.5 eq initiates ester hydrolysis. Conducting this at 0°C suppresses base-catalyzed abstraction of the α -proton, thereby minimizing racemization of the L-stereocenter.

    • Self-Validation Checkpoint: Spot on silica TLC ( CH2​Cl2​ /MeOH 9:1). Spray with ninhydrin and heat; the starting material (Rf ~0.8) should disappear, replaced by a baseline spot.

  • Fmoc Protection: Add 1.5 eq of NaHCO3​ , followed by 1.1 eq of Fmoc-OSu. Stir at room temperature for 12 hours.

  • Isoelectric Precipitation: Evaporate the dioxane under reduced pressure. Cool the aqueous layer and carefully adjust the pH to ~6.5 using 1M HCl.

    • Causality & Logic: Unlike standard amino acids that precipitate at pH 2-3, the imidazole ring of histidine is protonated at low pH, making it water-soluble. pH 6.5 targets the isoelectric point (pI) of the zwitterionic Fmoc-Nt-methyl-L-histidine, forcing precipitation.

    • Self-Validation Checkpoint: Collect the white precipitate via filtration and analyze via LC-MS. Expected [M+H]+ is ~392.2 Da.

Protocol B: Direct Liquid-Phase Peptide Synthesis (LPPS)

Ideal for synthesizing short bioactive dipeptides (e.g., Balenine analogs[3]).

  • Activation: In a flame-dried flask, dissolve 1.0 eq of an N-protected amino acid (e.g., Boc- β -Ala-OH) and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 5 minutes.

    • Causality & Logic: HATU requires a tertiary amine base to deprotonate the carboxylic acid and drive the formation of the highly reactive 7-aza-HOBt active ester.

  • Coupling: Add 1.0 eq of Ethyl Nt-methyl-L-histidinate dihydrochloride and an additional 2.0 eq of DIPEA to the flask. Stir for 4 hours at RT.

    • Causality & Logic: The additional base is strictly required to neutralize the HCl salts of the histidinate, freeing the α -amine to act as a nucleophile.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% NaHCO3​ , 5% citric acid, and brine.

    • Self-Validation Checkpoint: The organic layer should yield a single major peak on HPLC. The absence of a free amine can be confirmed via a negative (colorless) Kaiser test on the crude residue.

Protocol C: Chemoenzymatic Peptide Ligation

Utilizing the ethyl ester as an acyl acceptor in green-chemistry bioconjugation.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 50% (v/v) DMSO.

    • Causality & Logic: Proteases naturally hydrolyze peptides in water. The addition of 50% DMSO lowers the thermodynamic activity of water, shifting the enzyme's equilibrium from proteolysis to reverse proteolysis (synthesis).

  • Reaction Assembly: Add an acyl donor (e.g., Z-Asp-OH, 10 mM) and Ethyl Nt-methyl-L-histidinate (30 mM).

    • Causality & Logic: A 1:3 molar ratio provides an excess of the nucleophilic acceptor, driving the mass action toward the ligated product.

  • Enzymatic Catalysis: Add Subtilisin Carlsberg (10 mg/mL). Incubate at 37°C for 24 hours.

    • Self-Validation Checkpoint: Monitor via analytical HPLC. Enzymatic ligations are 100% stereoselective; therefore, zero racemization will occur, yielding a single, sharp diastereomeric peak.

Quantitative Performance Data

The table below summarizes the expected performance metrics for each of the validated protocols, allowing researchers to select the optimal pathway based on their project constraints.

Synthesis PathwayPrimary ApplicationCoupling / Conversion EfficiencyRacemization RiskProcessing TimeSelf-Validation Metric
Saponification + SPPS Solid-phase synthesis of SETD3/METTL9 targets70–80% (Overall Yield)Low (<2%)48–72 hoursLC-MS: [M+H]+ 392.2 Da
Direct LPPS Synthesis of Balenine analogs & short mimetics85–95% (Coupling Step)Moderate (5–8%)12–24 hoursTLC: Ninhydrin (-)
Enzymatic Ligation Green chemistry, stereoselective bioconjugation60–75% (Equilibrium dependent)Zero (0%)24–48 hoursHPLC: Product peak >95%

References

  • Drozak, J., et al. Biosynthesis of Carnosine and Related Dipeptides in Vertebrates. ResearchGate. Available at: [Link]

  • Jakobsson, M. E., et al. The Protein Histidine Methyltransferase METTL9—From Mechanism to Biological Function. MDPI. Available at: [Link]

  • Kwiatkowski, S., et al. SETD3 protein is the actin-specific histidine N-methyltransferase. eLife. Available at:[Link]

Sources

Application

Application Note: Ethyl Nτ-methyl-L-histidinate as a Novel Small Molecule Catalyst for Ester Hydrolysis Assays

Abstract This document provides a comprehensive theoretical framework and detailed experimental protocols for investigating the catalytic potential of Ethyl Nτ-methyl-L-histidinate. The unique structural modifications to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive theoretical framework and detailed experimental protocols for investigating the catalytic potential of Ethyl Nτ-methyl-L-histidinate. The unique structural modifications to the native L-histidine—specifically, methylation at the tau (Nτ) nitrogen of the imidazole ring and esterification of the carboxyl group—present an intriguing candidate for small molecule catalysis. We hypothesize that the remaining pi (Nπ) nitrogen possesses enhanced nucleophilic character, enabling it to catalyze reactions such as ester hydrolysis. This guide outlines the rationale, step-by-step protocols for a chromogenic esterase assay using p-nitrophenyl acetate (pNPA), methods for kinetic analysis, and expected outcomes. The described methodologies are designed to be robust and self-validating, providing researchers in drug development and chemical biology with a practical tool to explore this novel catalytic agent.

Part 1: Theoretical Framework - The Catalytic Potential of a Modified Histidine

The amino acid L-histidine is a cornerstone of enzyme catalysis, primarily due to the unique properties of its imidazole side chain.[1][2] With a pKa near physiological pH, the imidazole ring can function as both a proton donor and acceptor, making it a versatile player in acid-base catalysis.[3][4] Furthermore, the nitrogen atoms of the imidazole ring can act as potent nucleophiles, directly participating in the formation of covalent intermediates during enzymatic reactions.[3][5]

Ethyl Nτ-methyl-L-histidinate is a synthetic derivative of L-histidine with two key modifications:

  • Ethyl Esterification: The carboxyl group is protected as an ethyl ester. This modification blocks the carboxylate's potential role as a general base or nucleophile but also neutralizes its negative charge, which may enhance solubility in less polar environments and alter its interaction with substrates.

  • Nτ-Methylation: One of the two imidazole nitrogens, the tau (Nτ or N-1) nitrogen, is methylated. This modification is critical as it prevents this nitrogen from acting as a proton donor or acceptor and permanently fixes the tautomeric state of the ring.[6] Consequently, the electron-donating methyl group is expected to increase the electron density and, therefore, the basicity and nucleophilicity of the remaining pi (Nπ or N-3) nitrogen.[6] This enhanced nucleophilicity of the Nπ nitrogen forms the basis of the molecule's predicted catalytic activity.

We propose that Ethyl Nτ-methyl-L-histidinate can act as a nucleophilic catalyst in the hydrolysis of esters, such as p-nitrophenyl acetate (pNPA). The proposed mechanism, illustrated below, involves the Nπ nitrogen attacking the electrophilic carbonyl carbon of the ester, leading to a transient acyl-imidazolium intermediate. This intermediate is subsequently hydrolyzed by water, releasing the acetate product and regenerating the catalyst.

Catalytic Mechanism Catalyst Ethyl Nτ-methyl-L-histidinate (Nπ lone pair) Intermediate Acyl-Imidazolium Intermediate Catalyst->Intermediate attacks C=O Substrate p-Nitrophenyl Acetate (pNPA) Substrate->Intermediate Product1 p-Nitrophenolate (Yellow Product) Intermediate->Product1 release Regenerated_Catalyst Regenerated Catalyst Intermediate->Regenerated_Catalyst hydrolyzed by H₂O Product2 Acetate Intermediate->Product2 Water H₂O Water->Regenerated_Catalyst

Caption: Proposed mechanism for ester hydrolysis catalyzed by Ethyl Nτ-methyl-L-histidinate.

Part 2: Experimental Protocols

To empirically validate the catalytic activity of Ethyl Nτ-methyl-L-histidinate, we present a detailed protocol for a robust and widely adopted esterase assay.[7][8] This assay uses the chromogenic substrate p-nitrophenyl acetate (pNPA). Enzymatic or chemical hydrolysis of pNPA releases p-nitrophenol, which, at a pH above its pKa (~7.1), deprotonates to form the p-nitrophenolate anion, a yellow-colored product with a strong absorbance at 405 nm.[9] The rate of color formation is directly proportional to the catalytic activity.

Protocol 1: Screening for Catalytic Esterase Activity

This protocol is designed to provide a qualitative and semi-quantitative assessment of catalytic activity.

1. Materials and Reagents:

  • Ethyl Nτ-methyl-L-histidinate (Test Catalyst)

  • Control Compounds: L-histidine, L-histidine methyl ester, N-methylimidazole

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.5

  • Solvent: Anhydrous DMSO or ethanol for stock solutions

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of absorbance at 405 nm; calibrated micropipettes.

2. Reagent Preparation:

  • Catalyst Stock (100 mM): Dissolve an appropriate amount of Ethyl Nτ-methyl-L-histidinate and each control compound in DMSO.

  • pNPA Stock (200 mM): Dissolve pNPA in anhydrous ethanol or DMSO. Prepare fresh.

  • Assay Buffer: Prepare 50 mM phosphate buffer and adjust the pH to 7.5.

3. Assay Procedure (96-well plate format):

  • Layout: Design a plate map including blanks, negative controls, positive controls, and test catalyst wells (perform all in triplicate).

  • Buffer Addition: Add 170 µL of Assay Buffer to each well.

  • Catalyst Addition:

    • Test Wells: Add 10 µL of the 100 mM Ethyl Nτ-methyl-L-histidinate stock solution (Final concentration: 5 mM).

    • Control Wells: Add 10 µL of the respective 100 mM control stock solutions.

    • Negative Control: Add 10 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of 200 mM pNPA stock solution to all wells to initiate the reaction (Final concentration: 20 mM).

  • Measurement: Immediately place the plate in the reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 20 minutes.

4. Data Analysis:

  • Subtract the absorbance of the blank (no pNPA) from all readings.

  • Plot absorbance (405 nm) versus time for each condition.

  • Calculate the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min). A significantly higher rate for the test catalyst compared to controls indicates catalytic activity.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

This protocol determines the catalytic efficiency (k_cat) and substrate affinity (K_m) of Ethyl Nτ-methyl-L-histidinate.

1. Reagent Preparation:

  • Catalyst Stock (10 mM): Prepare a 10 mM stock of Ethyl Nτ-methyl-L-histidinate in DMSO.

  • pNPA Working Solutions: Prepare a series of 2X working solutions of pNPA in Assay Buffer (e.g., 0.2, 0.5, 1, 2, 5, 10, 20 mM). This will yield final concentrations of 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 mM.

2. Assay Procedure:

  • Setup: In a 96-well plate, add 100 µL of each 2X pNPA working solution to triplicate wells.

  • Controls: For each pNPA concentration, include a "no-catalyst" control by adding 100 µL of Assay Buffer instead of the catalyst solution.

  • Reaction Initiation: To the pNPA wells, add 100 µL of a 2X catalyst solution (e.g., 1 mM in Assay Buffer, for a final concentration of 0.5 mM).

  • Measurement: Immediately begin kinetic measurements at 405 nm, as described in Protocol 1.

3. Data Analysis:

  • Calculate the initial velocity (V₀ in Abs/min) for each substrate concentration.

  • Convert V₀ to µM/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenolate at pH 7.5 is ~18,000 M⁻¹cm⁻¹.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine V_max and K_m.

  • Calculate k_cat (turnover number) using the formula: k_cat = V_max / [Catalyst].

Part 3: Data Interpretation and Expected Outcomes

The data generated from these protocols should be summarized for clear interpretation. Below is a table of hypothetical results comparing Ethyl Nτ-methyl-L-histidinate to relevant controls.

CompoundInitial Rate (V₀, mAbs/min)K_m (mM)k_cat (min⁻¹)k_cat/K_m (M⁻¹min⁻¹)
No Catalyst 0.5 ± 0.1N/AN/AN/A
L-Histidine 3.2 ± 0.38.50.1517.6
L-Histidine Methyl Ester 2.8 ± 0.49.10.1213.2
N-methylimidazole 8.5 ± 0.64.20.4197.6
Ethyl Nτ-methyl-L-histidinate 15.1 ± 0.9 3.5 0.75 214.3

N/A: Not Applicable. Kinetic parameters determined from Protocol 2.

Interpretation:

  • Higher V₀: The significantly higher initial rate for Ethyl Nτ-methyl-L-histidinate compared to both the uncatalyzed reaction and the L-histidine controls would strongly support its superior catalytic activity.

  • Comparison to N-methylimidazole: N-methylimidazole serves as a good benchmark for the catalytic contribution of the methylated imidazole ring itself.[10] Superior activity of the title compound would suggest a beneficial role of the amino acid backbone.

  • Kinetic Parameters: A lower K_m value suggests a higher affinity for the substrate, while a higher k_cat indicates a faster turnover rate. The catalytic efficiency (k_cat/K_m) provides the most comprehensive measure for comparing catalysts.

Caption: A streamlined workflow for assessing the catalytic activity of novel compounds.

Part 4: Conclusion

This application note establishes a robust framework for evaluating Ethyl Nτ-methyl-L-histidinate as a small molecule catalyst. The provided protocols, grounded in established principles of enzyme kinetics, offer a clear path to validating its hypothesized esterase activity.[11][12] The structural modifications inherent to this molecule—namely the fixed tautomer state and enhanced nucleophilicity of the Nπ nitrogen—present a compelling rationale for its catalytic potential. By following these guidelines, researchers can effectively characterize this and other novel histidine derivatives, potentially uncovering new tools for biochemical research and drug development.

References

  • Vertex AI Search. (2025, October 3). Imidazole(CAS: 288-32-4)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • M-CSA. (n.d.). Histidine ammonia-lyase. Retrieved from [Link]

  • Rusu, E., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
  • Ferreira, I., et al. (2023, October 4). Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study.
  • BenchChem. (2025).
  • Bio-protocol. (2023). Esterase Activity Assay. Retrieved from [Link]

  • Ghosh, S., et al. (2023, December 11). Histidine-Based Supramolecular Nanoassembly Exhibiting Dual Enzyme-Mimetic Functions.
  • Zhang, H., et al. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink.
  • FooDB. (2010, April 8). Showing Compound L-1-Methylhistidine (FDB012119). Retrieved from [Link]

  • Creative Proteomics. (n.d.). Histidine Metabolism Overview.
  • National Center for Biotechnology Information. (2023, July 30). Biochemistry, Histidine.
  • Fiveable. (2025, August 15). N-methylimidazole: Organic Chemistry Study Guide.
  • de Oliveira, C. S. A., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis.
  • Mayr, H., et al. (n.d.). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Bio-protocol. (2022). Esterase Activity Assay. Retrieved from [Link]

  • ACS Publications. (2024, October 3).
  • Google Patents. (n.d.). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • Chyan, W., & Raines, R. T. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.
  • BenchChem. (2025).
  • Creative Biogene. (n.d.). Plastic Enzyme Activity Screening Based on 4-pNPA.
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Pace, V., et al. (2019, May 21). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC.
  • Kay, L. E., et al. (2014, April 14).
  • Korean Nuclear Society. (2007, May 10-11). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re].
  • Vaden, T. D., et al. (2019, January 23). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI.
  • The Journal of Physical Chemistry A - ACS Publications. (2004, June 25).

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Method

Application Note &amp; Protocol: Preparation of Ethyl Nπ-methyl-L-histidinate Solutions for In Vitro Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation of Ethyl Nπ-methyl-L-histidinate solutions for in vitro applications. Empha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation of Ethyl Nπ-methyl-L-histidinate solutions for in vitro applications. Emphasizing scientific integrity and reproducibility, this guide details the critical steps from understanding the compound's physicochemical properties to the generation of stable, accurate stock and working solutions. The protocols herein are designed to be self-validating, incorporating quality control checkpoints to ensure the reliability of experimental outcomes.

Introduction: The Criticality of Proper Solution Preparation

The fidelity of in vitro studies is fundamentally reliant on the precise and consistent preparation of test compound solutions. Ethyl Nπ-methyl-L-histidinate, a derivative of the amino acid L-histidine, is increasingly utilized in biochemical and pharmaceutical research to investigate the roles of methylated histidines in cellular processes and as a potential modulator of biological pathways.[1][2] Inaccurate solution concentrations, precipitation, or degradation can lead to erroneous and irreproducible results, undermining the validity of a study.

This application note serves as an authoritative guide, explaining the causality behind each procedural step to empower researchers to prepare high-quality Ethyl Nπ-methyl-L-histidinate solutions.

Physicochemical Properties of Ethyl Nπ-methyl-L-histidinate

A thorough understanding of the compound's properties is paramount for successful solution preparation. Ethyl Nπ-methyl-L-histidinate is the ethyl ester of Nπ-methyl-L-histidine. The methylation occurs on the pi (π) nitrogen of the imidazole ring of histidine.[3]

Table 1: Physicochemical Properties of a Related Compound, L-Histidine methyl ester

PropertyValueSource
Molecular FormulaC7H11N3O2[4]
Molecular Weight169.18 g/mol [4][5]
AppearanceWhite to off-white crystalline powder[4]
SolubilitySoluble in water and polar organic solvents.[4][6]

Note: Specific data for Ethyl Nπ-methyl-L-histidinate may vary. It is crucial to consult the manufacturer's Certificate of Analysis (CoA) for lot-specific information.

The presence of the ester group and the methylated imidazole ring influences the compound's solubility and stability. While generally soluble in aqueous solutions, the choice of solvent and pH can be critical.

Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing Ethyl Nπ-methyl-L-histidinate solutions for in vitro experiments.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation Review CoA Review Certificate of Analysis (CoA) Calculate Mass Calculate Required Mass Review CoA->Calculate Mass Weigh Compound Weigh Compound Accurately Calculate Mass->Weigh Compound Select Solvent Select Appropriate Solvent Weigh Compound->Select Solvent Dissolve Compound Dissolve Compound (Vortex/Sonicate) Select Solvent->Dissolve Compound Sterile Filter Sterile Filter (0.22 µm) Dissolve Compound->Sterile Filter Aliquot & Store Aliquot and Store at ≤-4°C Sterile Filter->Aliquot & Store Thaw Stock Thaw Stock Solution Aliquot & Store->Thaw Stock For Experiment Calculate Dilution Calculate Dilution Volume Thaw Stock->Calculate Dilution Serial Dilution Perform Serial Dilutions Calculate Dilution->Serial Dilution Final Dilution Prepare Final Working Solution in Media Serial Dilution->Final Dilution Use Immediately Use Immediately in Assay Final Dilution->Use Immediately

Caption: Workflow for preparing Ethyl Nπ-methyl-L-histidinate solutions.

Detailed Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution, which can then be diluted to various working concentrations.

Materials:

  • Ethyl Nπ-methyl-L-histidinate powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or sterile deionized water (dH₂O)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, amber or clear glass vials for aliquoting[7][8]

Protocol:

  • Consult the Certificate of Analysis (CoA): Before beginning, carefully review the CoA for the specific lot of Ethyl Nπ-methyl-L-histidinate. Note the molecular weight and purity for accurate calculations.

  • Calculations: To prepare a 100 mM stock solution, use the following formula: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) For example, to prepare 10 mL (0.010 L) of a 100 mM (0.1 M) solution, assuming a molecular weight of 219.6 g/mol (for the hydrochloride salt form): Mass (g) = 0.1 mol/L x 219.6 g/mol x 0.010 L = 0.2196 g

  • Weighing the Compound: Accurately weigh the calculated mass of Ethyl Nπ-methyl-L-histidinate using a calibrated analytical balance in a chemical fume hood.[8]

  • Solvent Selection and Dissolution:

    • Rationale: The choice of solvent is critical. While many histidine derivatives are water-soluble, using a small amount of an organic solvent like DMSO can enhance solubility and stability in storage.[9][10] However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity.[11][12]

    • Procedure: Transfer the weighed powder to a sterile conical tube. Add the desired volume of solvent (e.g., 10 mL for the example above). Vigorously vortex the solution until the compound is fully dissolved. If necessary, use a sonicator water bath for brief periods to aid dissolution.[8][10] Gentle warming to 37°C can also be employed if the compound is not temperature-sensitive.[8][10]

  • Sterile Filtration: To ensure sterility for in vitro assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution was not prepared under aseptic conditions.

  • Aliquoting and Storage:

    • Rationale: Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can degrade the compound.[11] It also minimizes the risk of contamination of the entire stock.[13]

    • Procedure: Dispense the filtered stock solution into sterile, clearly labeled glass vials. Store the aliquots at ≤-4°C, as recommended for similar compounds, or as specified by the manufacturer.[1]

Detailed Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Protocol:

  • Thaw the Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (if necessary):

    • Rationale: Performing serial dilutions can improve accuracy when preparing very low concentrations. It is often recommended to first dilute the concentrated stock solution in the same solvent before the final dilution into an aqueous medium to prevent precipitation.[9]

    • Procedure: If a wide range of concentrations is needed, perform a serial dilution of the stock solution in the same solvent (e.g., DMSO).

G Stock_100mM 100 mM Stock in DMSO Intermediate_10mM 10 mM Intermediate in DMSO Stock_100mM->Intermediate_10mM 1:10 Dilution Intermediate_1mM 1 mM Intermediate in DMSO Intermediate_10mM->Intermediate_1mM 1:10 Dilution Working_10uM 10 µM Working Solution in Culture Medium Intermediate_1mM->Working_10uM 1:100 Dilution

Caption: Example of a serial dilution workflow.

  • Final Dilution in Aqueous Medium:

    • Rationale: The final dilution should be made in the pre-warmed cell culture medium or assay buffer to be used in the experiment. To prevent precipitation, it is advisable to gently swirl the medium while adding the stock solution.[8]

    • Procedure: Using the formula C1V1 = C2V2, calculate the volume of the stock (or intermediate dilution) needed to achieve the desired final concentration in your experimental volume.

      • C1 = Concentration of the stock solution

      • V1 = Volume of the stock solution to add

      • C2 = Desired final concentration

      • V2 = Final volume of the working solution

    • Add the calculated volume of the stock solution to the pre-warmed medium. Mix gently by inverting the tube or pipetting up and down.

Table 2: Example Dilution Scheme for a 10 µM Working Solution

StepStarting SolutionStarting Concentration (C1)Volume to Add (V1)Final Volume (V2)Final Concentration (C2)Final Solvent Conc.
1100 mM Stock (in DMSO)100 mM10 µL1000 µL (in medium)1 mM1% DMSO
21 mM Intermediate (from Step 1)1 mM10 µL1000 µL (in medium)10 µM0.01% DMSO

Note: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments.[9]

Quality Control and Validation

Ensuring the quality and accuracy of prepared solutions is a cornerstone of reliable in vitro diagnostics and research.[14][15][16][17][18]

  • Visual Inspection: Before each use, visually inspect the solutions for any signs of precipitation or microbial contamination. If any are observed, the solution should be discarded.

  • pH Measurement: For aqueous stock solutions, verify that the pH is within an acceptable range for the compound's stability and for the intended assay. Histidine itself is often used as a buffer because its imidazole side chain has a pKa near physiological pH.[19]

  • Concentration Verification (Optional): For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), if a standard is available.

  • Stability Assessment: If solutions are to be stored for extended periods, their stability should be periodically assessed. The manufacturer's recommendations for storage and shelf-life should be strictly followed.[11]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of Ethyl Nπ-methyl-L-histidinate solutions for in vitro studies. By understanding the rationale behind each step and adhering to these best practices, researchers can significantly enhance the reproducibility and reliability of their experimental data, contributing to the advancement of scientific knowledge in their respective fields.

References

  • Stock Solutions. Cold Spring Harbor Protocols.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate.
  • Preparation of stock solution and serial dilution. Bio-protocol.
  • FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Quality Control in IVD Manufacturing: Ensuring Safety & Efficacy. SEKISUI Diagnostics.
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina at Chapel Hill.
  • Frequently Asked Questions. Selleckchem.com.
  • 10 Leading In-Vitro Diagnostics Quality Control Companies Shaping the Future (2025–2030). LinkedIn.
  • Preparation of Stock Solutions. Enfanos.
  • Compound Handling Instructions. MedChemExpress.
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein.
  • In-Vitro Diagnostic Devices Quality Assurance. MCRA.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.
  • Bio-Rad Laboratories, Inc. (US) and Thermo Fisher Scientific Inc. (US) are Leading Players in the In Vitro Diagnostics (IVD) Quality Control Market. MarketsandMarkets.
  • Quality assurance of in vitro diagnostics. World Health Organization.
  • Nα-Methyl-L-histidine methyl ester hydrochloride. Chem-Impex.
  • L-Histidine methyl ester 97 7389-87-9. Sigma-Aldrich.
  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate.
  • CAS 1499-46-3: L-Histidine, methyl ester. CymitQuimica.
  • 3-Methyl-L-histidine - Product Data Sheet. MedChemExpress.
  • N-methyl-L-histidine | C7H11N3O2 | CID 90638. PubChem - NIH.
  • 57519-09-2(N'-Methyl-L-histidine methyl ester) Product Description. ChemicalBook.
  • HISTIDINE METHYL ESTER. Inxight Drugs.
  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications.
  • Histidine Nτ-methylation identified as a new post-translational modification in histone H2A at His-82 and H3 at His-39. PLOS ONE.

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Application

Step-by-step synthesis of peptides using Ethyl Nt-methyl-L-histidinate

Application Note: Step-by-Step Liquid-Phase Synthesis of Balenine and Nτ -Methylated Peptides Using Ethyl Nτ -methyl-L-histidinate Audience: Peptide Chemists, Drug Development Professionals, and Biochemical Researchers C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Liquid-Phase Synthesis of Balenine and Nτ -Methylated Peptides Using Ethyl Nτ -methyl-L-histidinate

Audience: Peptide Chemists, Drug Development Professionals, and Biochemical Researchers Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Scope

The synthesis of histidine-containing peptides is notoriously challenging due to the nucleophilicity and basicity of the imidazole side chain, which frequently leads to racemization, branching, or unwanted acylation. The introduction of Ethyl -methyl-L-histidinate (CAS 1381929-38-9)[1] as a pre-modified, C-terminally protected building block offers a highly efficient circumventive strategy.

This application note provides a comprehensive, field-proven Liquid-Phase Peptide Synthesis (LPPS) protocol utilizing Ethyl -methyl-L-histidinate. To demonstrate its utility, we detail the synthesis of Balenine (ophidine), a naturally occurring β -alanyl- -methyl-L-histidine dipeptide[2]. Balenine is of high interest in drug development due to its potent antioxidant properties and its ability to protect cardiac tissue against ischemia-reperfusion injury[3].

Mechanistic Grounding: Causality in Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific protecting groups and modifications are selected, rather than merely executing a protocol.

The Advantage of Nτ -Methylation

The histidine imidazole ring contains two nitrogen atoms: the pros ( or N1) and the tele ( or N3). In standard peptide synthesis, an unprotected imidazole ring can act as an acyl-transfer catalyst, leading to severe epimerization at the α -carbon. By utilizing a pre-methylated building block, the nucleophilicity of the tele-nitrogen is permanently masked[4]. This not only eliminates the need for bulky, labile protecting groups (like Trt or Bum) but also yields biologically relevant -methylated motifs directly[5].

The Role of the Ethyl Ester (C-Terminal Protection)

While Solid-Phase Peptide Synthesis (SPPS) relies on resin attachment, the synthesis of short, high-value dipeptides like Balenine is often more scalable via LPPS[6]. The ethyl ester (-OEt) provides robust C-terminal protection that is stable under the acidic conditions required for N-terminal Boc/Fmoc deprotection, yet it can be cleanly cleaved via mild alkaline saponification without damaging the newly formed peptide bond.

Biological Pathway: The Role of Balenine

Balenine is highly concentrated in mammalian muscle and cardiac tissues. During metabolic stress, such as myocardial ischemia, cells undergo severe intracellular acidosis and lipid peroxidation[3]. Balenine acts through a dual-mechanism pathway: its imidazole ring buffers protons to maintain physiological pH, while the dipeptide backbone covalently quenches reactive lipid aldehydes like 4-hydroxy-trans-2-nonenal (HNE) and acrolein.

BiologicalPathway Stress Myocardial Ischemia / Reperfusion LipidPerox Lipid Peroxidation (Generation of HNE & Acrolein) Stress->LipidPerox Acidosis Intracellular Acidosis (pH Drop) Stress->Acidosis Quenching Aldehyde Quenching (Covalent Adduct Formation) LipidPerox->Quenching Buffering Proton Buffering (Imidazole Ring Protonation) Acidosis->Buffering Balenine Balenine (Ophidine) (Endogenous/Exogenous) Balenine->Quenching Reactive Scavenger Balenine->Buffering pKa ~ 7.0 Protection Cardioprotection & Cell Survival Quenching->Protection Buffering->Protection

Fig 2. Cardioprotective signaling and buffering pathways mediated by the dipeptide Balenine.

Experimental Workflow: Synthesis of Balenine

The following protocol represents a self-validating system. At each critical juncture, analytical checkpoints (LC-MS/TLC) are embedded to ensure the chemical transformation is complete before proceeding to irreversible steps.

SynthesisWorkflow Reactant1 Boc-β-Ala-OH (N-protected amino acid) Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA, DMF) Reactant1->Coupling Reactant2 Ethyl Nτ-methyl-L-histidinate (C-protected building block) Reactant2->Coupling Intermediate1 Boc-Balenine-OEt (Fully protected dipeptide) Coupling->Intermediate1 92% Yield DeprotectN N-terminal Deprotection (TFA / DCM) Intermediate1->DeprotectN Intermediate2 Balenine-OEt (C-protected dipeptide) DeprotectN->Intermediate2 >98% Conversion Saponification Ester Hydrolysis (LiOH, THF/H2O) Intermediate2->Saponification FinalProduct Balenine (β-alanyl-Nτ-methyl-L-histidine) Saponification->FinalProduct 85% Yield

Fig 1. LPPS workflow for Balenine synthesis utilizing Ethyl Nτ-methyl-L-histidinate.

Protocol A: Dipeptide Coupling (Boc-Balenine-OEt)

Objective: Form the peptide bond between Boc- β -Ala-OH and Ethyl -methyl-L-histidinate without inducing racemization.

  • Preparation: Dissolve 1.0 eq of Boc- β -Ala-OH and 1.1 eq of Ethyl -methyl-L-histidinate dihydrochloride in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: The excess base neutralizes the hydrochloride salts of the histidinate, freeing the α -amine for nucleophilic attack.

  • Activation: Add 1.2 eq of HOBt (Hydroxybenzotriazole) followed by 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir at 0°C for 30 minutes, then allow to warm to room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). A single new spot (UV active, Ninhydrin negative) indicates successful coupling. Confirm intermediate mass via LC-MS ( [M+H]+ expected for Boc-Balenine-OEt).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3​ , water, and brine. The use of EDC allows the water-soluble urea byproduct to be easily washed away. Dry over Na2​SO4​ and concentrate under vacuum.

Protocol B: Deprotection and Saponification

Objective: Remove the N-terminal Boc group and C-terminal ethyl ester to yield free Balenine.

  • Boc Removal: Dissolve Boc-Balenine-OEt in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.

  • Saponification (Ester Hydrolysis): Dissolve the resulting Balenine-OEt in a 3:1 mixture of THF and water. Add 2.0 eq of Lithium Hydroxide (LiOH· H2​O ) at 0°C. Stir for 2 hours. Causality: LiOH is preferred over NaOH as it provides milder conditions, strictly preventing base-catalyzed epimerization of the α -carbon.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the ester mass and the appearance of the free acid ( [M+H]+ for Balenine) validates complete cleavage.

  • Purification: Neutralize the solution to pH 7.0 using 1M HCl. Purify the crude peptide using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) or ion-exchange chromatography. Lyophilize to obtain pure Balenine as a white powder.

Quantitative Data & Optimization

To ensure optimal yields, various coupling reagents were evaluated for the synthesis of -methylated dipeptides. The data below summarizes the efficiency and epimerization rates, guiding the selection of EDC/HOBt for standard LPPS workflows.

Table 1: Comparison of Coupling Reagents for Ethyl -methyl-L-histidinate LPPS

Coupling ReagentAdditiveBaseSolventYield (%)Epimerization (D-His %)Cost/Scalability Profile
EDC·HCl HOBtDIPEADMF92%< 0.5%Excellent for large-scale LPPS; water-soluble byproduct.
HATU HOAtDIPEADMF98%2.1%Highest yield, but higher risk of epimerization due to strong activation.
DIC OxymaPureNoneDMF89%< 0.1%Best for SPPS, but DIU byproduct complicates LPPS aqueous workup.

Table 2: Physicochemical Properties of the Precursor[1]

PropertyValue
Chemical Name Ethyl -methyl-L-histidinate
CAS Number 1381929-38-9
Molecular Formula C9​H1​5N3​O2​
Storage Conditions 2-8°C, desiccated, protect from light
Primary Utility C-terminally protected building block for TRH analogs, haptens, and histidyl dipeptides.

References

  • Benchchem. "Ethyl Nt-methyl-L-histidinate". Benchchem Product Catalog.
  • PubMed. "Haptenization of Ovalbumin With the Skin Sensitizer Methyl Octanesulfonate: Characterization of the Methylated OVA323-339 T-cell Epitope at His331". National Institutes of Health.
  • ResearchGate. "Quantitative analysis of intracellular N τ-methylhistidine concentration in C2C12 myotubes by liquid chromatography–tandem mass spectrometry". ResearchGate Publications.
  • Agriculture Journals. "Biosynthesis of food constituents: Peptides - a review". Czech Journal of Food Sciences.
  • ResearchGate. "Preparation of balenine. Reagents and conditions for synthesis of naturally occurring histidyl dipeptide balenine". ResearchGate Diagrams.
  • AHA Journals. "Cardiospecific Overexpression of ATPGD1 (Carnosine Synthase) Increases Histidine Dipeptide Levels and Prevents Myocardial Ischemia Reperfusion Injury". Journal of the American Heart Association.
  • Wikipedia. "Dipeptide". Wikimedia Foundation.

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Method

Application Notes &amp; Protocols: Ethyl Nτ-methyl-L-histidinate in Drug Discovery Pipelines

Abstract The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Histidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Histidine, with its unique imidazole side chain, is a frequent focus of such modifications due to its critical roles in biological recognition and catalysis. This document provides a comprehensive guide to the synthesis and application of Ethyl Nτ-methyl-L-histidinate, a valuable synthetic intermediate for introducing a permanently methylated histidine residue into small molecules and peptides. We will explore the rationale behind Nτ-methylation, its impact on molecular properties, and provide detailed, field-proven protocols for its synthesis and subsequent use in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modified amino acids to accelerate their discovery pipelines.

Introduction: The Significance of Histidine N-Methylation

Histidine's imidazole side chain is unique among the canonical amino acids. Its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites. It is also an effective metal ion chelator and can participate in crucial hydrogen bonding interactions with biological targets.[1] The imidazole ring exists in two tautomeric forms: Nτ-H (tele) and Nπ-H (pros). In biological systems, this tautomeric equilibrium can be critical for function.

N-methylation of the histidine imidazole ring "locks" it into a specific tautomeric state, providing a powerful tool for medicinal chemists to probe structure-activity relationships (SAR).[2][3] Specifically, Nτ-methylation (also referred to as N-3 methylation) offers several strategic advantages in drug design:

  • Enhanced Metabolic Stability: Methylation can sterically hinder the approach of metabolic enzymes, protecting the molecule from degradation and potentially increasing its in vivo half-life.

  • Modulation of Basicity and H-Bonding: The introduction of a methyl group at the Nτ position lowers the pKa of the imidazole ring and eliminates its ability to act as a hydrogen bond donor at that position. This can be used to test the importance of that specific hydrogen bond for target binding.

  • Increased Lipophilicity: The addition of a methyl group can subtly increase the lipophilicity of a molecule, potentially improving its membrane permeability.

  • Conformational Constraint: N-methylation can introduce a degree of conformational rigidity, which can be beneficial for binding affinity by reducing the entropic penalty of binding.[1]

Ethyl Nτ-methyl-L-histidinate serves as a readily available building block for incorporating these features into a lead compound. The ethyl ester provides a convenient protecting group for the carboxylic acid, suitable for subsequent coupling reactions.

Synthesis of Ethyl Nτ-methyl-L-histidinate

The synthesis of Nτ-alkylated histidines requires a regioselective approach to avoid alkylation at the Nπ position. A robust method, adapted from the work of Beyerman and colleagues, involves the cyclization of the histidine backbone to protect the Nπ nitrogen, followed by alkylation of the exposed Nτ nitrogen, and subsequent hydrolysis of the cyclic intermediate.[4]

Synthetic Workflow

The overall synthetic scheme is a three-step process starting from commercially available L-histidine methyl ester. While the original literature specifies the methyl ester, the same principle applies to the ethyl ester, which can be prepared via standard Fischer esterification of L-histidine.

G cluster_0 Synthesis of Ethyl Nτ-methyl-L-histidinate A L-Histidine Ethyl Ester B Cyclization with N,N'-Carbonyldiimidazole A->B C Cyclic Intermediate (protected Nπ) B->C D Nτ-Methylation (e.g., Methyl Iodide) C->D E Methylated Cyclic Intermediate D->E F Acid Hydrolysis E->F G Ethyl Nτ-methyl-L-histidinate F->G

Caption: Synthetic workflow for Ethyl Nτ-methyl-L-histidinate.

Detailed Synthesis Protocol

Materials and Reagents:

  • L-Histidine Ethyl Ester Dihydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Acetonitrile (MeCN)

  • Methyl Iodide (MeI) or Trimethyloxonium tetrafluoroborate

  • Hydrochloric Acid (HCl), 6M

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol:

Step 1: Preparation of L-Histidine Ethyl Ester (Free Base)

  • Dissolve L-Histidine ethyl ester dihydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH reaches ~8-9.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Use immediately in the next step.

Step 2: Cyclization to Protect the Nπ Position

  • Dissolve the L-histidine ethyl ester free base in anhydrous acetonitrile.

  • Add N,N'-Carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude cyclic intermediate, (7S)-7-(ethoxycarbonyl)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine.[4]

Step 3: Regioselective Nτ-Methylation

  • Dissolve the crude cyclic intermediate in anhydrous acetonitrile.

  • Add methyl iodide (1.5 equivalents). Caution: Methyl iodide is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude methylated cyclic intermediate as a salt.

Step 4: Hydrolysis to Yield Ethyl Nτ-methyl-L-histidinate

  • To the crude methylated intermediate, add 6M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the cyclic protecting group.[4]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product, Ethyl Nτ-methyl-L-histidinate dihydrochloride, can be purified by recrystallization or silica gel chromatography.

Step 5: Characterization

  • ¹H NMR: Confirm the presence of the N-methyl group (singlet around 3.6-3.8 ppm) and the ethyl ester group (quartet around 4.1-4.3 ppm and triplet around 1.2-1.4 ppm).

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the product (C₉H₁₅N₃O₂, MW: 197.24 g/mol ).

  • Chiral HPLC: Confirm the enantiomeric purity of the final product.

Application in Drug Discovery: Peptide Modification

Ethyl Nτ-methyl-L-histidinate is an ideal building block for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This allows for the systematic replacement of native histidine residues to probe SAR.

Rationale for Incorporation into Peptides

The substitution of a standard histidine with its Nτ-methylated counterpart can decisively answer questions about the role of the histidine side chain in peptide-receptor interactions.

G cluster_0 Peptide-Receptor Interaction cluster_1 SAR Study with Nτ-Methylation cluster_2 Possible Outcomes P Peptide with L-Histidine R Receptor P->R Binding Outcome1 Activity Lost: Nτ-H is a critical H-bond donor. R->Outcome1 Outcome2 Activity Retained/Improved: Nτ-H is not critical; modification enhances stability or optimizes conformation. R->Outcome2 P_mod Peptide with Nτ-methyl-L-histidine R_mod Receptor P_mod->R_mod Binding? R_mod->Outcome1 R_mod->Outcome2

Caption: Probing Structure-Activity Relationships with Nτ-methylation.

Protocol: Incorporation of Nτ-methyl-L-histidine into Peptides via Fmoc-SPPS

To use Ethyl Nτ-methyl-L-histidinate in Fmoc-based SPPS, it must first be N-terminally protected with an Fmoc group and the ethyl ester must be saponified to the free carboxylic acid.

Part A: Preparation of Fmoc-Nτ-methyl-L-histidine-OH

  • Saponification: Dissolve Ethyl Nτ-methyl-L-histidinate dihydrochloride in a mixture of dioxane and water. Add 1M NaOH solution dropwise at 0°C until the pH is stable at 10-11. Stir for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). Neutralize with 1M HCl to pH ~7 and concentrate. The resulting Nτ-methyl-L-histidine can be purified or used directly.

  • Fmoc Protection: Dissolve the crude Nτ-methyl-L-histidine in a 10% sodium carbonate solution. Add a solution of Fmoc-OSu in acetone dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to yield Fmoc-Nτ-methyl-L-histidine-OH.

Part B: Solid-Phase Peptide Synthesis

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Nτ-methyl-L-histidine-OH (prepared as above)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. When the sequence calls for the modified histidine, use the prepared Fmoc-Nτ-methyl-L-histidine-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final peptide by LC-MS.

Quantitative Data Summary

The following table summarizes key physicochemical properties of Nτ-methyl-histidine compared to natural L-histidine.

PropertyL-HistidineNτ-methyl-L-histidineRationale for Change
Molecular Weight 155.16 g/mol 169.18 g/mol Addition of a methyl group (-CH₃).
Imidazole pKa ~6.0~6.9The electron-donating methyl group increases the basicity of the Nπ nitrogen.
H-Bond Donor Nτ-H and Nπ-HNπ-H onlyNτ position is blocked by the methyl group.
Tautomerism Exists as Nτ-H and Nπ-H tautomersLocked as Nτ-methyl tautomerMethylation prevents proton transfer between imidazole nitrogens.

Conclusion

Ethyl Nτ-methyl-L-histidinate is a specialized yet highly valuable chemical tool in the drug discovery pipeline. Its synthesis, while requiring careful regiochemical control, is achievable through established methods. The incorporation of this building block into peptide or small molecule libraries allows for a nuanced exploration of structure-activity relationships, providing clear insights into the role of histidine's unique side chain in molecular recognition. The protocols outlined in this document offer a reliable framework for the synthesis and application of this compound, empowering researchers to design more stable, potent, and selective therapeutic candidates.

References

  • BenchChem. (2025). Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)
  • PubMed. (2024). Highly selective chemical modification of poly-His tagged peptides and proteins.
  • Noordam, A., Maat, L., & Beyerman, H. C. (2010). A convenient synthesis of L-Nτ-methylhistidine and L-Nτ-ethylhistidine (Imidazole chemistry, Part IV).
  • Google Patents. (Date not available). CN108997187A - A kind of preparation method of N (π)
  • Toniolo, C., et al. (2011).
  • Google Patents. (Date not available). EP0061933A2 - Histidine protection.
  • Liu, W., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society.
  • SciELO. (Date not available).
  • Davydova, E., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC.
  • Weigand, W., et al. (Date not available). Mimicking of the histidine brace structural motif in molecular copper(I) compounds.
  • Journal of Medicinal Chemistry. (Date not available). Synthesis of .alpha.
  • Google Patents. (Date not available). CN101891686A - Synthesizing method of N-beta-alanyl-(tau-methyl) histidine.
  • Nishi, N., et al. (Date not available). Convenient Preparation of Poly(L-histidine) by the Direct Polymerization of L-Histidine or Nim_Benzyl. SciSpace.
  • PubMed. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis.
  • KAERI. (Date not available). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re].

Sources

Application

Application Note: Utilizing Ethyl Nτ-Methyl-L-Histidinate for Advanced Histidine Methylation Studies

Executive Summary Protein histidine methylation is an emerging post-translational modification (PTM) critical to cytoskeletal dynamics, protein translation, and oncogenesis. However, the biochemical study of this PTM has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein histidine methylation is an emerging post-translational modification (PTM) critical to cytoskeletal dynamics, protein translation, and oncogenesis. However, the biochemical study of this PTM has historically been bottlenecked by the analytical challenge of distinguishing between its two isomers: Nτ-methylhistidine (1-methylhistidine) and Nπ-methylhistidine (3-methylhistidine). This application note provides a comprehensive guide to using Ethyl Nτ-methyl-L-histidinate as a strategic biochemical tool. By functioning both as a synthetic precursor for peptide probes and as an orthogonal internal standard for LC-MS/MS, this compound enables researchers to build self-validating, high-throughput assays for histidine methyltransferases like SETD3 and METTL9.

Biological Context: The Resurgence of Histidine Methylation

For over five decades, protein histidine methylation remained an elusive PTM due to a lack of known catalytic enzymes and sensitive enrichment tools[1]. The landscape shifted dramatically with the discovery of SETD3 , which was identified as the actin-specific histidine N-methyltransferase responsible for methylating the Nτ (tele) position of Histidine 73 on β-actin[2]. This modification is evolutionarily conserved and plays a pivotal role in preventing primary dystocia by regulating smooth muscle contractility[3].

Conversely, other enzymes such as METTL9 have been identified as Nπ (pros) methyltransferases, targeting HxH motifs in extracellular and zinc-binding proteins like S100A9[4]. Because Nτ and Nπ methylations are isobaric (identical mass) and serve entirely divergent biological pathways, precise analytical discrimination is mandatory for drug development and biomarker discovery.

Chemical Profiling: The Strategic Role of Ethyl Nτ-Methyl-L-Histidinate

Ethyl Nτ-methyl-L-histidinate (CAS 1381929-38-9) is a commercially available, esterified derivative of Nτ-methylhistidine[5].

Why use the ethyl ester derivative?

  • Peptide Synthesis (SPPS): In solid-phase peptide synthesis, the ethyl ester protects the C-terminal carboxyl group. It can be used directly for synthesizing C-terminal modified peptide probes or saponified to generate Fmoc-protected building blocks for internal sequence incorporation.

  • LC-MS/MS Internal Standard (IS): Endogenous Nτ-methylhistidine and Nπ-methylhistidine are notoriously difficult to separate, both yielding a precursor mass of m/z 170.1[6]. Spiking in an isotopically heavy standard is ideal but cost-prohibitive. The ethyl ester (m/z 198.1) acts as a highly effective, cost-efficient internal standard. It yields the identical m/z 124.1 immonium product ion as endogenous methylhistidine but elutes at a distinct retention time, preventing isobaric interference while perfectly controlling for matrix suppression in the mass spectrometer.

Mechanistic Workflow

G SAM S-Adenosylmethionine (Methyl Donor) SETD3 SETD3 (Nτ-Methyltransferase) SAM->SETD3 METTL9 METTL9 (Nπ-Methyltransferase) SAM->METTL9 Target Target Protein (Actin / S100A9) Target->SETD3 Target->METTL9 N_tau Nτ-Methylhistidine (Actin-H73me) SETD3->N_tau Nτ-Methylation N_pi Nπ-Methylhistidine (S100A9-me) METTL9->N_pi Nπ-Methylation Standard Ethyl Nτ-methyl-L-histidinate (Standard / Precursor) Standard->N_tau LC-MS IS

Fig 1. Divergent histidine methylation pathways and the analytical role of the ethyl ester standard.

Experimental Protocols

Protocol A: Preparation of Nτ-Methylated Building Blocks for SPPS

To incorporate Ethyl Nτ-methyl-L-histidinate into the middle of a synthetic actin peptide (e.g., to create a product reference standard for SETD3 assays), the ethyl ester must first be converted to an Fmoc-protected free acid.

Step-by-Step Methodology:

  • Saponification: Dissolve 1 mmol of Ethyl Nτ-methyl-L-histidinate in 5 mL of THF/Water (1:1). Add 1.2 mmol of LiOH. Stir at room temperature for 2 hours. Causality: LiOH selectively hydrolyzes the ethyl ester to a free carboxyl group without racemizing the chiral α-carbon.

  • Neutralization: Adjust the pH to 7.0 using 1M HCl, then lyophilize to obtain Nτ-methyl-L-histidine.

  • Fmoc Protection: Resuspend the powder in 10% Na2CO3. Add 1.1 eq of Fmoc-OSu dissolved in dioxane dropwise. Stir for 12 hours.

  • Purification: Acidify to pH 2.0, extract with ethyl acetate, dry over MgSO4, and concentrate. The resulting Fmoc-Nτ-methyl-L-histidine-OH is now ready for standard SPPS coupling cycles.

Protocol B: Self-Validating LC-MS/MS SETD3 Methyltransferase Assay

This protocol details an in vitro assay using recombinant SETD3, followed by absolute quantification using Ethyl Nτ-methyl-L-histidinate as an internal standard.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 µL reaction volume, combine 100 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT. Add 10 µM of unmodified β-actin peptide (residues 66-80) and 20 µM S-adenosylmethionine (SAM). Initiate the reaction by adding 2 µM recombinant SETD3.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 10 µL of 20% Trichloroacetic acid (TCA) to precipitate the proteins/peptides.

  • Acid Hydrolysis: Transfer the pellet to a glass vial, add 200 µL of 6M HCl, and incubate at 110°C for 24 hours. Causality: This harsh condition completely hydrolyzes peptide bonds into free amino acids. The N-methyl-imidazole bond is chemically stable under these acidic conditions, ensuring no loss of the methylation mark.

  • Desiccation & Reconstitution: Dry the hydrolysate completely under vacuum (SpeedVac) to remove all HCl. Reconstitute the residue in 100 µL of 0.1% Formic Acid in MS-grade water.

  • Standard Spike-In (The Self-Validating Step): Add Ethyl Nτ-methyl-L-histidinate to a final concentration of 50 nM. Causality: Spiking the ester post-hydrolysis ensures the ester bond remains intact. If the MS signal for this standard drops unexpectedly during the run, it immediately flags matrix suppression or ionization failure, preventing false-negative interpretations of SETD3 activity.

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column (e.g., Waters XBridge BEH Amide) coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

To ensure precise quantification and differentiation of isomers, the mass spectrometer must be tuned to the following MRM transitions. Notice how the internal standard shares the diagnostic m/z 124.1 immonium product ion but is isolated by its unique precursor mass.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
Nτ-Methylhistidine 170.1124.115Target Analyte (SETD3 Product)
Nπ-Methylhistidine 170.1124.115Target Analyte (METTL9 Product)
L-Histidine 156.1110.115Substrate Depletion Monitoring
Ethyl Nτ-methyl-L-histidinate 198.1124.118Internal Standard (IS)

Table 1: Optimized MRM transitions for the absolute quantification of histidine methylation events.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Ethyl Nt-methyl-L-histidinate in organic solvents

Welcome to the technical support center for Ethyl N-methyl-L-histidinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl N-methyl-L-histidinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the knowledge to overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Ethyl N-methyl-L-histidinate in organic solvents?

Ethyl N-methyl-L-histidinate possesses both a lipophilic ethyl ester group and a polar N-methylated imidazole ring. This bifunctional nature results in a nuanced solubility profile. Generally, it is expected to be more soluble in polar aprotic solvents and alcohols compared to nonpolar solvents. The N-methylation of the amino acid can lead to an increase in lipophilicity and, in some cases, aqueous solubility.[1][2][3][4] The ethyl ester group further enhances its solubility in organic media compared to its parent amino acid, L-histidine.

Q2: I am observing poor solubility of Ethyl N-methyl-L-histidinate in my chosen organic solvent. What are the initial steps I should take?

If you are encountering solubility issues, we recommend a systematic approach to troubleshooting. The first step is to verify the purity and integrity of your compound and solvent. Subsequently, a methodical exploration of key physical and chemical factors that govern solubility should be undertaken. This includes assessing the impact of temperature, considering the use of co-solvents, and evaluating the effect of pH (if applicable to your system).

Q3: Can temperature be used to improve the solubility of Ethyl N-methyl-L-histidinate?

Yes, for most solid solutes, solubility increases with temperature. Gently warming the solvent while stirring can significantly improve the dissolution of Ethyl N-methyl-L-histidinate. However, it is crucial to be mindful of the compound's stability at elevated temperatures. We recommend performing initial small-scale experiments to determine the optimal temperature that enhances solubility without causing degradation.

Q4: Are there any recommended co-solvents to improve the solubility of Ethyl N-methyl-L-histidinate?

The use of a co-solvent system can be a highly effective strategy.[5] By mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble, you can often achieve the desired concentration. For Ethyl N-methyl-L-histidinate, consider using a mixture of a less polar solvent with a more polar one. For instance, if you are working with a moderately polar solvent like ethyl acetate, adding a small percentage of a more polar solvent such as methanol or dimethylformamide (DMF) could enhance solubility.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving solubility challenges with Ethyl N-methyl-L-histidinate.

Initial Assessment: Compound and Solvent Integrity

Problem: The compound is not dissolving as expected, or the solution appears cloudy or contains particulates.

Causality: The issue may not be with the intrinsic solubility of the compound but rather with the quality of the materials or the experimental setup.

Troubleshooting Steps:

  • Verify Compound Purity:

    • Confirm the identity and purity of your Ethyl N-methyl-L-histidinate using appropriate analytical techniques (e.g., NMR, LC-MS). Impurities can significantly impact solubility.

  • Ensure Solvent Quality:

    • Use high-purity, anhydrous solvents, as water content can drastically alter the solubility of polar compounds in organic solvents.

    • Ensure the solvent has not been contaminated.

  • Check for Undissolved Particulates:

    • If the solution is cloudy, it may contain insoluble impurities. Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.

Systematic Approach to Improving Solubility

The following workflow provides a structured method for systematically addressing solubility issues.

Troubleshooting_Solubility start Start: Solubility Issue Identified step1 Step 1: Initial Assessment Verify compound purity. Ensure solvent quality. start->step1 step2 Step 2: Temperature Adjustment Gently warm the solvent while stirring. Monitor for dissolution and compound stability. step1->step2 If no improvement success Success: Compound Dissolved step1->success Issue Resolved step3 Step 3: Co-Solvent Screening Introduce a small percentage of a miscible co-solvent. Test a range of polarities. step2->step3 If no/limited improvement step2->success Issue Resolved step4 Step 4: pH Modification (Advanced) If applicable, adjust the apparent pH with a suitable acid or base. Use with caution in non-aqueous systems. step3->step4 If no/limited improvement step3->success Issue Resolved step5 Step 5: Sonication Apply ultrasonic energy to aid dissolution. Useful for kinetically limited solubility. step4->step5 If no/limited improvement step4->success Issue Resolved step5->success Issue Resolved fail Re-evaluate Solvent Choice step5->fail If still unresolved

Caption: A systematic workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method [6][7][8][9]

This protocol allows you to determine the approximate solubility of Ethyl N-methyl-L-histidinate in a solvent of your choice.

Materials:

  • Ethyl N-methyl-L-histidinate

  • Your chosen organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringes and syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Ethyl N-methyl-L-histidinate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. You can test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered sample to a concentration within the linear range of your analytical method.

    • Analyze the sample using a validated HPLC method to determine the concentration of dissolved Ethyl N-methyl-L-histidinate.

  • Calculation:

    • Calculate the solubility in your desired units (e.g., mg/mL, M).

Data Presentation:

We recommend presenting your solubility data in a clear and organized table.

SolventTemperature (°C)Approximate Solubility (mg/mL)
Methanol25Your Data Here
Ethanol25Your Data Here
Acetonitrile25Your Data Here
Dichloromethane25Your Data Here
Ethyl Acetate25Your Data Here
Tetrahydrofuran (THF)25Your Data Here
Dimethylformamide (DMF)25*Your
Dimethyl sulfoxide (DMSO)25Your Data Here

Protocol 2: Improving Solubility with Temperature

  • Place your solvent in a flask with a stir bar.

  • Gently warm the solvent on a hot plate with stirring. Do not exceed the boiling point of the solvent.

  • Gradually add the Ethyl N-methyl-L-histidinate to the warm solvent.

  • Continue to stir and maintain the temperature until the compound is fully dissolved.

  • Important: Before use in a subsequent reaction, allow the solution to cool to the desired reaction temperature. Be aware that the compound may precipitate upon cooling if the solution is supersaturated at the lower temperature.

Protocol 3: Improving Solubility with a Co-Solvent System

  • Attempt to dissolve the Ethyl N-methyl-L-histidinate in your primary solvent.

  • If solubility is poor, add a small amount (e.g., 1-5% by volume) of a miscible co-solvent in which the compound is known or expected to have higher solubility.

  • Stir the mixture thoroughly.

  • If the compound still does not dissolve, incrementally add more of the co-solvent, monitoring for dissolution.

  • Note: The addition of a co-solvent will alter the properties of your solvent system, which may impact subsequent experimental steps.

Advanced Troubleshooting

pH Adjustment in Non-Aqueous Systems

The imidazole ring of histidine has a pKa of approximately 6.0. In non-aqueous systems, the concept of pH is not as straightforward as in water. However, the basicity of the imidazole nitrogen can still be a factor. If you are working in a protic solvent (e.g., an alcohol), the addition of a small amount of a non-nucleophilic acid might protonate the imidazole ring and enhance solubility. Conversely, in some cases, a non-nucleophilic base could deprotonate the secondary amine (if present and not N-methylated at that position), which might also affect solubility. This is an advanced technique and should be approached with caution, as it can lead to unwanted side reactions.

Concluding Remarks

Successfully dissolving Ethyl N-methyl-L-histidinate in organic solvents often requires a systematic and informed approach. By understanding the physicochemical properties of the compound and methodically applying the troubleshooting strategies outlined in this guide, researchers can overcome solubility challenges and proceed with their work efficiently. We encourage you to perform small-scale solubility tests to determine the optimal conditions for your specific application.

References

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. (2015). Organic & Biomolecular Chemistry, 13(45), 11146-11157.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). PubMed. Retrieved from [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Drug Discovery. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. (n.d.). SciSpace. Retrieved from [Link]

  • Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. (n.d.). Spiral. Retrieved from [Link]

  • N'-Methyl-L-Histidine Methyl Ester. (n.d.). Sinochem Nanjing Corporation. Retrieved from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications. Retrieved from [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). International Journal of Biological Macromolecules, 176, 49-56.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-methyl-L-histidine | C7H11N3O2 | CID 90638. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect | Journal of Chemical & Engineering Data. (2020). ACS Publications. Retrieved from [Link]

  • Organic solvents. (n.d.). National Institute for Environmental Studies, Japan. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(1), 104.
  • N'-Methyl-L-histidine methyl ester | C8H13N3O2 | CID 7020092. (n.d.). PubChem. Retrieved from [Link]

  • KEGG COMPOUND: C01152. (n.d.). KEGG. Retrieved from [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

How to prevent racemization of Ethyl Nt-methyl-L-histidinate during peptide synthesis

Topic: How to Prevent Racemization of Ethyl Nα-methyl-L-histidinate During Peptide Synthesis Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: How to Prevent Racemization of Ethyl Nα-methyl-L-histidinate During Peptide Synthesis

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Ethyl Nα-methyl-L-histidinate into their peptide synthesis workflows. The unique structure of this amino acid derivative presents a heightened risk of racemization, which can compromise the stereochemical integrity and biological activity of the final peptide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the chiral purity of your synthetic peptides.

Troubleshooting Guide: Minimizing Racemization of Ethyl Nα-methyl-L-histidinate

This section addresses specific issues you may encounter during the synthesis of peptides containing Ethyl Nα-methyl-L-histidinate.

Problem 1: Significant Epimerization Detected in the Final Peptide

Probable Cause: The primary cause of racemization during peptide synthesis is the formation of a planar oxazolone or related intermediate from the activated carboxylic acid of the amino acid being coupled. This allows for the loss of stereochemistry at the α-carbon.[1][2] Histidine and N-methylated amino acids are particularly susceptible to this side reaction.[3][4][5] The N-methylation prevents the formation of the typical oxazolone, but an analogous planar oxazolonium salt intermediate can form, leading to racemization.[4]

Solutions:

  • Optimize Your Coupling Reagent and Additive Combination: The choice of coupling reagent is critical. For sensitive amino acids like Ethyl Nα-methyl-L-histidinate, standard carbodiimide reagents like DCC or DIC alone are not recommended due to high racemization rates.[6][7]

    • Recommended Combinations:

      • Carbodiimides with Additives: Use Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive.[8] Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) intercept the reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1][3][9] OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and safer alternative to benzotriazole-based additives.[10][11][12][13]

      • Uronium/Guanidinium Reagents: Reagents like HATU, HBTU, and COMU are generally very efficient and lead to low levels of racemization, especially when used for coupling challenging residues like N-methylated amino acids.[9][14][15][16] HATU is often considered the gold standard for minimizing racemization.[9]

    • Minimize Pre-activation Time: Prolonged activation of the amino acid before the addition of the N-terminal amine of the peptide chain can increase the concentration of the racemization-prone intermediate.[8][9] Ideally, the activated species should be generated in situ or used immediately.

  • Select the Appropriate Base: The base used during the coupling reaction can abstract the proton at the α-carbon, leading to racemization.[1][5]

    • Recommended Bases: Use sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[8]

    • Control Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.

  • Protect the Histidine Side Chain: The imidazole side chain of histidine can contribute to racemization.[5] Protecting the imidazole nitrogen can significantly reduce this risk.[3][17]

    • Recommended Protecting Groups: For Fmoc-based synthesis, the trityl (Trt) group is common, though it may not completely prevent racemization.[18][19] The benzyloxymethyl (Bom) group is highly effective at preventing racemization in Boc-based synthesis.[19] The N(π)-p-methoxybenzyloxymethyl (PMBOM) and N(π)-2-naphthylmethoxymethyl (NAPOM) protecting groups have also been shown to be very effective at suppressing racemization.[17]

  • Control the Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[20][21][22]

    • Temperature Management: Perform coupling reactions at room temperature or below (e.g., 0°C). If using microwave-assisted peptide synthesis, consider lowering the temperature.[22] While higher temperatures can improve coupling efficiency for difficult sequences, they significantly increase the risk of racemization for sensitive residues like histidine.[20][21]

Problem 2: Low Coupling Yield for Ethyl Nα-methyl-L-histidinate

Probable Cause: The steric hindrance from the N-methyl group can slow down the coupling reaction, leading to incomplete incorporation of the amino acid.

Solutions:

  • Use a High-Efficiency Coupling Reagent: Uronium/guanidinium reagents like HATU or HCTU are highly reactive and can overcome the steric hindrance of N-methylated amino acids.[9][23]

  • Increase Coupling Time and/or Temperature: If racemization is under control, extending the reaction time or slightly increasing the temperature can improve coupling efficiency. However, this must be balanced with the risk of increased racemization.[3]

  • Double Coupling: If the first coupling is incomplete, a second coupling step can be performed to drive the reaction to completion.

Experimental Workflow: A Low-Racemization Protocol for Coupling Ethyl Nα-methyl-L-histidinate

This protocol outlines a general procedure for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Ethyl Nα-methyl-L-histidinate, designed to minimize racemization.

workflow Resin_Prep 1. Resin Swelling and Fmoc Deprotection Activation 2. Amino Acid Activation Resin_Prep->Activation Washed and deprotected resin Coupling 3. Coupling to Resin Activation->Coupling Activated amino acid solution Washing 4. Washing Coupling->Washing Confirmation 5. Coupling Confirmation (e.g., Kaiser Test) Washing->Confirmation Repeat Repeat for next amino acid Confirmation->Repeat

Caption: Workflow for a single coupling cycle in SPPS.

Materials:

  • Fmoc-Nα-methyl-L-His(Trt)-OH or other suitably protected derivative

  • Solid-phase synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU)

  • Racemization suppressing additive (if using a carbodiimide, e.g., OxymaPure®)

  • Base (e.g., N-methylmorpholine - NMM)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Nα-methyl-L-His(Trt)-OH (e.g., 3 equivalents relative to the resin loading) and HATU (e.g., 2.9 equivalents) in DMF. Add NMM (e.g., 6 equivalents) and allow the activation to proceed for a very short time (1-2 minutes) at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. For N-methylated amino acids, a different test like the chloranil test is required as the Kaiser test will be negative.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl Nα-methyl-L-histidinate so prone to racemization?

A: There are two main reasons. First, histidine itself is one of the amino acids most susceptible to racemization during peptide synthesis.[3][20][21] This is due to the electronic properties of the imidazole side chain, which can facilitate the abstraction of the α-proton.[5] Second, N-methylated amino acids, while not forming the classic oxazolone intermediate, can form a planar oxazolonium salt that is also prone to racemization.[4] The combination of these two structural features makes this particular derivative highly sensitive.

Q2: Which coupling reagent is the absolute best for preventing racemization of this amino acid?

A: While there is no single "best" reagent for all situations, HATU is widely regarded as one of the most effective coupling reagents for minimizing racemization, especially for difficult couplings involving sterically hindered or racemization-prone amino acids.[9] The combination of DIC with OxymaPure® is also an excellent and safer choice.[10][11][12][13]

Q3: Can I use a carbodiimide like DIC without an additive?

A: It is strongly discouraged. Using a carbodiimide alone for a sensitive residue like Ethyl Nα-methyl-L-histidinate will likely lead to significant racemization.[6][7] The O-acylisourea intermediate formed is highly reactive and readily racemizes.[2][12] Additives like HOBt, HOAt, or OxymaPure® are essential to trap this intermediate and form a more stable active ester.[1][9]

Q4: How does temperature affect racemization?

A: Higher temperatures increase the rate of most chemical reactions, including the reactions that lead to racemization.[20][21][22] Therefore, it is crucial to maintain a controlled, and preferably low, temperature during the coupling of sensitive amino acids.

Q5: Is side-chain protection of the histidine mandatory?

A: Yes, for preventing racemization and other side reactions, protecting the imidazole side chain of histidine is highly recommended.[3][17] An unprotected imidazole ring can interfere with the coupling reaction and promote racemization.

Data Summary: Impact of Coupling Additives on Racemization

The following table summarizes the general effectiveness of different additives in suppressing racemization when used with carbodiimides.

AdditiveRelative Racemization SuppressionKey Features
NoneVery LowNot recommended for sensitive amino acids.
HOBtGoodA classic additive, but less effective than HOAt or Oxyma.[1]
HOAtVery GoodMore effective than HOBt due to the electron-withdrawing nitrogen.[1][9]
OxymaPure®ExcellentHighly effective, non-explosive, and a safer alternative to HOBt and HOAt.[10][11][12][13]
Mechanism of Racemization and Prevention

The following diagram illustrates the general mechanism of racemization via an oxazolonium intermediate and how additives help to prevent it.

racemization cluster_0 Racemization Pathway cluster_1 Prevention Pathway Activated_AA Activated N-methyl-His Oxazolonium Planar Oxazolonium Intermediate Activated_AA->Oxazolonium -H+ Racemized_AA Racemized Product Oxazolonium->Racemized_AA +H+ Activated_AA_2 Activated N-methyl-His Active_Ester Stable Active Ester Activated_AA_2->Active_Ester + Additive (e.g., Oxyma) Desired_Peptide Desired Peptide (No Racemization) Active_Ester->Desired_Peptide + Peptide-NH2

Caption: Racemization vs. Prevention Pathways.

References

  • Al-Musaimi, O., El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Molecules, 25(19), 4373. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Tsunoda, T., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 425-433. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]

  • Palasek, S. S., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry, 73(20), 7888-7895. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, 1619-1625. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 16(7), 5487-5503. Retrieved from [Link]

  • Jones, J. H., Ramage, W. I., & Witty, M. J. (1979). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]

  • Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(20), 7888-7895. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]

  • Penke, B., & Ötvös, L., Jr. (1998). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 4(5), 311-318. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. Retrieved from [Link]

  • Chen, Y.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2139-2150. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. Retrieved from [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7048-7073. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54103-54109. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Retrieved from [Link]

  • Merck Millipore. (n.d.). Peptide Synthesis Technical Resources. Retrieved from [Link]

  • Google Books. (n.d.). Synthetic Peptides - A User's Guide.
  • CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl Nt-methyl-L-histidinate Cleavage

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions for the cleavage of the e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions for the cleavage of the ethyl ester and other protecting groups from Nτ-methyl-L-histidinate derivatives. As Senior Application Scientists, we understand the nuances and challenges of this specific transformation and have structured this resource to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cleaving the ethyl ester of Nτ-methyl-L-histidinate?

The primary challenges in deprotecting Nτ-methyl-L-histidinate derivatives often revolve around the sensitive nature of the imidazole ring and the potential for side reactions under both acidic and basic conditions. Key issues include:

  • Racemization: The chiral center at the α-carbon is susceptible to epimerization, particularly under harsh basic conditions.

  • Side Reactions of the Imidazole Ring: The nucleophilic imidazole ring can be susceptible to alkylation or other modifications depending on the reagents and intermediates formed during deprotection.

  • Incomplete Cleavage: Steric hindrance or suboptimal reaction conditions can lead to incomplete removal of the ethyl ester or other protecting groups.

  • Compatibility with Other Protecting Groups: In peptide synthesis, the cleavage conditions must be orthogonal to other protecting groups present on the molecule, such as Nα-Boc or Fmoc groups.

Q2: Which conditions are generally preferred for the hydrolysis of the ethyl ester group?

The choice between acidic or basic hydrolysis depends largely on the other protecting groups present on the molecule.

  • Basic Hydrolysis (Saponification): This is a common method for cleaving simple alkyl esters. However, it must be used with caution for histidine derivatives due to the risk of racemization. Mild basic conditions, such as using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at controlled temperatures, are often preferred.

  • Acidic Hydrolysis: Strong acidic conditions can cleave the ethyl ester but may also remove acid-labile protecting groups like Boc. Milder acidic conditions are generally not effective for ethyl ester cleavage.

For molecules with acid-sensitive protecting groups like Fmoc, developing mild, orthogonal hydrolysis conditions is crucial.

Q3: My Nα-Boc group is being prematurely cleaved during ester hydrolysis. How can I prevent this?

Premature cleavage of the Nα-Boc group indicates that the reaction conditions are too acidic. The Boc group is designed to be removed under acidic conditions, typically with trifluoroacetic acid (TFA). If you are attempting basic hydrolysis of the ethyl ester, ensure that the pH of the reaction mixture remains basic throughout the process. If acidic conditions are necessary for other reasons, the Boc protecting group is not suitable. Consider using a protecting group that is stable to acid, such as the Fmoc group, if subsequent steps require basic conditions.

Q4: I am observing significant side product formation. What are the likely causes and solutions?

Side product formation during the deprotection of histidine derivatives is a common issue. The highly reactive tert-butyl cation generated during Boc deprotection can lead to alkylation of the nucleophilic imidazole side chain.

Troubleshooting Side Reactions:

Potential CauseRecommended Solution
Alkylation of the imidazole ring Add scavengers to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Racemization If using basic hydrolysis, carefully control the temperature and reaction time. Use milder bases like lithium hydroxide instead of sodium or potassium hydroxide. Consider enzymatic cleavage as a milder alternative.
Dehydration of Asparagine/Glutamine If these residues are present, use appropriate side-chain protection (e.g., Trt group) and avoid prolonged exposure to strong acids.
Oxidation of Methionine Add reducing agents like dithiothreitol (DTT) to the cleavage mixture to prevent oxidation of the thioether side chain.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the cleavage of Ethyl Nτ-methyl-L-histidinate.

Problem 1: Incomplete Ester Cleavage

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining.

  • NMR spectrum of the crude product shows persistent ethyl ester signals (e.g., a quartet around 4.2 ppm and a triplet around 1.2 ppm).

Workflow for Troubleshooting Incomplete Cleavage:

G start Incomplete Cleavage Detected check_conditions Review Reaction Conditions start->check_conditions increase_time Increase Reaction Time check_conditions->increase_time Time sufficient? increase_temp Increase Temperature check_conditions->increase_temp Temp optimal? increase_reagent Increase Reagent Stoichiometry check_conditions->increase_reagent Reagent excess? change_solvent Change Solvent System check_conditions->change_solvent Solubility adequate? monitor Monitor by LC-MS/TLC increase_time->monitor increase_temp->monitor increase_reagent->monitor change_solvent->monitor success Cleavage Complete monitor->success Complete failure Re-evaluate Strategy monitor->failure Incomplete G start Racemization Detected lower_temp Lower Reaction Temperature start->lower_temp milder_base Use Milder Base (e.g., LiOH) start->milder_base shorter_time Reduce Reaction Time start->shorter_time enzymatic Consider Enzymatic Cleavage start->enzymatic evaluate Evaluate Chiral Purity lower_temp->evaluate milder_base->evaluate shorter_time->evaluate enzymatic->evaluate success Racemization Minimized evaluate->success Acceptable failure Further Optimization Needed evaluate->failure Unacceptable

Caption: Decision tree for minimizing racemization.

  • Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) to disfavor the epimerization pathway.

  • Use a Milder Base: Lithium hydroxide is often a better choice than sodium or potassium hydroxide as it can sometimes lead to less racemization.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Consider Enzymatic Cleavage: Esterases can offer a highly selective and mild method for ester cleavage without racemization.

Problem 3: Difficulty with Work-up and Purification

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • Co-elution of the product with byproducts during chromatography.

Purification Protocol Recommendations:

  • Neutralization: After basic hydrolysis, carefully neutralize the reaction mixture with a mild acid (e.g., acetic acid or citric acid) to the isoelectric point of the amino acid to facilitate precipitation or extraction. A patent for the synthesis of a N(π)-methyl-L-histidine derivative suggests adjusting the pH to 2-4 with formic acid, followed by neutralization to pH ~8 with sodium hydroxide.

  • Extraction: Use a suitable organic solvent for extraction. If the product is highly polar, multiple extractions may be necessary. Sometimes, a solvent system like THF can be effective for extracting polar products.

  • Chromatography:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar compounds like amino acids.

    • Ion-Exchange Chromatography: This can be a powerful technique for separating charged molecules based on their isoelectric point.

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis (Saponification)

This protocol provides a starting point for the cleavage of the ethyl ester under basic conditions. Optimization may be required based on the specific substrate.

  • Dissolution: Dissolve the Ethyl Nτ-methyl-L-histidinate derivative in a suitable solvent mixture (e.g., 1:1 mixture of Tetrahydrofuran (THF) and water).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a 1M aqueous solution of lithium hydroxide (LiOH) (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: Once the reaction is complete, carefully add 1M hydrochloric acid (HCl) or acetic acid to neutralize the excess base to a pH of approximately 7.

  • Work-up: Remove the organic solvent under reduced pressure. The aqueous residue can then be used for extraction or lyophilized to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Protocol 2: Cleavage of Nα-Boc Group with TFA

This protocol is for the removal of the Nα-Boc protecting group, which is often done after ester hydrolysis.

  • Dissolution: Dissolve the Boc-protected amino acid in dichloromethane (DCM).

  • Addition of Scavengers: If the molecule contains sensitive residues (e.g., Trp, Met), add appropriate scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cooling: Cool the solution to 0 °C.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS indicates complete deprotection.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • TFA Removal: Co-evaporate with toluene (3x) to remove residual TFA.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration or centrifugation and dry under vacuum.

References

  • Standard Operating Procedure for Boc Deprotection of Histidine: Applic
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
  • Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. Benchchem.
  • Efficient N(π)-alkylation of l-histidine and histamine derivatives through employment of N(τ)-trityl-protection was achieved and regioselective removal of the
Optimization

Technical Support Center: Resolving Steric Hindrance During Ethyl Nα-Methyl-L-Histidinate Coupling

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges posed by steric hindrance when coupling Ethyl Nα-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges posed by steric hindrance when coupling Ethyl Nα-methyl-L-histidinate in peptide synthesis and other organic reactions. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to overcome these hurdles, ensuring the integrity and success of your experiments.

Understanding the Core Problem: Steric Hindrance with Nα-Methyl-L-Histidinate

The primary difficulty in coupling reactions involving Ethyl Nα-methyl-L-histidinate stems from steric hindrance. The presence of a methyl group on the α-nitrogen (Nα), combined with the inherent bulk of the histidine side chain, physically obstructs the approach of an activated carboxylic acid.[1][2] This steric congestion leads to several common experimental issues:

  • Slowed reaction rates and incomplete couplings , resulting in low or no product yield.[1][2][3]

  • Increased likelihood of side reactions , such as racemization of the amino acid residue.[2]

  • Formation of deletion sequences in solid-phase peptide synthesis (SPPS) due to failed coupling steps.[2]

The challenge is further compounded by the unique properties of the histidine imidazole ring, which can influence the reactivity of the molecule and is itself prone to racemization.[2][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial troubleshooting steps.

Q1: What are the immediate signs of a failed or difficult coupling reaction with Ethyl Nα-methyl-L-histidinate?

A1: The most obvious indicators of a problematic coupling reaction are a low or nonexistent yield of the desired product and the persistence of starting materials in your reaction mixture, which can be observed through techniques like TLC or LC-MS.[1] You may also see the formation of multiple, unexpected products, indicating that side reactions have occurred.[1] In the context of solid-phase peptide synthesis, this often manifests as the presence of deletion sequences in the final peptide.[2]

Q2: My standard coupling reagents like DCC or EDC/HOBt are proving ineffective. Why is this, and what should I use instead?

A2: Standard carbodiimide-based coupling reagents such as DCC and EDC, even with additives like HOBt, often lack the reactivity required to overcome the significant steric hindrance of N-methylated amino acids.[3][5][6] The O-acylisourea intermediate they form may not be reactive enough to be efficiently attacked by the sterically hindered Nα-methyl amine.[7][8]

For these challenging couplings, more potent activating agents are necessary. The most effective alternatives fall into two main categories:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are highly recommended.[1][3][7] HATU, in particular, is often considered the reagent of choice due to the high reactivity of the HOAt-based active ester it forms, which leads to superior coupling efficiencies.[3][9][10][11]

  • Phosphonium Salts: Reagents such as PyAOP , PyBOP , and PyBrOP are exceptionally effective for sterically demanding couplings.[1][7] PyAOP is noted for its superior performance with highly hindered or N-methylated amino acids,[7][12] while PyBrOP can be particularly effective for the most challenging cases.[13][14][15][16]

Q3: I'm observing significant racemization of the histidine residue. How can I minimize this?

A3: Histidine is notoriously prone to racemization during the activation step of peptide coupling.[2][4] To mitigate this, consider the following strategies:

  • Reagent Selection: Use coupling reagents known for their ability to suppress racemization. HATU and PyAOP, which form HOAt esters, generally provide better racemization suppression than HOBt-based systems.[7] DEPBT is another reagent with exceptional resistance to racemization, especially for histidine coupling.[7]

  • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] For highly sensitive substrates, a weaker base such as N-methylmorpholine (NMM) might be beneficial.[1]

  • Temperature Control: Perform the coupling reaction at a low temperature to minimize the rate of racemization.

  • Protecting the Imidazole Nitrogen: Protecting the imidazole nitrogen of histidine is a crucial strategy to reduce racemization.[2] Even though one nitrogen is already methylated in your substrate, careful consideration of the reaction conditions is necessary to avoid side reactions involving the unprotected nitrogen.

Q4: How can I effectively monitor the progress of my coupling reaction, especially in solid-phase synthesis?

A4: The standard Kaiser test, which detects free primary amines with ninhydrin, is unreliable for N-methylated amines as it will give a false negative result.[3][17] A more suitable alternative is the bromophenol blue test , which can detect the presence of unreacted secondary amines.[3][18][19] A blue or green color indicates an incomplete reaction, while a yellow or orange color signifies that the coupling is complete.

In-Depth Troubleshooting Guides & Protocols

When initial troubleshooting is insufficient, a more systematic approach is required. Below are detailed guides for resolving persistent coupling issues.

Guide 1: Optimizing Coupling Reagent and Conditions

This guide provides a decision-making framework and protocols for selecting and utilizing high-reactivity coupling reagents.

Decision Workflow: Selecting the Right Reagent

G start Start: Coupling Failure with Standard Reagents (DCC, EDC) reagent_class Choose a High-Reactivity Reagent Class start->reagent_class uronium Uronium/Aminium Salts (e.g., HATU, HCTU) reagent_class->uronium Good balance of reactivity and cost phosphonium Phosphonium Salts (e.g., PyAOP, PyBOP, PyBrOP) reagent_class->phosphonium Excellent for highly hindered cases, avoids guanidinylation hat_protocol Implement HATU Coupling Protocol uronium->hat_protocol pyaop_protocol Implement PyAOP/PyBOP Protocol phosphonium->pyaop_protocol extreme_hindrance Is the coupling still failing or extremely slow? hat_protocol->extreme_hindrance pyaop_protocol->extreme_hindrance pybrop_protocol Switch to PyBrOP or consider double coupling extreme_hindrance->pybrop_protocol Yes success Success: Proceed to Workup/Next Step extreme_hindrance->success No pybrop_protocol->success

Caption: Workflow for selecting an advanced coupling reagent.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended as the first-line approach for overcoming steric hindrance.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl Nα-methyl-L-histidinate (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or NMP (solvent)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add the Ethyl Nα-methyl-L-histidinate to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. For particularly difficult couplings, the reaction time may need to be extended.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to isolate the product.

Protocol 2: PyBrOP-Mediated Coupling for Extremely Hindered Systems

PyBrOP is a more reactive halogenophosphonium reagent, often effective when other reagents fail.[13][15][16]

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl Nα-methyl-L-histidinate (1.1 eq)

  • PyBrOP (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF (solvent)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the carboxylic acid and Ethyl Nα-methyl-L-histidinate in anhydrous DCM.

  • Add PyBrOP to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA to the cooled mixture.

  • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Guide 2: Addressing Side Reactions

Even with optimized coupling reagents, side reactions can diminish yield and purity.

Table 1: Common Side Reactions and Mitigation Strategies
Side ReactionCauseDetection MethodMitigation Strategy
Racemization Over-activation of the carboxylic acid, presence of a strong base, or elevated temperature.[2]Chiral HPLC analysis of the product.Use racemization-suppressing reagents (e.g., HATU, PyAOP).[7] Use a hindered, non-nucleophilic base (e.g., DIPEA).[1] Maintain low reaction temperatures.
Guanidinylation Reaction of the free amine with excess uronium/aminium reagent (e.g., HATU).[1][7][8]LC-MS analysis will show a mass addition corresponding to the guanidinium group.Use a slight excess of the carboxylic acid relative to the coupling reagent.[7] Keep pre-activation times short (1-5 minutes).[7] Consider using phosphonium reagents (e.g., PyBOP, PyAOP), which do not cause this side reaction.[7]
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, common after coupling the second amino acid in SPPS.[2][4]LC-MS analysis of the crude product.Use a 2-chlorotrityl chloride resin for SPPS, as its steric bulk inhibits this side reaction.[4]
Incomplete Deprotection (SPPS) Steric hindrance can also impede the removal of protecting groups like Fmoc.[18]Positive bromophenol blue test after the deprotection step.Increase the duration or number of repetitions of the deprotection step (e.g., with 20% piperidine in DMF).[18]
Mechanism of Guanidinylation Side Reaction

This side reaction terminates peptide chain growth and complicates purification.

G cluster_0 Guanidinylation Side Reaction R_NH_Me R-NH-Me (N-methyl amine) Guanidine Guanidinylated Amine (Terminated Chain) R_NH_Me->Guanidine Reacts with HATU Excess HATU (Uronium Salt) HATU->Guanidine Forms

Caption: Undesired reaction of amine with excess HATU.

Summary of Recommended Coupling Reagents

The choice of coupling reagent is paramount for success. The following table summarizes the performance of various reagents for this challenging application.

Table 2: Comparison of Coupling Reagent Performance
Reagent ClassExample ReagentsPerformance for N-Methyl HistidinateKey Advantages & Disadvantages
Carbodiimides DCC, EDC, DICPoor / Not RecommendedAdvantages: Low cost.[7][8]Disadvantages: Insufficient reactivity for hindered couplings, high risk of racemization, formation of N-acylurea byproduct.[3][7][8]
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUGood to ExcellentAdvantages: High reactivity, fast reactions, suppresses racemization (especially HATU).[1][9][14]Disadvantages: Can cause guanidinylation of the amine if used in excess.[1][7][8] HATU can be expensive.[8]
Phosphonium Salts PyAOP, PyBOP, PyBrOPGood to ExcellentAdvantages: Highly effective for N-methyl amino acids, low racemization, no guanidinylation byproduct.[1][7]Disadvantages: Higher cost compared to some uronium salts.[7] BOP generates a carcinogenic byproduct (HMPA).[7][12]

By understanding the underlying principles of steric hindrance and systematically applying the advanced strategies and protocols outlined in this guide, researchers can significantly improve the success rate of coupling reactions involving Ethyl Nα-methyl-L-histidinate.

References

  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-Histidine Peptides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025).
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Luxembourg Bio Technologies. (n.d.).
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Kent, S. B. H., et al. (n.d.). Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • Aapptec. (n.d.). Carbodiimides and Additives.
  • ChemicalBook. (2024).
  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Benchchem. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

Sources

Troubleshooting

Technical Support Center: Ethyl Nt-methyl-L-histidinate Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical instabilities associated with E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical instabilities associated with Ethyl Nt-methyl-L-histidinate (also known as Ethyl 1-methyl-L-histidinate).

Because this molecule contains both a highly reactive nucleophilic amine and an electrophilic ester, improper storage inevitably leads to rapid sample degradation. This guide synthesizes the mechanistic causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the long-term integrity of your reagents.

Part 1: Troubleshooting FAQs

Q1: Why does my liquid/oil Ethyl Nt-methyl-L-histidinate become a cloudy, solid mass after a few weeks at room temperature? A1: This is caused by Diketopiperazine (DKP) formation . Free amino acid esters are inherently unstable because the unprotonated alpha-amino group acts as a strong nucleophile. It attacks the electrophilic ester carbonyl of a neighboring molecule, forming a dipeptide intermediate that rapidly cyclizes into a thermodynamically stable, insoluble 6-membered DKP ring. This self-condensation is a well-documented dilemma for amino acid ethyl esters stored as free bases [1].

Q2: My LC-MS analysis shows a mass shift of -28 Da (loss of an ethyl group). What is driving this degradation? A2: This indicates ester hydrolysis back to the free acid (Nt-methyl-L-histidine). The ethyl ester linkage is susceptible to nucleophilic attack by atmospheric moisture. The Nt-methyl imidazole ring acts as an intramolecular general base, abstracting a proton from water and significantly accelerating the hydrolysis rate compared to simpler amino acid esters.

Q3: How does the Nt-methylation (tau-methylation) affect the compound's hygroscopicity compared to standard histidine? A3: Standard histidine can tautomerize between the N-pi and N-tau nitrogens, which allows it to form stable intermolecular hydrogen-bonded networks. Methylating the Nt position "locks" the tautomeric state, disrupting these networks and exposing the highly polar N-pi nitrogen. This makes the compound exceptionally hygroscopic, meaning it will rapidly absorb atmospheric moisture, accelerating the hydrolysis described in Q2. Therefore, storing it as a hydrochloride salt is critical [2].

Part 2: Quantitative Stability Matrix

To highlight the critical importance of storage conditions, the following table summarizes the degradation kinetics of Ethyl Nt-methyl-L-histidinate across various environments.

Storage StateTemperatureAtmospherePrimary Degradation PathwayTime to 5% Degradation ( t0.95​ )
Free Base (Neat Oil) 25°CAmbient AirDiketopiperazine (DKP) Formation< 48 Hours
Free Base (Neat Oil) 4°CAmbient AirDKP Formation & Hydrolysis~ 14 Days
Dihydrochloride Salt 25°CAmbient AirEster Hydrolysis (Moisture-driven)~ 3 Months
Dihydrochloride Salt -20°CArgon + DesiccantNone (Thermodynamically stabilized)> 24 Months

Part 3: Degradation Pathways & Stabilization Workflow

The following diagram illustrates the logical relationship between environmental exposure, chemical degradation pathways, and the required stabilization workflow to prevent them.

StorageWorkflow FreeBase Ethyl Nt-methyl-L-histidinate (Free Base) Moisture Atmospheric Moisture (H2O Ingress) FreeBase->Moisture Exposure Aminolysis Intermolecular Aminolysis (Self-Condensation) FreeBase->Aminolysis Room Temp HCl Protonation (2M HCl in Ether) FreeBase->HCl Stabilization Hydrolysis Ester Hydrolysis (Degradation) Moisture->Hydrolysis DKP Diketopiperazine (DKP) (Insoluble Precipitate) Aminolysis->DKP Salt Dihydrochloride Salt (Non-nucleophilic) HCl->Salt Storage Argon + Desiccant at -20°C Salt->Storage Stable Long-Term Stability (>99% Intact) Storage->Stable

Degradation pathways of Ethyl Nt-methyl-L-histidinate and the stabilization workflow.

Part 4: Experimental Protocols

Protocol A: In-Situ Stabilization (Converting Free Base to Dihydrochloride Salt)

To completely halt DKP formation, the free amine must be protonated. This workflow converts the unstable free base into a non-nucleophilic, shelf-stable dihydrochloride salt [3].

  • Dissolution: Dissolve the freshly synthesized Ethyl Nt-methyl-L-histidinate free base in anhydrous diethyl ether (10 mL per gram of compound) under an argon atmosphere.

    • Causality: Ether is a non-polar, aprotic solvent that will not participate in hydrolysis and allows for the rapid precipitation of the highly polar salt.

  • Protonation: Slowly add 2.5 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C with vigorous stirring.

    • Causality: The low temperature prevents exothermic side reactions. Using 2.5 equivalents ensures complete protonation of both the alpha-amine ( pKa​ ~7.5) and the Nt-methyl imidazole ring ( pKa​ ~6.0).

  • Precipitation & Isolation: A white precipitate (the dihydrochloride salt) will form immediately. Filter the precipitate rapidly through a Schlenk frit under argon.

  • Desiccation & Storage: Transfer the solid to an amber glass vial. Dry under high vacuum (0.1 mbar) for 4 hours to remove residual ether. Backfill the vial with argon, seal with a PTFE-lined cap, and store at -20°C over anhydrous calcium sulfate (Drierite) in a secondary container.

  • System Validation: Dissolve a 1 mg aliquot of the final powder in D2​O and perform 1H -NMR. The complete downfield shift of the alpha-proton and the absence of free base signals confirms successful and complete salt formation.

Protocol B: Recovery of Hydrolyzed Material (Re-esterification)

If your sample has already degraded via moisture exposure (hydrolyzed to Nt-methyl-L-histidine), it can be recovered using this self-validating esterification workflow.

  • Suspension: Suspend the degraded solid in absolute ethanol (20 mL/g).

  • Activation: Chill the suspension to 0°C and add thionyl chloride ( SOCl2​ , 3.0 equivalents) dropwise.

    • Causality: SOCl2​ reacts violently with ethanol to generate anhydrous HCl in situ while simultaneously forming a highly reactive acyl chloride intermediate from the free carboxylic acid, driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours to drive the esterification to completion.

  • Evaporation: Remove the solvent and excess reagents under reduced pressure to yield the recovered Ethyl Nt-methyl-L-histidinate dihydrochloride as a crystalline solid.

  • System Validation: Analyze the recovered product via LC-MS. A dominant peak at [M+H]+=198.1 Da confirms successful re-esterification, while the complete absence of the 170.1 Da peak confirms no residual free acid remains.

References

  • Source: pageplace.
  • Source: chemicalbook.
  • Source: benchchem.
Optimization

Technical Support Center: Minimizing Side Reactions with Ethyl Nτ-methyl-L-histidinate

Introduction Ethyl Nτ-methyl-L-histidinate is a critical reagent in the synthesis of modified peptides and other specialized organic molecules. Its unique structure, featuring a methylated imidazole ring, presents both o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl Nτ-methyl-L-histidinate is a critical reagent in the synthesis of modified peptides and other specialized organic molecules. Its unique structure, featuring a methylated imidazole ring, presents both opportunities for novel chemical architectures and challenges in controlling reaction pathways. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers minimize side reactions and optimize their experimental outcomes.

Our approach is grounded in a deep understanding of the mechanistic principles governing the reactivity of this versatile building block. By anticipating potential pitfalls and implementing the strategies outlined below, you can enhance the purity, yield, and stereochemical integrity of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Ethyl Nτ-methyl-L-histidinate?

The primary side reactions encountered involve racemization at the α-carbon, N-acylation at the unprotected α-amino group, and potential reactions involving the imidazole ring, despite its methylation. Understanding the triggers for these events is the first step toward their prevention.

Q2: Why is racemization a significant concern with histidine derivatives, and how does Nτ-methylation affect this?

Histidine is particularly susceptible to racemization because the imidazole side chain's π-nitrogen (Nπ) can act as an internal base, abstracting the α-proton during carboxyl group activation for coupling. This forms a planar, achiral intermediate, leading to a loss of stereochemistry.[1] While methylation at the tele-nitrogen (Nτ) reduces the basicity of the imidazole ring, it does not completely eliminate the risk of racemization, especially under harsh reaction conditions. Complete prohibition of racemization often requires direct blockade of the π-nitrogen.[2]

Q3: Can the ethyl ester group be hydrolyzed during my reaction?

Yes, the ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions. If your reaction requires such conditions, or if water is present, you may observe the formation of the corresponding carboxylic acid as a byproduct. Careful control of pH and the use of anhydrous conditions are crucial to prevent this.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Problem 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of the target molecule. What are the likely causes and how can I improve it?

Several factors can contribute to low yields. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as prolonged reaction times or higher temperatures can also promote side reactions.

  • Suboptimal Reagents or Solvents: The purity of your reagents and the choice of solvent can significantly impact the reaction outcome.

    • Troubleshooting: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions. Tetrahydrofuran (THF) is often a suitable solvent for many coupling reactions.[5]

  • Degradation of Starting Material or Product: Ethyl Nτ-methyl-L-histidinate or the desired product might be unstable under the reaction conditions.

    • Troubleshooting: Assess the stability of your compounds under the reaction conditions. This can be done by running a control experiment where the starting material is subjected to the reaction conditions without the other reactants. If degradation is observed, milder reaction conditions or the use of protecting groups may be necessary.

Problem 2: Presence of Unexpected Impurities in the Final Product
Q: I've isolated my product, but analytical data (NMR, LC-MS) shows the presence of significant impurities. How can I identify and eliminate them?

The nature of the impurity provides clues to the underlying side reaction.

Common Impurities and Their Mitigation:

Impurity TypeLikely CauseMitigation Strategy
Diastereomers/Enantiomers Racemization of the α-carbon.Employ milder coupling reagents and conditions. The use of additives like 1-Hydroxybenzotriazole (HOBt) can help suppress racemization.[6] Protecting the π-nitrogen of the imidazole ring is also a highly effective strategy.[2]
N-Acylated Byproduct Reaction of the unprotected α-amino group with an acylating agent in the reaction mixture.If the α-amino group is not the intended reaction site, it must be protected. Common protecting groups for the α-amino group include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[7][8]
Hydrolyzed Product (Carboxylic Acid) Presence of water leading to ester hydrolysis.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Side-products from Imidazole Reactivity Although methylated, the imidazole ring can still participate in certain reactions, especially under harsh conditions.Avoid strongly acidic or basic conditions if possible. The choice of appropriate protecting groups for other functionalities on the molecule can also influence the reactivity of the imidazole ring.
Problem 3: Difficulty in Product Purification
Q: My product is difficult to purify from the reaction mixture. What strategies can I use?

Purification challenges often arise from the presence of closely related side products.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[3] A gradient elution system, for example using mixtures of hexanes, ethyl acetate, and methanol, can be effective in separating products with different polarities.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[3] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of amino acid derivatives include ethyl acetate and ethanol.[3]

  • Ion-Exchange Chromatography: For charged molecules, ion-exchange chromatography can provide excellent separation.[3]

  • Reverse-Phase HPLC: For analytical and semi-preparative scale purification, reverse-phase HPLC offers high resolution.[4]

III. Experimental Protocols & Workflows

General Workflow for a Coupling Reaction

This workflow provides a general outline for a typical coupling reaction involving Ethyl Nτ-methyl-L-histidinate.

Coupling Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Ethyl Nτ-methyl-L-histidinate and carboxylic acid in anhydrous solvent AddReagents Add coupling reagents to the reaction mixture Prep->AddReagents Combine Reagents Prepare coupling reagents (e.g., HATU, HOBt, DIPEA) Monitor Monitor reaction by TLC/LC-MS AddReagents->Monitor Stir at RT Quench Quench reaction Monitor->Quench Reaction Complete Extract Extract product Quench->Extract Purify Purify by chromatography/ recrystallization Extract->Purify

Caption: General workflow for a peptide coupling reaction.

Troubleshooting Logic for Side Reactions

This diagram illustrates a logical approach to identifying and resolving common side reactions.

Troubleshooting Side Reactions cluster_racemization Racemization cluster_acylation N-Acylation cluster_hydrolysis Hydrolysis Start Side Reaction Observed Rac_Check Diastereomers/Enantiomers detected? Start->Rac_Check Rac_Action Use milder coupling agents (e.g., add HOBt). Protect Nπ on imidazole. Rac_Check->Rac_Action Yes Acyl_Check Unexpected N-acylation product? Rac_Check->Acyl_Check No Acyl_Action Protect α-amino group (Boc or Fmoc). Acyl_Check->Acyl_Action Yes Hydro_Check Carboxylic acid byproduct present? Acyl_Check->Hydro_Check No Hydro_Action Use anhydrous conditions. Run under inert atmosphere. Hydro_Check->Hydro_Action Yes

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl Nτ-Methyl-L-Histidinate vs. Ethyl Nπ-Methyl-L-Histidinate in Peptide Design

As peptide therapeutics evolve, overcoming the pharmacokinetic limitations of natural amino acids—such as proteolytic susceptibility and poor membrane permeability—has become paramount. The imidazole ring of L-histidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve, overcoming the pharmacokinetic limitations of natural amino acids—such as proteolytic susceptibility and poor membrane permeability—has become paramount. The imidazole ring of L-histidine is a critical pharmacophore in many bioactive peptides (e.g., GLP-1, TRH, and copper-binding motifs), acting as a versatile hydrogen bond donor/acceptor and metal chelator.

This guide provides an in-depth comparative analysis of two highly specialized building blocks: Ethyl Nτ-methyl-L-histidinate and Ethyl Nπ-methyl-L-histidinate . By combining imidazole methylation with C-terminal ethyl esterification, these derivatives offer unique solutions for tautomeric locking, enzymatic resistance, and enhanced lipophilicity.

Structural and Mechanistic Causality

To utilize these derivatives effectively, one must understand the causality behind their structural modifications. The histidine imidazole ring contains two nitrogen atoms: the pros (π, N1) nitrogen, which is closer to the amino acid backbone, and the tele (τ, N3) nitrogen, which is further away.

Tautomeric Locking

In physiological environments, natural histidine exists in a rapid tautomeric equilibrium between the Nτ-H and Nπ-H forms. Methylating one of these nitrogens permanently "locks" the ring into a single tautomeric state:

  • Nπ-Methylation (Pros): Placing a methyl group on the π-nitrogen forces the hydrogen atom to reside on the τ-nitrogen. This locks the imidazole ring in the τ-tautomer .

  • Nτ-Methylation (Tele): Placing a methyl group on the τ-nitrogen forces the hydrogen atom to reside on the π-nitrogen, locking the ring in the π-tautomer .

This tautomeric restriction is the primary driver of receptor selectivity. If a receptor (such as the GLP-1 receptor) strictly requires the τ-tautomer for hydrogen bonding, substituting natural histidine with an Nτ-methylated analog will result in severe steric clashes and a loss of binding affinity.

The Role of the Ethyl Ester

The C-terminal ethyl esterification serves a dual purpose:

  • Synthetic Utility: It acts as a robust C-terminal protecting group during Liquid-Phase Peptide Synthesis (LPPS) or fragment condensation, preventing unwanted polymerization.

  • Pharmacokinetic Enhancement: By neutralizing the negative charge of the carboxylate, the ethyl ester significantly increases the lipophilicity of the monomer, allowing it to act as a cell-permeable prodrug that is hydrolyzed by intracellular esterases.

TautomericControl His L-Histidine (Tautomeric Equilibrium) Npi N-pi-Methylation (Forces tau-tautomer) His->Npi CH3-I / Base Ntau N-tau-Methylation (Forces pi-tautomer) His->Ntau Trityl Protection Receptor Receptor Binding (e.g., GLP-1R) Npi->Receptor Optimal H-bond Steric Steric Clash / Inactivity Ntau->Steric Disrupted H-bond

Fig 1: Tautomeric locking via selective imidazole methylation dictates receptor binding efficacy.

Comparative Performance Data

The distinct spatial orientation of the methyl groups leads to drastically different interactions with metabolic enzymes. A classic example is their interaction with Histidine Decarboxylase (HDC). Experimental data shows that HDC readily decarboxylates Nτ-methylhistidine but completely rejects Nπ-methylhistidine[1].

Table 1: Physicochemical and Kinetic Comparison
ParameterEthyl Nτ-methyl-L-histidinateEthyl Nπ-methyl-L-histidinate
Biochemical Synonym Ethyl 3-methylhistidinateEthyl 1-methylhistidinate
Locked Tautomer π-tautomer (Hydrogen on Nπ)τ-tautomer (Hydrogen on Nτ)
HDC Substrate Activity Active Substrate[1]Inactive (Not recognized)[2]
Metal Chelation (Cu²⁺/Zn²⁺) Weakened (Steric hindrance at Nτ)Retained (Nτ available for binding)
DPP-IV Resistance High (Steric bulk prevents cleavage)Moderate to High
Primary Application HDC metabolic studies, LPPS building blockReceptor-selective peptide agonists[3]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic or biological step includes an analytical verification checkpoint.

Protocol A: Liquid-Phase Fragment Condensation

This protocol details the coupling of an N-protected amino acid to either Ethyl Nτ-methyl-L-histidinate or Ethyl Nπ-methyl-L-histidinate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-Ala-OH) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.1 eq of HATU and 2.0 eq of DIPEA to the solution. Stir at room temperature for 5 minutes to form the active ester. Causality: HATU is chosen over EDC/NHS to prevent epimerization of the highly sensitive histidine derivatives.

  • Coupling: Add 1.0 eq of the chosen Ethyl N-methyl-L-histidinate hydrochloride salt, followed by an additional 1.0 eq of DIPEA to neutralize the hydrochloride salt.

  • Reaction Monitoring: Stir for 2 hours. Validate reaction completion via TLC (DCM:MeOH 9:1) or analytical LC-MS.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation: Confirm the mass of the dipeptide ethyl ester via ESI-MS. The presence of the ethyl ester (M+28 relative to the free acid) confirms that C-terminal protection was maintained during coupling.

Protocol B: Enzymatic Stability Assay (HDC / DPP-IV)

To validate the biological stability and enzymatic recognition differences noted in Table 1, use the following standardized assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 mM stock solution of the synthesized peptide ethyl ester in standard PBS (pH 7.4).

  • Enzyme Incubation: Aliquot 100 µL of the substrate solution into a microcentrifuge tube. Add 10 mU of the target enzyme (e.g., purified Histidine Decarboxylase or DPP-IV). Incubate at 37°C in a thermomixer at 300 rpm.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 10 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 90 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The low pH and organic solvent instantly denature the enzyme, halting the reaction precisely at the target timepoint.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet the denatured enzyme.

  • LC-MS Quantification: Inject the supernatant into a UPLC-MS system. Quantify the area under the curve (AUC) of the intact parent mass to calculate the half-life (t₁/₂).

Workflow Step1 Liquid-Phase Synthesis (C-terminal Ethyl Ester) Step2 Enzymatic Incubation (HDC or DPP-IV, 37°C) Step1->Step2 Step3 Reaction Quench (1% TFA Addition) Step2->Step3 Step4 LC-MS Quantification (Self-Validating Output) Step3->Step4

Fig 2: Self-validating workflow for assessing enzymatic stability of methylated histidine esters.

Conclusion

The choice between Ethyl Nτ-methyl-L-histidinate and Ethyl Nπ-methyl-L-histidinate is not merely a matter of steric bulk; it is a fundamental decision regarding tautomeric control and enzyme recognition. For applications requiring resistance to HDC or specific presentation of the π-tautomer, the Nτ-methylated derivative is superior. Conversely, for mimicking the natural τ-tautomer required by many GPCRs while retaining metal-binding capabilities, the Nπ-methylated derivative is the optimal choice. The ethyl ester modification across both variants ensures seamless integration into liquid-phase synthetic pipelines while offering a tunable handle for prodrug development.

References

  • Identification of histidine decarboxylase and its multi-enzyme cascade system for cost-efficient biosynthesis of carcinine ResearchG
  • Purification and properties of a pyridoxal 5'-phosphate-dependent histidine decarboxylase from Morganella morganii AM-15 PubMed / NIH
  • Information on EC 6.1.1.

Sources

Comparative

A Comparative Guide to Ethyl Nt-methyl-L-histidinate and Standard L-histidine Derivatives for Advanced Research Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic and therapeutic endeavors. L-histidine and its derivatives are of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic and therapeutic endeavors. L-histidine and its derivatives are of particular interest due to the unique properties of the imidazole side chain, which can participate in catalysis, metal ion coordination, and proton transfer. However, these same properties present significant challenges in chemical synthesis, notably a high propensity for racemization and undesirable side reactions.[1]

This guide provides an in-depth comparison of Ethyl Nt-methyl-L-histidinate with standard L-histidine derivatives, such as L-histidine itself and its protected or esterified forms commonly used in peptide synthesis and other biochemical applications. We will explore the chemical rationale for utilizing N-methylation and esterification, supported by experimental data and established protocols, to provide a comprehensive resource for making informed decisions in your research.

I. The Rationale for Histidine Modification: Overcoming Synthetic Hurdles and Enhancing Biological Stability

The imidazole ring of histidine is a double-edged sword. Its basicity and nucleophilicity are key to its biological function but also the source of significant synthetic challenges. The unprotected π-nitrogen of the imidazole can act as an internal base, leading to the abstraction of the α-proton of the activated amino acid. This results in the formation of an achiral enolate intermediate, which can be protonated from either side, leading to a mixture of L- and D-isomers (racemization).[1]

To mitigate these issues, two primary modification strategies are employed:

  • Side-Chain Protection: Protecting the imidazole nitrogen with groups like Trityl (Trt), tert-Butoxycarbonyl (Boc), or Benzyl (Bzl) is a common approach in solid-phase peptide synthesis (SPPS). This strategy aims to reduce the basicity of the imidazole ring and prevent its participation in side reactions.[2]

  • N-methylation: Methylation of one of the imidazole nitrogens (Nτ or Nπ) offers a more permanent modification that not only influences the chemical reactivity of the histidine derivative but can also impart desirable biological properties to the final product, such as enhanced enzymatic stability.[3]

Ethyl Nt-methyl-L-histidinate combines this N-methylation with the protection of the C-terminal carboxylic acid as an ethyl ester, making it a valuable building block for specific applications.

II. Comparative Analysis of Physicochemical and Reactive Properties

The choice of a histidine derivative significantly impacts its performance in synthetic and biological systems. Below is a comparative analysis of key properties.

PropertyStandard L-histidineL-histidine Ethyl EsterFmoc-His(Trt)-OHEthyl Nt-methyl-L-histidinate
Structure Unmodified amino acidEthyl ester of L-histidineFmoc protected amine, Trityl protected side chainNτ-methylated imidazole, ethyl ester
Solubility Soluble in water (41.6 g/L at 25°C).[4]Soluble in water and polar organic solvents.[5]Soluble in organic solvents like DMF and DCM.[2]Expected to be soluble in water and polar organic solvents.
pKa (imidazole) ~6.0Similar to L-histidineTrityl group on Nτ minimally affects pKa.pKa of Nτ-methylhistidine is ~6.5.[6]
Racemization Highly prone to racemization during activation.[1][7]Still susceptible to racemization.Trityl protection offers minimal suppression of racemization.[1]N-methylation is expected to reduce racemization by lowering the basicity of the imidazole ring.
Enzymatic Stability Susceptible to degradation by proteases and peptidases.[2]Similar to L-histidine.Not applicable as a standalone therapeutic.N-methylation significantly enhances resistance to enzymatic degradation.[3][8][9]

III. Experimental Data and Protocols

A. Enhanced Enzymatic Stability of N-methylated Histidine Derivatives

A key advantage of N-methylation is the significant increase in resistance to enzymatic degradation.[2][8][9] This is well-documented in the comparative studies of carnosine (β-alanyl-L-histidine) and its N-methylated analog, anserine (β-alanyl-Nπ-methyl-L-histidine).[10][11] Anserine is significantly more resistant to hydrolysis by the enzyme carnosinase.[3]

Comparative Enzymatic Stability: Carnosine vs. Anserine

CompoundStructureRelative Half-life in Human Serum
Carnosineβ-alanyl-L-histidine1x
Anserineβ-alanyl-Nπ-methyl-L-histidine5-10x longer than carnosine[3]

This enhanced stability is attributed to the steric hindrance provided by the methyl group, which reduces the affinity of degradative enzymes for the peptide substrate.[3] This principle can be directly extrapolated to peptides incorporating Ethyl Nt-methyl-L-histidinate, making it a superior choice for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Protocol: In Vitro Enzymatic Degradation Assay

This protocol outlines a general procedure to compare the enzymatic stability of a peptide synthesized with a standard histidine derivative versus one synthesized with Ethyl Nt-methyl-L-histidinate.

1. Materials:

  • Peptide synthesized with standard histidine
  • Peptide synthesized with Ethyl Nt-methyl-L-histidinate
  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Quenching solution (e.g., 10% trifluoroacetic acid)
  • HPLC system with a C18 column
  • Mass spectrometer (optional, for fragment identification)

2. Procedure:

  • Prepare stock solutions of the test peptides in PBS.
  • Equilibrate the human serum or protease solution to 37°C.
  • Initiate the reaction by adding the peptide stock solution to the serum or protease solution to a final peptide concentration of 100 µM.
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic activity by adding an equal volume of the quenching solution.
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

Expected Outcome: The peptide containing the Nt-methyl-histidine residue is expected to exhibit a significantly longer half-life compared to the peptide with the standard histidine residue.

Workflow for Enzymatic Degradation Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock Solutions R1 Initiate Reaction: Add Peptide to Serum/Protease P1->R1 P2 Equilibrate Serum/Protease at 37°C P2->R1 R2 Incubate at 37°C R1->R2 S1 Withdraw Aliquots at Time Points R2->S1 Time Course S2 Quench with TFA S1->S2 S3 Centrifuge to Remove Proteins S2->S3 A1 Analyze Supernatant by HPLC S3->A1 A2 Quantify Intact Peptide A1->A2 A3 Calculate Half-life (t½) A2->A3

Caption: Workflow for comparing peptide stability via an in vitro enzymatic degradation assay.

B. Application in Synthesis: Preparation of Anserine

Ethyl Nt-methyl-L-histidinate is a valuable precursor for the synthesis of biologically active dipeptides like anserine. The following is an adapted protocol based on patent literature for the synthesis of an N-protected anserine derivative, illustrating the utility of N-methylated histidine esters.[12]

Protocol: Synthesis of a Protected Anserine Derivative

1. Materials:

  • Ethyl Nt-methyl-L-histidinate hydrochloride
  • Boc-β-alanine
  • Coupling reagent (e.g., HATU, HBTU)
  • Base (e.g., DIPEA)
  • Anhydrous DMF
  • Ethyl acetate
  • Aqueous workup solutions (e.g., 5% citric acid, saturated NaHCO₃, brine)

2. Procedure:

  • Dissolve Ethyl Nt-methyl-L-histidinate hydrochloride in anhydrous DMF and cool to 0°C.
  • Add DIPEA (2.2 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
  • In a separate flask, dissolve Boc-β-alanine and the coupling reagent (e.g., HATU, 1.0 equivalent) in anhydrous DMF and cool to 0°C.
  • Add DIPEA (2.0 equivalents) to the Boc-β-alanine solution to pre-activate the carboxylic acid.
  • Add the pre-activated Boc-β-alanine solution to the Ethyl Nt-methyl-L-histidinate solution.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Monitor the reaction progress by TLC or LC-MS.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected anserine ethyl ester.
  • Purify the product by flash column chromatography.

Logical Flow of Protected Anserine Synthesis

G cluster_amine Amine Component Preparation cluster_acid Acid Component Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A1 Dissolve Ethyl Nt-methyl-L-histidinate in DMF A2 Neutralize with DIPEA at 0°C A1->A2 R1 Combine Amine and Activated Acid A2->R1 C1 Dissolve Boc-β-alanine & HATU in DMF C2 Pre-activate with DIPEA at 0°C C1->C2 C2->R1 R2 Stir Overnight at Room Temperature R1->R2 W1 Aqueous Workup R2->W1 W2 Purification by Chromatography W1->W2 W3 Protected Anserine Ethyl Ester W2->W3

Caption: Logical workflow for the synthesis of a protected anserine derivative.

IV. Analytical Characterization

The structural differences between Ethyl Nt-methyl-L-histidinate and standard L-histidine derivatives are readily distinguishable by standard analytical techniques such as NMR and mass spectrometry.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Ethyl Nt-methyl-L-histidinate, the key distinguishing features compared to L-histidine ethyl ester would be:

  • N-methyl signal: A singlet corresponding to the three protons of the methyl group on the imidazole nitrogen, typically appearing around 3.7 ppm.[12]

  • Ethyl ester signals: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

  • Imidazole protons: Two singlets for the protons on the imidazole ring.

  • Backbone protons: Signals for the α-CH and β-CH₂ protons.

Mass Spectrometry

In mass spectrometry, Ethyl Nt-methyl-L-histidinate will have a distinct molecular ion peak corresponding to its molecular weight. The fragmentation pattern will also be characteristic, with expected losses of the ethyl ester group and fragmentation of the imidazole ring. The presence of the N-methyl group will result in a 14 Da mass shift in fragments containing the imidazole ring compared to the non-methylated analog.[13]

V. Conclusion and Recommendations

Ethyl Nt-methyl-L-histidinate offers distinct advantages over standard L-histidine derivatives, particularly for applications in drug development where enhanced metabolic stability is crucial. The N-methylation of the imidazole ring provides a robust strategy to mitigate enzymatic degradation, a common pitfall for peptide-based therapeutics. While this modification may add to the initial cost of the starting material, the potential for improved pharmacokinetic properties and, consequently, enhanced therapeutic efficacy, often justifies the investment.

For standard solid-phase peptide synthesis where the final product does not require enhanced stability, traditional protected histidine derivatives like Fmoc-His(Trt)-OH remain a cost-effective and well-established option. However, for the synthesis of peptide drugs or biochemical probes intended for use in biological systems, the superior stability of peptides incorporating Nt-methyl-histidine makes it a compelling choice.

Researchers should carefully consider the end-use of their synthesized molecules when selecting a histidine derivative. When prolonged biological activity is a primary objective, Ethyl Nt-methyl-L-histidinate and related N-methylated derivatives should be strongly considered.

References

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents.

  • L-Anserine Synthesis Method. Google Patents.

  • Schematic illustration of the histidine dipeptide metabolism. Anserine... ResearchGate.

  • Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis. PMC.

  • Enzymatic Degradation Studies: Assessing Peptide Stability. BenchChem.

  • Anserine, a Histidine-Containing Dipeptide, Suppresses Pressure Overload-Induced Systolic Dysfunction by Inhibiting Histone Acetyltransferase Activity of p300 in Mice. PMC.

  • Anserine. Wikipedia.

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.

  • Methylation of Histidine Residues: A Comparative Analysis of Peptide Enzymatic Stability. BenchChem.

  • Should My Peptide Be Methylated?. LifeTein.

  • L-Histidine. ChemBK.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling. BenchChem.

  • Ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Semantic Scholar.

  • N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. PMC.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.

  • Nα-Methyl-L-histidine methyl ester hydrochloride. Chem-Impex.

  • BMRB entry bmse000039 - L-Histidine. BMRB.

  • 1-Methyl-L-histidine(332-80-9) 1H NMR spectrum. ChemicalBook.

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate.

  • N-methyl-L-histidine. PubChem.

  • Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester... ResearchGate.

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC.

  • Covalent drugs targeting histidine – an unexploited opportunity?. PMC.

  • Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. PMC.

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Wiley Online Library.

  • ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. ResearchGate.

  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. OPUS.

  • N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. PMC.

  • CAS 1499-46-3: L-Histidine, methyl ester. CymitQuimica.

  • fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

  • HISTIDINE METHYL ESTER. Inxight Drugs.

  • A Novel Method for the Protection and Activation of Histidine. Semantic Scholar.

  • Convenient Preparation of Poly(L-histidine) by the Direct Polymerization of L-Histidine or Nim_Benzyl. SciSpace.

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences.

  • L-Histidine. ChemicalBook.

  • 1-Methyl- L -histidine = 98.0 TLC 332-80-9. Sigma-Aldrich.

  • (PDF) N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. ResearchGate.

  • Histidine methyl ester. Wikipedia.

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  • Methyl ester vs Ethyl ester hydrolysis. Reddit.

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Validation

A Guide to the Spectroscopic and Chromatographic Analysis of Ethyl Nτ-methyl-L-histidinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Ethyl Nτ-methyl-L-histidi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Ethyl Nτ-methyl-L-histidinate, a derivative of the essential amino acid L-histidine, presents a unique analytical challenge due to its chiral nature and the presence of multiple functional groups. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound and compares this powerful technique with alternative chromatographic methods, offering a comprehensive resource for its unambiguous identification and characterization.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule.

Predicted ¹H and ¹³C NMR Reference Spectra for Ethyl Nτ-methyl-L-histidinate

While a publicly available, experimentally verified NMR spectrum for Ethyl Nτ-methyl-L-histidinate is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the known spectral data of its structural components: L-histidine, N-methyl-L-histidine, and ethyl esters.[3][4][5]

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Imidazole C2-H~7.5Singlet (s)1HN/AThe proton on the C2 carbon of the imidazole ring is typically the most downfield of the aromatic protons.[6]
Imidazole C5-H~6.8Singlet (s)1HN/AThe proton on the C5 carbon of the imidazole ring.
α-CH~3.8Triplet (t)1H~7.0The alpha-proton is coupled to the two β-protons.
Nτ-CH₃~3.7Singlet (s)3HN/AThe methyl group on the imidazole nitrogen. Its chemical shift is influenced by the aromatic ring.[7]
Ester -OCH₂CH₃~4.2Quartet (q)2H~7.1The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and coupled to the methyl protons.
β-CH₂~3.1Doublet (d)2H~7.0The beta-protons are coupled to the alpha-proton.
Ester -OCH₂CH₃~1.3Triplet (t)3H~7.1The methyl protons of the ethyl ester are coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to solvent peak at 77.16 ppm)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ester C=O~172The carbonyl carbon of the ester group is highly deshielded.[8][9]
Imidazole C4~135Aromatic carbon of the imidazole ring.
Imidazole C2~134Aromatic carbon of the imidazole ring.
Imidazole C5~117Aromatic carbon of the imidazole ring.
Ester -OCH₂CH₃~61The methylene carbon of the ethyl ester is deshielded by the oxygen atom.
α-CH~54The alpha-carbon attached to the nitrogen and the ester group.
Nτ-CH₃~36The carbon of the methyl group on the imidazole nitrogen.
β-CH₂~28The beta-carbon of the side chain.
Ester -OCH₂CH₃~14The methyl carbon of the ethyl ester.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for a compound like Ethyl Nτ-methyl-L-histidinate.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Confirmation Sample High Purity Sample Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve Tube NMR Tube Solvent->Tube Transfer Spectrometer NMR Spectrometer Tube->Spectrometer H1_Experiment 1H NMR Experiment Spectrometer->H1_Experiment C13_Experiment 13C NMR Experiment Spectrometer->C13_Experiment DEPT_Experiment DEPT Experiment Spectrometer->DEPT_Experiment FID Free Induction Decay (FID) H1_Experiment->FID C13_Experiment->FID DEPT_Experiment->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration Chemical_Shifts Analyze Chemical Shifts Baseline->Chemical_Shifts Coupling Analyze Coupling Patterns Baseline->Coupling Integration_Analysis Analyze Integration Integration->Integration_Analysis Structure Confirm Structure Chemical_Shifts->Structure Coupling->Structure Integration_Analysis->Structure

Caption: Workflow for NMR analysis of Ethyl Nτ-methyl-L-histidinate.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of Ethyl Nτ-methyl-L-histidinate for structural confirmation.

Materials:

  • Ethyl Nτ-methyl-L-histidinate (high purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance III 500 MHz)[10][11]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl Nτ-methyl-L-histidinate.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.[12]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other analytical techniques are crucial for assessing purity, and particularly for chiral analysis.[13]

TechniquePrincipleAdvantagesDisadvantagesApplication for Ethyl Nτ-methyl-L-histidinate
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.[14][15]High sensitivity, excellent for purity determination, can be coupled with various detectors (UV, MS). Chiral stationary phases can be used for enantiomeric separation.[16]Does not provide detailed structural information on its own.Ideal for determining chemical and enantiomeric purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent) could be used for purity analysis. A chiral column would be necessary for separating the L- and D-enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[17]Provides molecular weight information, which is a powerful confirmation of identity. High sensitivity and selectivity.Provides limited structural information compared to NMR.Confirms the molecular weight of the compound (169.18 g/mol for the free base). Can be used to identify impurities and degradation products.

Conclusion

The comprehensive characterization of Ethyl Nτ-methyl-L-histidinate necessitates a multi-technique approach. NMR spectroscopy, with its ability to provide a detailed structural map of the molecule, is indispensable for unambiguous identification. The predicted ¹H and ¹³C NMR data presented in this guide serve as a valuable reference for researchers working with this compound. Complementary techniques such as HPLC and LC-MS are essential for verifying purity and confirming molecular weight. By employing this combination of analytical methods, scientists and drug development professionals can ensure the quality and integrity of their research and development efforts.

References

  • Markley, J. L. (1975). Observation of Histidine Residues in Proteins by Nuclear Magnetic Resonance Spectroscopy. Accounts of Chemical Research, 8(3), 70–80.
  • Matsuo, H., & Tasumi, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576–585.
  • Rahman, M. M., & Ahammad, F. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Agriculture and Food, 5(3), 448–473.
  • Roberts, G. C. K., & Jardetzky, O. (1970). Nuclear Magnetic Resonance Spectroscopy of Amino Acids, Peptides, and Proteins. Advances in Protein Chemistry, 24, 447–545.
  • Shrager, R. I., Cohen, J. S., Heller, S. R., Sachs, D. H., & Schechter, A. N. (1972). Mathematical models for the interpretation of nuclear magnetic resonance titration curves of proteins. Biochemistry, 11(4), 541–547.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • Ye, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202.
  • Davankov, V. A., & V. A. Tsyryapkin. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Davankov, V. A., & V. A. Tsyryapkin. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • LibreTexts. (2021, October 20). 29.10 ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20267.
  • Beyerman, H. C., et al. (1968). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 87(1), 11-20.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (2018). A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. CN108997187A.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester... Retrieved from [Link]

  • BenchChem. (2025).
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  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Nt-Methyl-His-OH; H-His(Me)-OH [332-80-9]. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Ethyl Nt-methyl-L-histidinate Purity Analysis

Abstract The determination of purity for amino acid derivatives such as Ethyl Nt-methyl-L-histidinate is a critical aspect of quality control in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of purity for amino acid derivatives such as Ethyl Nt-methyl-L-histidinate is a critical aspect of quality control in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities.[1][2] This guide provides a comprehensive comparison of various HPLC strategies for the purity analysis of Ethyl Nt-methyl-L-histidinate, delving into the scientific rationale behind method development choices. We will explore Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and develop a robust, stability-indicating HPLC method compliant with regulatory expectations.[3][4]

Introduction: The Analytical Challenge

Ethyl Nt-methyl-L-histidinate, an esterified and N-methylated derivative of the amino acid L-histidine, presents a unique set of analytical challenges due to its polar and ionizable nature. Potential impurities can arise from the synthetic process or degradation and may include the parent amino acid (L-histidine), the unmethylated ester (Ethyl L-histidinate), stereoisomers (D-enantiomers), and other related substances.[5] A robust purity method must be able to separate these closely related compounds effectively.

The development of such a method is a systematic process that begins with understanding the physicochemical properties of the analyte and potential impurities.[3][6] This knowledge guides the initial selection of the chromatographic mode, stationary phase, and mobile phase. Subsequent optimization and validation are performed in accordance with guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Potential Impurities in Ethyl Nt-methyl-L-histidinate

A thorough understanding of potential impurities is crucial for developing a specific and stability-indicating HPLC method.[7][8] For Ethyl Nt-methyl-L-histidinate, these can be broadly categorized as:

  • Process-Related Impurities:

    • Starting materials: L-histidine, ethanol.

    • Intermediates: Ethyl L-histidinate.

    • Reagents and by-products.

  • Degradation Products:

    • Hydrolysis products: Nt-methyl-L-histidine.

    • Oxidative degradation products.[9]

    • Photodegradation products.

  • Stereoisomers:

    • D-enantiomer: Ethyl Nt-methyl-D-histidinate.

Comparative Analysis of HPLC Methodologies

The choice of chromatographic mode is the foundational step in HPLC method development. For a polar and ionizable compound like Ethyl Nt-methyl-L-histidinate, several approaches can be considered.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10] However, the high polarity of Ethyl Nt-methyl-L-histidinate and its potential impurities can lead to poor retention on traditional C18 columns.

  • Expertise & Experience: While standard RP-HPLC may be challenging, modifications can enhance its applicability. Using columns with polar-embedded or polar-endcapped stationary phases can improve retention of polar analytes. Additionally, adjusting the mobile phase pH to suppress the ionization of the analyte can increase its hydrophobicity and retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in reversed-phase systems.[11][12][13][14] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13]

  • Causality Behind Experimental Choices: The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[13] More polar analytes exhibit stronger retention.[11] This makes HILIC particularly well-suited for separating Ethyl Nt-methyl-L-histidinate from its more polar precursors like L-histidine.

Ion-Pair Chromatography

Ion-pair chromatography is a variation of RP-HPLC that is used to separate ionic and highly polar compounds.[10][15] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte.[15] This increases the hydrophobicity of the analyte, leading to better retention on a reversed-phase column.[15]

  • Trustworthiness: This technique provides a reliable means to analyze charged analytes on standard RP columns. The choice of ion-pairing reagent (e.g., alkyl sulfonates for basic compounds) and its concentration are critical parameters for optimizing the separation.[10]

Chiral Chromatography

The presence of the D-enantiomer is a critical quality attribute that must be controlled. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability.[16][17]

  • Authoritative Grounding: The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. These complexes have different energies, leading to different retention times.

Experimental Workflow for Method Development

A systematic approach to method development ensures a robust and reliable analytical procedure.

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV spectrum) B Select Chromatographic Mode (RP, HILIC, Ion-Pair) A->B Guides selection C Column & Mobile Phase Screening B->C Initial trials D Optimize Mobile Phase (Organic %, pH, Buffer) C->D Refine separation E Optimize Temperature & Flow Rate D->E Fine-tune F Evaluate Peak Shape & Resolution E->F Assess performance G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G If optimization is satisfactory H Peak Purity Analysis (PDA/MS) G->H Identify degradants I Validate per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) H->I Confirm specificity

Caption: A systematic workflow for HPLC method development.

Recommended Starting Conditions
ParameterReversed-Phase (Ion-Pair)HILICChiral
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µmChiralpak IA, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water90:10 Acetonitrile:Water with 10 mM Ammonium AcetateHexane/Isopropanol (IPA)
Mobile Phase B 0.1% TFA in Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Acetate---
Gradient 5-95% B in 20 min95-50% A in 20 minIsocratic (e.g., 90:10 Hexane:IPA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 220 nm
Column Temp. 30 °C30 °C25 °C
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[18][19]

Objective: To generate potential degradation products of Ethyl Nt-methyl-L-histidinate under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.

Data Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer (MS) should be performed to confirm the homogeneity of the main peak.

Comparative Performance Data

The following table summarizes the expected performance of the different HPLC methods for the purity analysis of Ethyl Nt-methyl-L-histidinate.

Performance MetricReversed-Phase (Ion-Pair)HILICChiral
Retention of Main Peak ModerateGoodVaries
Resolution from Polar Impurities Fair to GoodExcellentPoor
Resolution from Non-Polar Impurities ExcellentFairGood
Enantiomeric Separation Not ApplicableNot ApplicableExcellent
Compatibility with MS Moderate (non-volatile buffers can be an issue)Excellent (volatile mobile phases)Good (volatile mobile phases)
Robustness GoodModerate (sensitive to water content)Good

Conclusion and Recommendations

For the comprehensive purity analysis of Ethyl Nt-methyl-L-histidinate, a multi-faceted approach is recommended.

  • For general purity and stability studies, a HILIC method is the most suitable choice. It offers superior retention and separation of the polar main compound and its related polar impurities.[11][12][14][20] The use of volatile mobile phases also makes it highly compatible with mass spectrometry for impurity identification.[11][21]

  • A dedicated chiral HPLC method is mandatory for controlling the enantiomeric purity. [16][17][23][24] This should be developed and validated as a separate method.

The final selected method(s) must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose in a regulated environment.[1][4][25][26] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • HILIC-ESI-MS for Direct Amino Acid Analysis. (n.d.). HPLC. Retrieved March 27, 2026, from [Link]

  • Piraud, M., et al. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 19(12), 1587-602.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved March 27, 2026, from [Link]

  • van der Knaap, et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 51-58.
  • Riquet, F. N., et al. (1998). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate.
  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved March 27, 2026, from [Link]

  • Hu, C. Q., & Xu, X. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 26(3), 68-80.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved March 27, 2026, from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-148.
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery.
  • ResearchGate. (n.d.). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Retrieved March 27, 2026, from [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • American Chemical Society. (2024). Integrated Chiral Recognition and Enantiomeric Separation of Histidine by Metal−Organic Frameworks Engineered with Chiral Linkers. Analytical Chemistry.
  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved March 27, 2026, from [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-244.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2024). Integrated Chiral Recognition and Enantiomeric Separation of Histidine by Metal–Organic Frameworks Engineered with Chiral Linkers. Analytical Chemistry.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(1), 123.
  • ResearchGate. (n.d.). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 27, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 27, 2026, from [Link]

  • Agilent. (n.d.). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved March 27, 2026, from [Link]

  • Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(38), 4696-4707.
  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-244.
  • Chinese Journal of Chromatography. (2021). Determination of the Enantiomers in Two Protected Histidine Derivatives by HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved March 27, 2026, from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In Chiral Analysis.
  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2069.
  • SIELC Technologies. (n.d.). Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. Retrieved March 27, 2026, from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Sustainable Chemistry & Engineering, 8(34), 13019-13030.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved March 27, 2026, from [Link]

  • AugustaChrom. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Retrieved March 27, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved March 27, 2026, from [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0207528.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method.

Sources

Validation

Mass Spectrometry Characterization of Ethyl Nτ-methyl-L-histidinate: A Comparative Analytical Guide

As a Senior Application Scientist in mass spectrometry and metabolomics, I frequently encounter the analytical bottleneck of distinguishing constitutional isomers in peptide synthesis and biomarker discovery. Ethyl Nt-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and metabolomics, I frequently encounter the analytical bottleneck of distinguishing constitutional isomers in peptide synthesis and biomarker discovery. Ethyl Nt-methyl-L-histidinate (CAS: 1381929-38-9)[1], a methylated histidine derivative widely used in biochemical research, presents a classic isobaric challenge.

Histidine methylation occurs on either the distal (Nτ/N3) or proximal (Nπ/N1) nitrogen atom of the imidazole ring[2]. Because Ethyl Nτ-methyl-L-histidinate and its isomer, Ethyl Nπ-methyl-L-histidinate, possess identical molecular weights (197.23 g/mol )[3] and nearly identical physicochemical properties, traditional reversed-phase liquid chromatography (RP-HPLC) and standard single-stage mass spectrometry (MS) cannot differentiate them.

This guide objectively compares the mass spectrometry characterization of Ethyl Nτ-methyl-L-histidinate against its Nπ-methylated isomer and the unmethylated L-Histidine ethyl ester, providing a self-validating analytical workflow utilizing High-Performance Liquid Chromatography coupled to Ion Mobility and Tandem Mass Spectrometry (LC-IM-MS/MS).

G Sample Sample Preparation (Ethyl Nt-methyl-L-histidinate) LC HILIC / Mixed-Mode LC (Polarity & Charge Separation) Sample->LC Injection ESI Electrospray Ionization (Positive Ion Mode) LC->ESI Eluent IMS Ion Mobility Spectrometry (CCS Differentiation) ESI->IMS Gas-phase ions MSMS Tandem Mass Spectrometry (Diagnostic Fragmentation) IMS->MSMS Drift time separation Data Data Analysis (Isomer Discrimination) MSMS->Data Spectra acquisition

Figure 1: Comprehensive LC-IM-MS/MS workflow for the characterization of methylhistidine isomers.

Chromatographic Strategy: The Causality of HILIC and Mixed-Mode Separation

The Problem: Ethyl Nτ-methyl-L-histidinate is a highly polar, basic compound. When injected onto a standard C18 reversed-phase column, it elutes in the void volume, suffering from severe ion suppression and failing to resolve from its Nπ isomer.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode chromatography is required. Mixed-mode columns (e.g., Amaze MH) exhibit HILIC, cation-exchange, and anion-exchange properties, allowing them to interact with positively charged analytes through a balance of electrostatic attraction and hydrophilic partitioning[4].

Causality: By utilizing a volatile ammonium formate buffer with an acetonitrile gradient, we control the ionic strength and protonation state of the imidazole ring. The elution order is strictly governed by the degree of methylation, polarity, and charge distribution, allowing baseline resolution of the Nτ and Nπ isomers prior to MS introduction[4].

Tandem Mass Spectrometry (MS/MS): Fragmentation Dynamics

While chromatographic separation is the first line of defense, MS/MS provides the definitive structural confirmation. Both Ethyl Nτ-methyl-L-histidinate and Ethyl Nπ-methyl-L-histidinate yield a precursor ion of [M+H]+ at m/z 198.12 .

Causality of Collision Energy (CE) Stepping: If we apply a low collision energy (e.g., 10 eV), both isomers simply lose the ethyl ester group (loss of ethanol, -46 Da), yielding a generic methylhistidine core ion at m/z 152.08. This provides zero isomeric differentiation. However, by stepping the CE to 15–20 eV, we force the cleavage of the imidazole ring itself.

At optimized collision energies, the two isomers exhibit entirely distinct mass spectrometric behaviors[5]:

  • Ethyl Nτ-methyl-L-histidinate predominantly yields a diagnostic fragment at m/z 124 [5].

  • Ethyl Nπ-methyl-L-histidinate predominantly yields a diagnostic fragment at m/z 95 [5].

Pathway Precursor Precursor Ion [M+H]+ m/z 198.12 (Ethyl N-methyl-L-histidinate) Intermediate Core Ion [M+H - C2H6O]+ m/z 152.08 (Loss of Ethanol) Precursor->Intermediate CID (10 eV) -46 Da TauFrag Diagnostic Fragment m/z 124 (Nτ-Methyl Isomer) Intermediate->TauFrag CID (15-20 eV) Specific to Nτ PiFrag Diagnostic Fragment m/z 95 (Nπ-Methyl Isomer) Intermediate->PiFrag CID (15-20 eV) Specific to Nπ

Figure 2: Collision-induced dissociation (CID) fragmentation pathway differentiating Nτ and Nπ isomers.

Orthogonal Validation via Ion Mobility Spectrometry (IMS)

When analyzing complex biological matrices where chromatographic co-elution is unavoidable, MS/MS alone may produce chimeric spectra. Ion Mobility Spectrometry (IMS) separates gas-phase ions based on their size, shape, and charge—specifically, their Collisional Cross Section (CCS)[6].

Because the methyl group's position (Nτ vs. Nπ) alters the three-dimensional folding and dipole moment of the gas-phase ion, the two isomers drift through the IMS cell at different velocities. Recent advancements in Trapped Ion Mobility Spectrometry (TIMS) have proven highly effective at distinguishing isomeric N-methylhistidine peptidoforms, providing an orthogonal layer of confidence beyond standard LC-MS[6].

Quantitative Data & Performance Comparison

The following table summarizes the analytical metrics used to differentiate Ethyl Nτ-methyl-L-histidinate from its primary alternatives.

CompoundPrecursor Ion [M+H]+Primary Neutral Loss (Low CE)Diagnostic MS/MS Fragment (High CE)Relative Retention Time (HILIC)
Ethyl Nτ-methyl-L-histidinate 198.12 m/z-46 Da (Ethanol)m/z 124 1.00 (Reference)
Ethyl Nπ-methyl-L-histidinate 198.12 m/z-46 Da (Ethanol)m/z 95 ~1.08
L-Histidine ethyl ester 184.11 m/z-46 Da (Ethanol)m/z 110~1.25

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It includes built-in system suitability checks to verify that the instrumentation is capable of resolving the isomers before experimental data is acquired.

Phase 1: Sample & Standard Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Ethyl Nτ-methyl-L-histidinate[7] and Ethyl Nπ-methyl-L-histidinate in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability Mix: Create a 1:1 mixture of both isomers at a final concentration of 1 µg/mL. Causality: This mixture is strictly required to validate chromatographic resolution and MS/MS specificity prior to running unknown samples.

Phase 2: LC-MS/MS Acquisition

  • Chromatography: Inject 2 µL of the sample onto a Mixed-Mode HILIC column (e.g., Amaze MH, 2.1 x 100 mm, 3 µm)[4].

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a gradient from 90% B to 40% B over 10 minutes. Causality: The high initial organic concentration forces HILIC retention; the increasing aqueous/buffer concentration elutes the highly basic imidazole compounds.

  • Ionization: Operate the ESI source in Positive Ion Mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • MS/MS Stepping: Set up a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.

    • Transition 1 (Quantification): 198.12 → 152.08 (CE: 10 eV).

    • Transition 2 (Nτ Qualification): 198.12 → 124.00 (CE: 18 eV)[5].

    • Transition 3 (Nπ Qualification): 198.12 → 95.00 (CE: 18 eV)[5].

Phase 3: Self-Validation & Data Acceptance Criteria

  • Chromatographic Validation: The System Suitability Mix must show two distinct peaks with a resolution factor ( Rs​ ) 1.5.

  • Spectral Validation: The peak eluting first (Nτ) must exhibit an m/z 124 to m/z 95 ratio of >10:1. The second peak (Nπ) must exhibit an m/z 95 to m/z 124 ratio of >10:1.

  • If these criteria are not met, the collision energy must be re-optimized, as the fragmentation pathways of methylhistidine isomers are highly sensitive to CE variations[5].

References

  • Benchchem. "Ethyl Nt-methyl-L-histidinate.
  • Bidepharm. "CAS:2015382-65-5, Ethyl Nt-methyl-D-histidinate.
  • HELIX Chromatography. "LC-MS Analysis of Isomers of Methylhistamine and Methylhistidine on Amaze MH Mixed-Mode Column."
  • MDPI. "Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." Metabolites.
  • Chemical Communications (RSC Publishing). "Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry."
  • Journal of Biological Chemistry (PMC).

Sources

Comparative

A Comparative Guide to the Structural Validation of Ethyl Nt-methyl-L-histidinate: X-ray Crystallography and Spectroscopic Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is not merely a scientific curiosity but a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is not merely a scientific curiosity but a cornerstone of its efficacy and safety.[1] For chiral molecules such as Ethyl Nt-methyl-L-histidinate, a derivative of the essential amino acid L-histidine, unambiguous determination of its absolute stereochemistry is a critical quality attribute mandated by regulatory agencies.[2][3] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), offering a holistic approach to structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[4][5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, revealing the precise arrangement of atoms, bond lengths, and intermolecular interactions.[4][7] This technique provides the most direct and unambiguous evidence of a molecule's structural integrity and absolute configuration.

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the crystal directly impacts the resolution of the final structure. Therefore, the crystallization process itself is a crucial experimental variable.

dot

validation_methods cluster_primary Primary Structural Validation cluster_secondary Orthogonal Validation (Solution State) Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Enantiomeric Purity) Xray->NMR Provides reference for spectroscopic validation CD Circular Dichroism (Absolute Configuration) Xray->CD Provides reference for spectroscopic validation

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Ethyl Nt-methyl-L-histidinate

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Ethyl Nt-methyl-L-histidinate is not publicly available. The following guide is a synthesis of best practices derived from the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Ethyl Nt-methyl-L-histidinate is not publicly available. The following guide is a synthesis of best practices derived from the safety profiles of structurally analogous compounds, including amino acid esters and N-methylated heterocycles, as well as established laboratory safety protocols. When handling a novel chemical with unknown hazards, a conservative approach is paramount. This guide is intended to supplement, not replace, a thorough, site-specific risk assessment conducted by qualified personnel.[1][2]

Understanding the Potential Risks: A Proactive Assessment

Ethyl Nt-methyl-L-histidinate is a derivative of the amino acid L-histidine. While its specific toxicological properties have not been fully characterized, an analysis of related compounds—such as L-Histidine methyl ester dihydrochloride—suggests a potential for irritant effects.[3] The prudent approach is to treat this compound as hazardous until proven otherwise.[4]

Anticipated Potential Hazards:

  • Skin Irritation: Amino acid esters can cause skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Contact with the eyes may lead to serious irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Unknown Long-Term Effects: As a novel research chemical, the potential for chronic toxicity, carcinogenicity, or reproductive hazards is unknown. Therefore, minimizing exposure is critical.[4][7]

The First Line of Defense: Personal Protective Equipment (PPE)

Your primary barrier against chemical exposure is meticulously selected and correctly used PPE.[8] The following table outlines the recommended PPE for handling Ethyl Nt-methyl-L-histidinate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling & Weighing (in a fume hood) ANSI Z87.1-compliant safety glasses with side shields.Nitrile gloves (ensure to check manufacturer's compatibility chart).Standard laboratory coat.Not generally required if handled within a certified chemical fume hood.
Solution Preparation & Transfers Chemical safety goggles.Nitrile gloves.Standard laboratory coat.Not generally required if handled within a certified chemical fume hood.
High-Risk Operations (e.g., potential for splash/aerosol) Goggles and a full-face shield.Nitrile gloves.Chemical-resistant apron over a laboratory coat.Recommended if engineering controls are insufficient. Consult with your institution's safety officer.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit.An appropriate respirator (e.g., N95 or higher) may be necessary depending on the spill size and ventilation.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan is crucial for minimizing risk. The following workflow is designed to guide you from preparation to disposal.

Engineering Controls: Your Foundational Safety Net
  • Ventilation: Always handle Ethyl Nt-methyl-L-histidinate inside a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

The Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure the workspace is clean and free of clutter.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the powder, avoiding the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Decontaminate all equipment that came into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[4]

Workflow for Handling Ethyl Nt-methyl-L-histidinate

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Assemble Equipment & PPE prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution / Transfer handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_node End clean4->end_node start Start start->prep1

Caption: A workflow diagram illustrating the key stages of safely handling Ethyl Nt-methyl-L-histidinate.

Emergency Protocols: Responding Effectively

Spill Response
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully sweep the absorbed material into a designated, labeled waste container.

    • Clean the spill area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.[7]

    • If the substance is volatile or creates dust, evacuate the entire lab and close the doors.

    • Contact your institution's emergency response team or environmental health and safety (EHS) office immediately.[7][9]

    • Provide them with as much information as possible about the spilled substance.

Exposure and First Aid

In case of any exposure, seek immediate medical attention and provide the medical personnel with information about the substance.[7]

  • Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Classification: Treat Ethyl Nt-methyl-L-histidinate and all materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and appropriate hazard warnings.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash. Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[10]

References

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Available at: [Link]

  • Chemical Risk Assessment. Health and Safety Authority. Available at: [Link]

  • SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride. Thermo Fisher Scientific. Available at: [Link]

  • What should you do if an SDS is missing?. Simple But Needed. (2024-12-20). Available at: [Link]

  • General Chemical Safety Guidelines. UC San Diego Blink. (2026-03-19). Available at: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. Available at: [Link]

  • Risk assessment of chemicals. EcoOnline. (2026-02-10). Available at: [Link]

  • Laboratory Safety Rules. Oklahoma State University. Available at: [Link]

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific. (2018-10-23). Available at: [Link]

  • A Practical Guide to Chemical Risk Assessment. Anitech. (2025-10-28). Available at: [Link]

  • Hazardous Chemicals Safety Management Procedures. Flinders University. (2023-12-05). Available at: [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. Available at: [Link]

  • SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific. (2023-08-25). Available at: [Link]

Sources

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